2-Methoxy-4-(pyrrolidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZXNWXHHFVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718526 | |
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-62-6 | |
| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-4-(pyrrolidin-1-yl)aniline physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic amine 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of this compound's characteristics for its potential application in synthetic chemistry and as a building block for novel therapeutic agents. The guide consolidates theoretical calculations, data from analogous compounds, and outlines standard experimental protocols for property determination.
Introduction
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group ortho to the amine and a pyrrolidine ring para to the amine. This unique substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry for the synthesis of targeted therapeutics. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, these core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | Calculated |
| Monoisotopic Mass | 192.1263 g/mol | PubChem[1] |
| IUPAC Name | 2-methoxy-4-(pyrrolidin-1-yl)aniline | |
| InChIKey | WXAZXNWXHHFVQL-UHFFFAOYSA-N | PubChem[1] |
Table 1: Core Molecular Properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Predicted Physicochemical Properties
Direct experimental data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is not extensively available in the public domain. However, by analyzing structurally similar compounds, we can infer a range of expected physical properties.
Melting and Boiling Points
The melting and boiling points are critical for purification and handling. Based on related structures, the following are estimated:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxyaniline | 56-59 | 243 |
| 2-Methoxy-4-nitroaniline | 140-142 | Not available |
| 4-Methoxy-2-methylaniline | 13-14 | 248-249 |
Table 2: Melting and Boiling Points of Structurally Related Anilines.
Given the increased molecular weight and potential for hydrogen bonding, 2-Methoxy-4-(pyrrolidin-1-yl)aniline is expected to be a solid at room temperature with a melting point likely falling between that of 4-methoxyaniline and 2-methoxy-4-nitroaniline. Its boiling point is anticipated to be above 250 °C at atmospheric pressure.
Solubility Profile
The solubility of a compound is crucial for its use in various reaction conditions and for its formulation in potential pharmaceutical applications.
-
Aqueous Solubility : The presence of the amine and methoxy groups may impart some water solubility, though the overall aromatic and aliphatic character suggests it will be sparingly soluble in water.
-
Organic Solvent Solubility : It is predicted to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
The structural elucidation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine ring. The aromatic region will likely display a complex splitting pattern due to the substitution. The methoxy group should appear as a singlet around 3.8 ppm. The pyrrolidine protons will present as multiplets in the aliphatic region.
-
¹³C NMR : The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shifted downfield. Signals for the pyrrolidine ring carbons and the methoxy carbon will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. C-H stretches for the aromatic and aliphatic components will be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1230-1270 cm⁻¹ region.
Experimental Protocols
Proposed Synthetic Route
A plausible synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline involves a two-step process starting from 2-methoxy-4-nitroaniline.
A proposed two-step synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2-methoxy-4-nitroaniline in a suitable solvent such as dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) as a base.
-
Add pyrrolidine dropwise to the mixture.
-
Heat the reaction mixture to facilitate the substitution reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent. The crude product is then purified, for example, by column chromatography.
-
-
Reduction of the Nitro Group:
-
The resulting 1-(3-methoxy-4-nitrophenyl)pyrrolidine is dissolved in a solvent like ethanol.
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
-
Conclusion
While direct experimental data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is scarce, a comprehensive profile of its physical properties can be reasonably predicted based on its chemical structure and data from analogous compounds. This guide provides a foundational understanding for researchers and developers, enabling them to handle, characterize, and utilize this compound in their synthetic endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this promising chemical entity.
References
-
PubChem. (n.d.). 2-methoxy-4-(pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][1]
Sources
An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
This guide provides a comprehensive technical overview of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline with potential applications in pharmaceutical and chemical synthesis. As a molecule of interest in drug discovery and materials science, a thorough understanding of its chemical structure, properties, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development. This document offers insights into the characterization of this compound, drawing from established principles of analytical chemistry and spectroscopy.
Introduction
2-Methoxy-4-(pyrrolidin-1-yl)aniline belongs to the class of aromatic amines, which are foundational scaffolds in medicinal chemistry. The presence of a methoxy group, a pyrrolidine ring, and an aniline moiety suggests a molecule with diverse chemical properties and potential biological activity. The electron-donating nature of the methoxy and pyrrolidinyl groups can influence the reactivity of the aromatic ring and the basicity of the aniline nitrogen. Understanding the interplay of these functional groups is key to predicting its behavior in chemical reactions and biological systems. This guide will delve into the structural elucidation and analytical control of this compound, providing a framework for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is characterized by a benzene ring substituted with a methoxy group at position 2, a pyrrolidin-1-yl group at position 4, and an amino group at position 1.
Caption: Chemical structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
The physicochemical properties of a compound are critical for predicting its behavior in various environments, including its solubility, stability, and potential for biological interactions. The properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChemLite[1] |
| Molecular Weight | 192.26 g/mol | Calculated |
| Monoisotopic Mass | 192.12627 Da | PubChemLite[1] |
| XlogP (predicted) | 1.8 | PubChemLite[1] |
| Appearance | Expected to be a solid at room temperature | |
| pKa (predicted) | ~8.14 (for the aniline nitrogen) | [2] |
Synthesis Pathway
A plausible synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline can be envisioned starting from a commercially available precursor such as 2-methoxy-4-nitroaniline. The synthesis would involve a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety, followed by the reduction of the nitro group to the aniline.
Caption: Proposed synthetic workflow for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
This proposed two-step synthesis is a common strategy for preparing substituted anilines. The choice of a suitable catalyst and reaction conditions for the reduction step is critical to achieving a high yield and purity of the final product.
Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the pyrrolidine ring. The chemical shifts and splitting patterns will be influenced by the electronic effects of the substituents.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.0 | Multiplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Pyrrolidine (-CH₂-) | 1.8 - 3.5 | Multiplets |
| Aniline (-NH₂) | Broad singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N (pyrrolidine) | 145 - 155 |
| Aromatic C-H | 100 - 120 |
| Methoxy (-OCH₃) | ~55 |
| Pyrrolidine (-CH₂-) | 25 - 50 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, the molecular ion peak ([M]⁺) would be observed at m/z 192.126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.13355 |
| [M+Na]⁺ | 215.11549 |
| [M-H]⁻ | 191.11899 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A comparative analysis with related aromatic amines can provide critical insights into its unique structural features.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O (Ether) | Stretch | 1200 - 1275 |
| C-N | Stretch | 1250 - 1350 |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, particularly in complex matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like aromatic amines.[4][5] A C18 column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, would provide good separation. UV detection at a wavelength corresponding to the compound's chromophore (likely in the 230-280 nm range) would be suitable for quantification.
Caption: General workflow for HPLC analysis.
A Step-by-Step HPLC Protocol:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Identify the peak corresponding to 2-Methoxy-4-(pyrrolidin-1-yl)aniline based on its retention time and quantify it using the peak area from the standard calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.[6] Due to the polarity of the aniline group, derivatization (e.g., acylation or silylation) may be necessary to improve its volatility and chromatographic peak shape. The mass spectrometer provides definitive identification based on the fragmentation pattern.
Conclusion
The structural and analytical characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is fundamental to its potential development in various scientific fields. This guide has outlined a systematic approach to its analysis, from structural elucidation using spectroscopic methods to quantitative analysis via chromatographic techniques. The proposed methodologies, grounded in established analytical principles, provide a robust framework for researchers and drug development professionals to ensure the identity, purity, and quality of this promising chemical entity.
References
-
PubChem. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
PubChemLite. 2-methoxy-4-(pyrrolidin-1-yl)aniline. Available at: [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. Available at: [Link]
-
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
Sources
- 1. PubChemLite - 2-methoxy-4-(pyrrolidin-1-yl)aniline (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajrconline.org [ajrconline.org]
Spectroscopic Profiling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Technical Guide for Researchers
Introduction
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its structural features, including a primary aromatic amine, a methoxy group, and a pyrrolidine substituent, make it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is key to interpreting its spectroscopic data. The electron-donating nature of the amino, methoxy, and pyrrolidino groups significantly influences the electronic environment of the aromatic ring, which is reflected in its NMR, IR, and MS data.
Caption: Molecular Structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a solvent like CDCl₃ are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the pyrrolidine ring protons, and the amine protons. The electron-donating substituents will cause an upfield shift (lower ppm) of the aromatic protons compared to benzene.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~6.7 | d | 1H | Ar-H | Aromatic proton ortho to the amino group. |
| ~6.3 | dd | 1H | Ar-H | Aromatic proton ortho to the methoxy and meta to the amino group. |
| ~6.2 | d | 1H | Ar-H | Aromatic proton ortho to the pyrrolidino group. |
| ~3.8 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.5 | br s | 2H | -NH₂ | Primary amine protons; broad signal, exchangeable with D₂O. |
| ~3.2 | t | 4H | N-CH₂ (pyrrolidine) | Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~2.0 | m | 4H | -CH₂- (pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | Ar-C | Aromatic carbon attached to the methoxy group. |
| ~145 | Ar-C | Aromatic carbon attached to the amino group. |
| ~140 | Ar-C | Aromatic carbon attached to the pyrrolidine nitrogen. |
| ~118 | Ar-CH | Aromatic methine carbon. |
| ~105 | Ar-CH | Aromatic methine carbon. |
| ~100 | Ar-CH | Aromatic methine carbon. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~50 | N-CH₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~25 | -CH₂- (pyrrolidine) | The other two carbons of the pyrrolidine ring. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for 2-Methoxy-4-(pyrrolidin-1-yl)aniline are listed below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450-3300 | Medium, Doublet | Primary Amine (-NH₂) | N-H Stretch |
| 3100-3000 | Medium to Weak | Aromatic C-H | C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H | C-H Stretch (pyrrolidine, methoxy) |
| 1620-1580 | Strong | Aromatic C=C | C=C Stretch |
| 1520-1480 | Strong | Aromatic C=C | C=C Stretch |
| 1350-1250 | Strong | Aromatic C-N | C-N Stretch |
| 1250-1200 | Strong | Aryl-O | Asymmetric C-O-C Stretch |
| 1050-1000 | Medium | Aryl-O | Symmetric C-O-C Stretch |
Experimental Protocol for IR Data Acquisition
A standard method for obtaining an IR spectrum of a solid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with nothing on the crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline (C₁₁H₁₆N₂O), the expected molecular weight is approximately 192.26 g/mol .
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 192
-
Major Fragments: Fragmentation is likely to occur at the bonds adjacent to the nitrogen atoms and the ether linkage.
| Predicted m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 162 | [M - CH₂O]⁺ |
| 122 | [M - C₄H₈N]⁺ (loss of pyrrolidine) |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted Fragmentation Pathway in Mass Spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
The predicted spectroscopic data and outlined methodologies in this guide provide a comprehensive framework for the characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. While experimental validation is essential, these predictions, grounded in established spectroscopic principles and data from analogous structures, offer valuable insights for researchers working with this compound. The detailed protocols serve as a practical resource for obtaining high-quality spectroscopic data, ensuring accurate identification and characterization in a research and development setting.
References
- Spectroscopic data of various substituted anilines and pyrrolidines found in publicly accessible chemical databases and scientific literature have been used as a basis for the predictions in this guide.
An In-Depth Technical Guide to 2-Methoxy-4-(pyrrolidin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline derivative with significant potential in medicinal chemistry and drug development. While direct extensive research on this specific molecule is emerging, this document synthesizes available data on its chemical properties, provides a logical synthesis pathway based on established chemical principles, and explores its promising applications by drawing parallels with structurally similar compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this compound for novel therapeutic interventions.
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are fundamental scaffolds in the development of a wide array of pharmaceuticals. The versatility of the aniline ring allows for chemical modifications that can fine-tune the pharmacological properties of a molecule, enhancing its efficacy, selectivity, and bioavailability. The introduction of substituents, such as methoxy and pyrrolidinyl groups, can significantly influence the compound's interaction with biological targets, making these derivatives highly valuable in drug discovery programs.[1] Specifically, the pyrrolidine moiety is a common feature in many bioactive compounds, contributing to improved solubility and receptor binding affinity. This guide focuses on the specific attributes of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a molecule positioned to be a valuable building block for the next generation of targeted therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development. Based on its chemical structure, the key properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline have been determined.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | Inferred from structural isomer |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and dichloromethane, with slight solubility in water.[3] | Inferred from similar compounds |
Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Proposed Pathway
Step 1: Buchwald-Hartwig Amination
The initial step involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce the pyrrolidine ring onto the nitroaniline backbone. This reaction is widely used for the formation of carbon-nitrogen bonds.
-
Reactants : 2-Methoxy-4-nitroaniline and Pyrrolidine
-
Catalyst : A palladium-based catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Ligand : A suitable phosphine ligand, for example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base : A strong base like sodium tert-butoxide (NaOtBu) is required to facilitate the reaction.
-
Solvent : An inert solvent such as toluene is typically used.
The reaction mixture is heated under an inert atmosphere to yield 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved through various methods.
-
Reducing Agent : A common and effective method is catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
-
Solvent : A protic solvent such as ethanol or methanol is suitable for this reaction.
The reaction proceeds at room temperature and pressure, yielding the final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Below is a diagram illustrating the proposed synthesis workflow.
Caption: Proposed two-step synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Applications in Drug Development
Substituted anilines are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The unique combination of a methoxy group and a pyrrolidine ring on the aniline scaffold suggests several potential therapeutic applications for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
-
Kinase Inhibitors : Many kinase inhibitors feature an aniline core, which often serves as a key hydrogen bond donor/acceptor interacting with the hinge region of the kinase domain. The substituents on the aniline ring can be tailored to achieve selectivity for specific kinases, which is a critical aspect of modern cancer therapy.
-
GPCR Ligands : G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The pyrrolidinyl-aniline moiety can be found in various GPCR ligands, where it may contribute to receptor affinity and subtype selectivity.
-
CNS-Active Agents : The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS). Its presence can influence properties like blood-brain barrier permeability, making 2-Methoxy-4-(pyrrolidin-1-yl)aniline an interesting starting point for the development of novel antipsychotics, antidepressants, or treatments for neurodegenerative diseases.[4]
The logical progression from a starting material like 2-Methoxy-4-(pyrrolidin-1-yl)aniline to a potential drug candidate is outlined below.
Caption: The role of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Methoxy-4-(pyrrolidin-1-yl)aniline. While a specific Safety Data Sheet (SDS) for this compound is not available, general guidelines for handling substituted anilines should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is crucial to consult the SDS for the starting materials and reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.
Conclusion
2-Methoxy-4-(pyrrolidin-1-yl)aniline represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique structural features, combining the established pharmacological relevance of the aniline scaffold with the favorable properties imparted by the methoxy and pyrrolidinyl substituents, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a viable synthetic route, and a perspective on its potential applications, thereby empowering researchers and drug development professionals to explore its utility in their ongoing and future projects.
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PubChem Compound Summary for CID 177807763, (S)-3-Methoxy-4-(2-methylpyrrolidin-1-yl)aniline. National Center for Biotechnology Information. [Link]
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Aniline replacement in drug-like compounds. Cresset Group. [Link]
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Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline building block
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a key building block for pharmaceutical and materials science research. The narrative emphasizes the rationale behind the chosen synthetic route, detailing a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducible and scalable synthesis.
Introduction: The Significance of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline Scaffold
In the landscape of medicinal chemistry, the appropriate selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold has emerged as a structure of significant interest. The pyrrolidine ring is a privileged saturated heterocycle found in a multitude of FDA-approved drugs and biologically active compounds, conferring favorable physicochemical properties such as aqueous solubility and metabolic stability. Its combination with the substituted aniline core provides a versatile platform for further chemical elaboration, making it an invaluable intermediate in the synthesis of kinase inhibitors, receptor modulators, and other complex molecular targets.
This guide presents a validated and logical synthetic approach, moving from readily available starting materials to the final product, with an emphasis on explaining the causality behind each procedural step.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis of the target molecule, 1 , reveals two primary disconnection points, informing our forward synthetic strategy.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
The analysis suggests two key transformations:
-
C-N Bond Formation (Aryl-Pyrrolidine): The bond between the aromatic ring and the pyrrolidine nitrogen can be formed via a Nucleophilic Aromatic Substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1]
-
Amino Group Installation: The aniline functionality is most reliably installed via the reduction of a nitro group.
Strategic Choice: We have selected a forward synthesis that prioritizes the C-N bond formation first, followed by the nitro group reduction. The rationale is compelling: the presence of a strongly electron-withdrawing nitro group para to a suitable leaving group (e.g., a halogen) significantly activates the aromatic ring towards nucleophilic attack by pyrrolidine. This SNAr reaction is typically high-yielding and operationally simple. Performing the reduction as the final step avoids potential complications of the aniline nitrogen competing as a nucleophile or interfering with palladium-catalyzed processes.
Synthesis of Key Intermediate: 4-Fluoro-2-methoxy-1-nitrobenzene
The success of the proposed route hinges on the availability of a suitable electrophilic precursor. 4-Fluoro-2-methoxy-1-nitrobenzene is an ideal candidate due to the high reactivity of the fluoro group as a leaving group in SNAr reactions. It is commercially available and can be synthesized from 2,4-difluoro-1-nitrobenzene.[2][3]
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene (from 2,4-difluoro-1-nitrobenzene)
-
Materials: 2,4-difluoro-1-nitrobenzene, Toluene, Methanol, Potassium tert-butoxide (KOtBu).
-
Procedure:
-
To a clean, dry round-bottom flask, add 2,4-difluoro-1-nitrobenzene (1.0 eq) and toluene (3-5 mL per gram of starting material).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add methanol (0.6 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Portion-wise, add potassium tert-butoxide (0.9 eq) over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification via recrystallization or column chromatography provides 4-fluoro-2-methoxy-1-nitrobenzene.[3]
-
Core Synthetic Workflow: A Two-Step Route to the Target Molecule
The following section details the validated two-step process to synthesize the title compound from the key fluoro-nitroaromatic intermediate.
DOT Script for Overall Synthetic Workflow
Caption: The two-step synthetic pathway to the target aniline.
Part A: Nucleophilic Aromatic Substitution with Pyrrolidine
Mechanistic Insight: This reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion by the nucleophilic pyrrolidine.[4][5]
Experimental Protocol: Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
-
Materials: 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq), Pyrrolidine (1.2-1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Charge a round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene, potassium carbonate, and DMSO (5-10 mL per gram of substrate).
-
Stir the suspension and add pyrrolidine dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water with stirring.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum. The resulting 1-(3-methoxy-4-nitrophenyl)pyrrolidine is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary. A similar procedure using pyrrolidine on a related dinitrobenzene substrate afforded the product in 82% yield without chromatography.[6]
-
Part B: Reduction of the Nitro Group
Rationale for Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. It is highly efficient, selective for the nitro group, and the workup is straightforward (filtration to remove the catalyst), providing a clean product. This method avoids the use of stoichiometric metal reagents and harsh acidic conditions.[3]
Experimental Protocol: Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
-
Materials: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas (H₂).
-
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add 1-(3-methoxy-4-nitrophenyl)pyrrolidine and ethanol or methanol (10-20 mL per gram of substrate).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
-
The product can be purified by column chromatography on silica gel or by recrystallization to afford an analytically pure sample.
-
Characterization and Data Presentation
Proper characterization of the intermediates and the final product is crucial for validating the synthetic outcome. The following table summarizes the expected analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 4-Fluoro-2-methoxy-1-nitrobenzene | C₇H₆FNO₃ | 171.13 | ~7.8-8.0 (m, 1H), ~7.1-7.3 (m, 2H), ~3.9 (s, 3H) | ~155, ~152, ~141, ~120, ~115, ~110, ~56 |
| 1-(3-Methoxy-4-nitrophenyl)pyrrolidine | C₁₁H₁₄N₂O₃ | 222.24 | ~7.8 (d, 1H), ~6.2 (dd, 1H), ~6.1 (d, 1H), ~3.9 (s, 3H), ~3.4 (t, 4H), ~2.0 (t, 4H) | ~156, ~140, ~138, ~105, ~98, ~95, ~56, ~51, ~25 |
| 2-Methoxy-4-(pyrrolidin-1-yl)aniline | C₁₁H₁₆N₂O | 192.26 | ~6.7 (d, 1H), ~6.3 (d, 1H), ~6.2 (dd, 1H), ~3.8 (s, 3H), ~3.6 (br s, 2H, NH₂), ~3.2 (t, 4H), ~1.9 (t, 4H) | ~142, ~139, ~138, ~106, ~102, ~99, ~56, ~51, ~25 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on analogous structures and chemical shift prediction principles.[7][8]
Conclusion
This guide has detailed a logical, efficient, and well-rationalized synthetic route for the preparation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. By employing a robust SNAr reaction on an activated nitroaromatic precursor followed by a clean catalytic hydrogenation, this valuable building block can be accessed in high purity and good overall yield. The provided protocols are designed to be self-validating and serve as a reliable foundation for researchers in the pharmaceutical and chemical sciences.
References
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PubMed . Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). Available at: [Link]
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Preprints.org . 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Available at: [Link]
-
ResearchGate . Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]
-
Wikipedia . Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
MDPI . Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a theoretical exploration of the potential biological activities of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. As of the latest literature review, no direct experimental studies have been published on this specific molecule. The insights and protocols presented herein are extrapolated from the known biological activities of its constituent chemical moieties: the pyrrolidine ring and the substituted methoxy-aniline core. This document is intended to serve as a scientifically-grounded roadmap for future research into this novel chemical entity.
Introduction: A Scaffold of Potential
The molecule 2-Methoxy-4-(pyrrolidin-1-yl)aniline presents a compelling scaffold for drug discovery, merging two pharmacologically significant motifs. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and FDA-approved drugs, contributing to a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The methoxy-aniline substructure is also a frequent player in medicinal chemistry, often serving as a key building block for molecules targeting various receptors and enzymes.[3]
This guide will dissect the potential of 2-Methoxy-4-(pyrrolidin-1-yl)aniline by examining the established biological roles of its components. We will propose hypothetical mechanisms of action and provide detailed, self-validating experimental protocols to investigate these hypotheses.
Part 1: Predicted Biological Activities and Mechanistic Hypotheses
Based on the extensive body of research on related compounds, we can hypothesize that 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exhibit activity in several key therapeutic areas.
Potential as a Kinase Inhibitor in Oncology
The pyrrolidine scaffold is a common feature in a multitude of kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrolidine ring can provide a rigid, three-dimensional structure that can fit into the ATP-binding pocket of kinases, leading to their inhibition.[2] Furthermore, aniline derivatives have been successfully developed as kinase inhibitors, with the aniline nitrogen often forming a critical hydrogen bond with the kinase hinge region.[6]
Hypothesized Mechanism of Action: We propose that 2-Methoxy-4-(pyrrolidin-1-yl)aniline could function as an ATP-competitive inhibitor of protein kinases. The methoxy and pyrrolidine substituents on the aniline ring may confer selectivity towards specific kinases.
Key Kinase Families to Investigate:
-
Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Often implicated in solid tumor growth and angiogenesis.
-
Serine/Threonine Kinases: (e.g., CDKs, Akt, mTOR) - Central to cell cycle progression and survival pathways.
Caption: Hypothesized competitive inhibition of a protein kinase.
Predicted Antimicrobial Activity
Pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][7] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes. Aniline derivatives have also been explored for their antimicrobial potential.
Hypothesized Mechanism of Action: The compound could interfere with microbial growth through mechanisms such as:
-
Inhibition of DNA Gyrase or Topoisomerase IV: Essential enzymes for bacterial DNA replication.
-
Disruption of the Cell Membrane: Leading to leakage of cellular contents.
-
Inhibition of Fungal Ergosterol Biosynthesis: A critical component of the fungal cell membrane.
Potential Anti-inflammatory Properties
Several compounds containing pyrrolidine and aniline moieties exhibit anti-inflammatory activity.[1] This is often achieved through the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Hypothesized Mechanism of Action: 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exert anti-inflammatory effects by:
-
Inhibiting COX-1 and/or COX-2 enzymes: Reducing the production of prostaglandins.
-
Suppressing the NF-κB signaling pathway: A key regulator of inflammatory gene expression.
Part 2: Experimental Validation Protocols
To validate the hypothesized biological activities, a systematic and rigorous experimental approach is necessary. The following protocols are designed to be self-validating, with built-in controls and orthogonal assays to ensure the reliability of the results.
Protocol for Assessing Kinase Inhibitory Activity
Objective: To determine the in vitro inhibitory activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline against a panel of protein kinases.
Methodology:
-
Primary Kinase Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.
-
Rationale: This provides a rapid and comprehensive overview of the compound's kinase selectivity profile.
-
-
IC50 Determination for "Hit" Kinases:
-
For kinases showing significant inhibition (>50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Use a luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
Rationale: Quantifies the potency of the compound against specific kinases.
-
-
Mechanism of Inhibition Studies:
-
Conduct enzyme kinetics studies by varying the concentrations of both the compound and ATP.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Rationale: Elucidates the mode of action by which the compound inhibits the kinase.
-
-
Cellular Target Engagement Assay:
-
Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay in a relevant cancer cell line.
-
Rationale: Confirms that the compound can bind to its target kinase within a cellular context.
-
Caption: Workflow for validating kinase inhibitory activity.
Protocol for Evaluating Antimicrobial Activity
Objective: To assess the antibacterial and antifungal activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test the compound against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Rationale: Determines the lowest concentration of the compound that inhibits visible microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture the contents of the wells from the MIC assay onto agar plates without the compound.
-
The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) is the MBC/MFC.
-
Rationale: Distinguishes between static (growth-inhibiting) and cidal (killing) activity.
-
-
Time-Kill Kinetic Assays:
-
Expose a standardized inoculum of the microorganism to the compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Measure the number of viable cells at different time points.
-
Rationale: Provides insight into the rate and extent of antimicrobial killing.
-
Protocol for Investigating Anti-inflammatory Activity
Objective: To evaluate the potential anti-inflammatory effects of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Methodology:
-
In Vitro COX Inhibition Assay:
-
Use a commercially available COX-1/COX-2 inhibitor screening assay kit.
-
Determine the IC50 of the compound for both COX isoforms.
-
Rationale: Assesses the direct inhibitory effect on key enzymes in the inflammatory cascade.
-
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:
-
Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the compound.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Rationale: Evaluates the compound's ability to suppress the inflammatory response in a cellular model.
-
-
NF-κB Reporter Assay:
-
Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene.
-
Treat the cells with an inflammatory stimulus (e.g., TNF-α) with and without the compound and measure luciferase activity.
-
Rationale: Determines if the anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway.
-
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Insights
As research on 2-Methoxy-4-(pyrrolidin-1-yl)aniline and its analogs progresses, it will be crucial to systematically collect and analyze the data to build a robust Structure-Activity Relationship (SAR) profile.
Table 1: Hypothetical SAR Data for Analogs of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
| Analog | R1 (Position 2) | R2 (Position 4) | CDK2 IC50 (nM) | S. aureus MIC (µg/mL) | COX-2 IC50 (µM) |
| Lead Compound | -OCH3 | -Pyrrolidin-1-yl | To be determined | To be determined | To be determined |
| Analog 1 | -H | -Pyrrolidin-1-yl | |||
| Analog 2 | -OCH3 | -Piperidin-1-yl | |||
| Analog 3 | -OCH3 | -Morpholin-1-yl | |||
| Analog 4 | -Cl | -Pyrrolidin-1-yl |
Rationale for Analog Selection: The proposed analogs will help to probe the importance of the methoxy group and the pyrrolidine ring for the observed biological activities.
Conclusion and Future Directions
While the biological activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline remains to be experimentally determined, the analysis of its chemical substructures provides a strong rationale for its investigation as a potential therapeutic agent. The proposed hypotheses and experimental protocols in this guide offer a clear path forward for researchers to unlock the potential of this novel molecule. Future studies should focus on the synthesis of analogs to establish a clear SAR, followed by in vivo efficacy and safety studies for the most promising candidates.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS - Unipa. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012).
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). Bentham Science Publishers. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). PMC - PubMed Central. [Link]
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o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). LinkedIn. [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025). ResearchGate. [Link]
-
SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (n.d.). Europe PMC. [Link]
-
Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. [Link]
-
Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (2025). ACS Publications - American Chemical Society. [Link]
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o-Anisidine. (n.d.). Wikipedia. [Link]
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. [Link]
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Alcohols, Phenols and Ethers. (n.d.). NCERT. [Link]
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Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (n.d.). ACS Publications. [Link]
- Method for synthesizing 2,4-dimethoxyaniline. (n.d.).
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Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]
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p-Anisidine. (n.d.). PubChem. [Link]
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Navigating the Synthesis and Handling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines in Modern Drug Discovery
Section 1: Hazard Identification and Risk Assessment
The primary hazard associated with aniline and its derivatives is their toxicity upon inhalation, ingestion, or skin absorption.[4][5] A critical health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen, which can lead to cyanosis, dizziness, and in severe cases, death.[6][7] Given the structural similarity, it is prudent to assume that 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exhibit similar toxicological properties.
1.1 Toxicological Profile (Based on Aniline and Related Compounds)
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[8] | Methemoglobinemia, cyanosis, headache, dizziness, nausea, convulsions, coma.[6] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[8] | Severe irritation, potential for permanent eye damage. |
| Skin Sensitization | May cause an allergic skin reaction.[8] | Redness, itching, and dermatitis upon repeated exposure. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | Potential for heritable genetic damage. |
| Carcinogenicity | Suspected of causing cancer.[4] | Long-term exposure may increase the risk of cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[8] | Effects on the blood (methemoglobinemia), liver, and kidneys.[9] |
1.2 GHS Hazard Pictograms (Anticipated)
Given the toxicological profile of related anilines, the following GHS pictograms are anticipated to be relevant for 2-Methoxy-4-(pyrrolidin-1-yl)aniline:
Section 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with aniline derivatives. The following procedures are based on best practices for handling toxic and potentially carcinogenic chemicals.
2.1 Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Caption: Workflow for the safe handling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[5]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.[5]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.[5]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10]
-
Lab Coat: A full-length laboratory coat with sleeves that fit snugly at the wrist should be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
2.2 Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.[10]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.
Section 3: Experimental Protocols and Reactivity
3.1 Synthesis of Substituted Anilines (General Protocol)
The synthesis of substituted anilines often involves multi-step processes. A common route to a compound like 2-Methoxy-4-(pyrrolidin-1-yl)aniline could involve the reaction of a suitably substituted nitrobenzene with pyrrolidine, followed by reduction of the nitro group.
Illustrative Synthetic Step: Nucleophilic Aromatic Substitution
This is a generalized procedure and may require optimization for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted fluoro or chloro nitrobenzene in a suitable solvent (e.g., DMSO, DMF).
-
Addition of Amine: Add pyrrolidine to the reaction mixture.
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
3.2 Reactivity Profile
The reactivity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is dictated by the functional groups present:
-
Aniline Moiety: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The electron-donating nature of the methoxy and pyrrolidinyl groups enhances the nucleophilicity of the amino group and activates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring: The ring is susceptible to electrophilic aromatic substitution, with the positions ortho and para to the activating groups being the most reactive.
-
Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is basic and can be protonated or quaternized.
Section 4: Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Caption: Emergency response flowchart for incidents involving 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
4.1 First-Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2 Spill and Leak Procedures
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Place the absorbed material into a sealed, labeled container for proper waste disposal.
-
Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EH&S) department and follow their instructions.[5] Do not attempt to clean up a large spill without proper training and equipment.
Section 5: Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing 2-Methoxy-4-(pyrrolidin-1-yl)aniline, including contaminated materials and rinsates, in a designated and properly labeled hazardous waste container.[11]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[11] All waste must be disposed of through your institution's hazardous waste management program.
Conclusion
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a valuable building block in drug discovery and development. However, its structural similarity to other toxic anilines necessitates a cautious and well-informed approach to its handling and use. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
- Combi-Blocks, Inc. (2023, July 17). Safety Data Sheet: 4-(4-(Pyrrolidin-1-yl)piperidin-1-yl)aniline.
- Oxford Lab Fine Chem LLP. (n.d.).
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Retrieved from [Link]
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MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. Retrieved from [Link]
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MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
- Journal of Health & Pollution. (2020, March 25).
-
National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed Central. Retrieved from [Link]
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DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for further development as a potential therapeutic agent. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this guide emphasizes the foundational principles and detailed experimental protocols necessary to generate this crucial information. We will explore theoretical considerations for solubility, present standardized methods for its empirical determination, and outline a robust strategy for assessing chemical stability under various stress conditions, in alignment with regulatory expectations.
Introduction: The Pivotal Role of Physicochemical Profiling in Drug Development
The journey of a candidate molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. 2-Methoxy-4-(pyrrolidin-1-yl)aniline, with its aromatic amine, methoxy, and pyrrolidine moieties, presents a unique set of characteristics that require careful evaluation. This guide serves as a practical resource for researchers, providing the necessary theoretical background and actionable protocols to comprehensively profile this compound.
Solubility Characterization: From Theoretical Prediction to Empirical Measurement
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in drug development. It can be assessed from two perspectives: kinetic and thermodynamic.
-
Kinetic Solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential solubility issues.[1]
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time- and resource-intensive measurement, but it provides the definitive solubility value that is crucial for formulation development.[2]
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The molecule possesses both hydrophobic (aromatic ring, pyrrolidine alkyl chain) and hydrophilic (amino group, methoxy oxygen, pyrrolidine nitrogen) features.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., water, ethanol, methanol) | Low to Moderate | The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the overall nonpolar character of the molecule will limit its aqueous solubility. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Good | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |
| Nonpolar (e.g., hexane, toluene) | Poor to Moderate | The nonpolar regions of the molecule will interact favorably with these solvents, but the polar functional groups will limit overall solubility. |
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Protocol:
-
Preparation: Add an excess amount of solid 2-Methoxy-4-(pyrrolidin-1-yl)aniline to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.
-
Solvent Addition: Pipette a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 2-Methoxy-4-(pyrrolidin-1-yl)aniline using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Experimental Determination of Kinetic Solubility
Kinetic solubility is often determined using high-throughput methods.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in DMSO (e.g., 10 or 20 mM).[5]
-
Assay Plate Preparation: In a microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4).[6]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration.[6]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours).[7]
-
Detection of Precipitation: The formation of a precipitate indicates that the compound's kinetic solubility has been exceeded. This can be detected by:
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Assessment: Ensuring Molecular Integrity
A comprehensive stability profile is crucial for determining a drug candidate's shelf-life and identifying potential degradation pathways. This is achieved through a combination of forced degradation (stress testing) and long-term stability studies, as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are essential for developing and validating stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid drug substance at elevated temperature (e.g., 80°C).
-
Photostability: Exposing the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14]
Potential Degradation Pathways for 2-Methoxy-4-(pyrrolidin-1-yl)aniline:
| Stress Condition | Potential Degradation Pathway |
| Oxidative | Oxidation of the aniline nitrogen to form nitroso or nitro derivatives. Oxidation of the pyrrolidine ring. |
| Acidic/Basic Hydrolysis | Potential for ether cleavage of the methoxy group under harsh acidic conditions. |
| Photolytic | Photodegradation of the aromatic ring or oxidation of the aniline. |
| Thermal | General decomposition, potentially involving the substituents. |
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to evaluate the thermal stability and sensitivity to humidity over a prolonged period.[8]
ICH Recommended Storage Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Sample Preparation: Place the solid 2-Methoxy-4-(pyrrolidin-1-yl)aniline in appropriate containers that are representative of the proposed packaging.
-
Storage: Store the samples in calibrated stability chambers under the conditions specified above.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[15]
-
Analysis: Analyze the samples at each time point using a validated stability-indicating method to assess for any changes in purity, potency, and the formation of degradation products.
Workflow for Stability Testing
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Development of a Stability-Indicating Analytical Method
A crucial component of both solubility and stability studies is a validated analytical method capable of accurately quantifying the parent compound and separating it from any degradation products or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Injection Volume | 10 µL |
This method should be further developed and validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion
While specific solubility and stability data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline are not readily found in the public domain, this guide provides a comprehensive roadmap for researchers to generate this critical information. By following the outlined experimental protocols for determining thermodynamic and kinetic solubility, and by conducting thorough forced degradation and long-term stability studies, a robust physicochemical profile of this compound can be established. This data is indispensable for making informed decisions in the drug development process, from lead optimization and formulation to defining storage conditions and shelf-life.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003.
-
Enamine, Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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ICH, Quality Guidelines.
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ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996.
-
Veza, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, 2025.
-
Zarmpi, P. et al., Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, Dissolution Technologies, 2017.
-
Pardhi, D. et al., Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery, Asian Journal of Chemistry, 2013.
-
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products, 1998.
-
Alsante, K. M. et al., Forced Degradation Studies: Regulatory Considerations and Implementation, 2003.
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protocols.io, Shake-Flask Aqueous Solubility assay (Kinetic solubility), 2024.
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WuXi AppTec, Kinetic & Thermodynamic Solubility Testing.
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Memmert, Stability tests according to ICH Q1A (R2), 2012.
-
U.S. Food and Drug Administration, Q1B Photostability Testing of New Drug Substances and Products, 1996.
-
SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY.
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Pharmaceutical Technology, Stability Testing for Small-Molecule Clinical Trial Materials, 2019.
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AxisPharm, Kinetic Solubility Assays Protocol.
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European Medicines Agency, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1998.
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U.S. Food and Drug Administration, Q1 Stability Testing of Drug Substances and Drug Products, 2025.
-
ResearchGate, Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1, 2024.
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Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances.
-
NIH SEED Office, Regulatory Knowledge Guide for Small Molecules.
-
EAG Laboratories, Biologics vs. Small Molecules, What's the Difference for Stability Testing?, 2019.
-
European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products, 2025.
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability.
-
Enamine, Shake-Flask Solubility Assay.
-
Inventiva Pharma, Solubility Toolbox for Successful Design of Drug Candidates.
-
LCGC International, Stability Studies and Testing of Pharmaceuticals - An Overview, 2020.
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An In-Depth Technical Guide to 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Novel Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a compound of significant interest for researchers, scientists, and drug development professionals. Due to the limited direct historical information on this specific molecule, this document will focus on its foundational chemical principles, a proposed synthetic pathway, and its potential as a versatile scaffold in medicinal chemistry, drawing insights from structurally related compounds.
Introduction: The Aniline Scaffold in Modern Drug Discovery
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The strategic incorporation of various functional groups onto the aniline ring can profoundly modulate the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The historical significance of aniline chemistry dates back to the discovery of mauveine by William Perkin, which catalyzed the synthetic dye industry and laid the groundwork for modern medicinal chemistry[1]. In contemporary drug discovery, the pyrrolidine moiety, a five-membered saturated heterocycle, is a frequently employed functional group known to enhance the pharmacological profile of drug candidates. The pyrrolidine ring can improve aqueous solubility, introduce a basic center for salt formation, and provide a rigid conformational constraint that can lead to higher binding affinity and selectivity for biological targets.
This guide focuses on the specific aniline derivative, 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The presence of a methoxy group at the 2-position and a pyrrolidine ring at the 4-position of the aniline core creates a unique electronic and steric environment, making it an intriguing candidate for further investigation in various therapeutic areas.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Aniline and many of its derivatives are solids. |
| Solubility | Expected to have moderate solubility in organic solvents and some aqueous solubility, particularly at acidic pH. | The pyrrolidine nitrogen can be protonated, increasing aqueous solubility. The aromatic ring and methoxy group contribute to lipophilicity. |
| pKa | The aniline nitrogen is expected to be a weak base, while the pyrrolidine nitrogen will be a stronger base. | The electron-donating effect of the methoxy and pyrrolidinyl groups will increase the basicity of the aniline nitrogen compared to aniline itself. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the pyrrolidine ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy and pyrrolidinyl groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Proposed Synthetic Pathway: A Rational Approach
A plausible and efficient synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline can be designed starting from commercially available 2-methoxy-4-nitroaniline. This multi-step synthesis leverages well-established and reliable chemical transformations.
Figure 1: Proposed two-step synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Step 1: Buchwald-Hartwig Amination
The key step in this proposed synthesis is the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds[2].
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-methoxy-4-nitroaniline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene as the solvent, followed by pyrrolidine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product, N-(2-methoxy-4-nitrophenyl)pyrrolidine, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Xantphos is a common choice for its effectiveness in coupling anilines.
-
Base: The base is required to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle. Cesium carbonate is often used for its high basicity and solubility in organic solvents.
-
Inert Atmosphere: The use of an inert atmosphere is essential as the palladium catalyst is sensitive to oxygen, which can lead to its deactivation.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. This is a standard transformation with several reliable methods available.
Protocol:
-
Reaction Setup: Dissolve the purified N-(2-methoxy-4-nitrophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Alternative Reduction Method:
An alternative to catalytic hydrogenation is the use of a metal reductant in acidic media, such as tin(II) chloride in hydrochloric acid.
Potential Applications in Drug Discovery
The structural features of 2-Methoxy-4-(pyrrolidin-1-yl)aniline suggest its potential as a valuable scaffold in the design of novel therapeutic agents. The pyrrolidine moiety is a common feature in many biologically active compounds and approved drugs[3].
Figure 2: Potential structure-activity relationships of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Central Nervous System (CNS) Agents
The pyrrolidine ring can improve the physicochemical properties of a molecule, potentially enabling it to cross the blood-brain barrier. This makes the scaffold a candidate for the development of drugs targeting CNS disorders.
Kinase Inhibitors
Many kinase inhibitors feature an aniline or related nitrogen-containing heterocyclic core that forms key hydrogen bond interactions with the hinge region of the kinase domain. The 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold could serve as a starting point for the design of novel kinase inhibitors for oncology or inflammatory diseases. For instance, the structurally related compound 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline is an intermediate in the synthesis of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor[4].
G-Protein Coupled Receptor (GPCR) Modulators
The pyrrolidine moiety is present in various GPCR ligands. The conformational constraint and basic nitrogen of the pyrrolidine can be crucial for binding to these receptors. The development of 4-methoxy pyrrole derivatives as inhibitors of G-protein coupled receptors has been a subject of patent applications[5].
Conclusion and Future Directions
While the specific discovery and history of 2-Methoxy-4-(pyrrolidin-1-yl)aniline are not well-documented, its chemical structure presents a compelling case for its synthesis and exploration in drug discovery. The proposed synthetic pathway offers a reliable method for its preparation, enabling further investigation of its biological activities. The combination of the methoxy-substituted aniline core with the versatile pyrrolidine ring makes this compound a promising scaffold for the development of novel therapeutics targeting a range of diseases. Future research should focus on the synthesis and in-depth biological evaluation of this molecule and its derivatives to unlock their full therapeutic potential.
References
-
Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnic & Histochemistry, 83(2), 83-87. [Link]
-
MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). 4-methoxy pyrrole derivatives or salts thereof and pharmaceutical composition comprising the same - Patent US-10100010-B1. PubChem. Retrieved from [Link]
Sources
- 1. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]
- 5. 4-methoxy pyrrole derivatives or salts thereof and pharmaceutical composition comprising the same - Patent US-10100010-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical and materials science research. Two primary synthetic strategies are presented: the robust and versatile Buchwald-Hartwig amination and a classical multi-step approach involving nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This guide offers detailed, step-by-step protocols, mechanistic insights, and safety considerations to aid researchers in the successful synthesis and purification of the target compound.
Introduction: Significance of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. The specific structural motifs of a methoxy group and a pyrrolidinyl substituent on the aniline core, as seen in 2-Methoxy-4-(pyrrolidin-1-yl)aniline, are of particular interest. The methoxy group can modulate the electronic properties and metabolic stability of a molecule, while the pyrrolidine ring often enhances solubility and provides a key vector for interaction with biological targets. This compound serves as a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents.[1] The development of reliable and scalable synthetic routes to this intermediate is therefore of considerable importance to the drug discovery and development community.
Overview of Synthetic Strategies
Two primary synthetic routes are detailed in this guide, each with its own advantages and considerations.
-
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination: This is the recommended and more contemporary approach. It involves a direct, one-step cross-coupling of an aryl halide with pyrrolidine, catalyzed by a palladium complex.[2][3][4][5] This method is generally characterized by high yields, good functional group tolerance, and relatively mild reaction conditions.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction: This classical two-step approach first involves the displacement of a suitable leaving group on an activated aromatic ring by pyrrolidine, followed by the reduction of a nitro group to the desired aniline.[6][7] While potentially lower in overall yield and requiring more steps, this route can be advantageous if the starting materials are more readily available or cost-effective.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed synthetic routes.
Caption: Route 1: Buchwald-Hartwig Amination Workflow.
Sources
- 1. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Comprehensive Characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Foreword: A Molecule of Interest in Modern Drug Discovery
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aromatic amine of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motifs, comprising a methoxy-substituted aniline ring and a pyrrolidine moiety, are prevalent in a variety of biologically active compounds. The precise and thorough characterization of this molecule is paramount to ensure its identity, purity, and quality when utilized as a starting material or intermediate in the synthesis of drug candidates. The presence of seemingly minor impurities can have profound impacts on the efficacy, safety, and manufacturing consistency of the final active pharmaceutical ingredient (API).
This guide is designed to provide researchers, scientists, and drug development professionals with a detailed and scientifically robust framework for the analytical characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The methodologies presented herein are grounded in fundamental analytical principles and are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry. We will delve into the "why" behind each analytical choice, providing not just protocols, but a comprehensive understanding of the analytical strategy.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is crucial for its proper handling, storage, and the development of appropriate analytical methods. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties from closely related analogs.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 192.26 g/mol | Based on chemical structure |
| Appearance | Likely an off-white to light brown solid | Aniline derivatives are often colored solids |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water. | Typical for substituted anilines |
| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents. | Anilines can be sensitive to air and light.[1][2] |
Safety Precautions: Substituted anilines should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1][2]
Strategic Approach to Characterization
Our analytical strategy for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is multi-faceted, employing a suite of orthogonal techniques to build a complete profile of the molecule. This approach ensures a high degree of confidence in the material's identity, purity, and quality.
Figure 1: A comprehensive workflow for the characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, encompassing identity confirmation and purity assessment.
Identity Confirmation: Unveiling the Molecular Structure
Confirming the unequivocal structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is the primary step in its characterization. We employ a combination of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in the ¹H NMR spectrum will confirm the presence of the methoxy, pyrrolidine, and substituted aniline moieties. The ¹³C NMR spectrum will corroborate this by showing the correct number of carbon environments.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.6-6.8 | m | 3H | Aromatic protons |
| ~ 3.8 | s | 3H | Methoxy (-OCH₃) protons |
| ~ 3.5 | br s | 2H | Amine (-NH₂) protons |
| ~ 3.2-3.4 | m | 4H | Pyrrolidine protons adjacent to N |
| ~ 1.9-2.1 | m | 4H | Pyrrolidine protons β to N |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145-150 | Aromatic C-O |
| ~ 135-140 | Aromatic C-N (amine) |
| ~ 130-135 | Aromatic C-N (pyrrolidine) |
| ~ 110-120 | Aromatic C-H |
| ~ 55-57 | Methoxy (-OCH₃) carbon |
| ~ 48-52 | Pyrrolidine carbons adjacent to N |
| ~ 24-26 | Pyrrolidine carbons β to N |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to determine the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide structural information that is complementary to NMR data.
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 193.1335 |
| [M+Na]⁺ | 215.1155 |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan data to determine the molecular weight and tandem MS (MS/MS) data to study fragmentation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The presence of characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C-O (methoxy), and C-N bonds will provide confirmatory evidence for the structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (pyrrolidine, methoxy) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether (-OCH₃) |
| 1340-1250 | C-N stretch | Aromatic amine |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Purity Assessment and Impurity Profiling
Ensuring the purity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Rationale: A well-developed HPLC method can separate the main component from potential impurities arising from the synthesis, such as starting materials, by-products, and degradation products. UV detection provides a sensitive and robust means of quantification. All analytical methods for purity determination should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[3]
Potential Impurities:
-
Starting Materials: e.g., 1-bromo-2-methoxy-4-nitrobenzene, pyrrolidine.
-
Intermediates: e.g., 1-(3-methoxy-4-nitrophenyl)pyrrolidine.
-
Over-reacted or side-products: Depending on the synthetic route.
Experimental Protocol: HPLC-UV for Purity Determination
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Reference Standard Solution: Prepare a solution of a well-characterized reference standard of 2-Methoxy-4-(pyrrolidin-1-yl)aniline at the same concentration.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
System Suitability: Before sample analysis, inject the reference standard solution multiple times (e.g., n=5) and verify that the system suitability parameters (e.g., retention time repeatability, peak area repeatability, tailing factor, theoretical plates) meet the pre-defined acceptance criteria.
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Identify and quantify any impurities by comparing their retention times to those of known impurity standards, if available. For unknown impurities, report their retention times and area percentages.
-
Conclusion: A Framework for Confidence
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the robust characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. By systematically applying these orthogonal techniques, researchers and drug development professionals can be confident in the identity, purity, and overall quality of this important chemical intermediate. Adherence to these scientifically sound principles is a cornerstone of ensuring the safety and efficacy of the next generation of pharmaceutical products.
References
-
PubChem. Compound Summary for 2-Methoxy-4-nitroaniline. [Link]
-
PubChem. Compound Summary for 2-Methoxy-4-morpholinoaniline. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Angene Chemical. Safety Data Sheet for 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Introduction: The Analytical Imperative for Novel Synthetic Intermediates
An Application Note and Protocol for the HPLC Analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various high-value target molecules, particularly within the pharmaceutical and materials science sectors. Its core structure, featuring a reactive primary amine, an electron-donating methoxy group, and a pyrrolidine moiety, makes it a versatile building block. The purity and stability of this intermediate are paramount, as impurities can introduce unwanted side reactions, reduce final product yield, and complicate downstream purification processes.
Therefore, a robust, accurate, and reliable analytical method for the quantification and purity assessment of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is essential for quality control in both laboratory-scale synthesis and scaled-up production. This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method developed for this purpose. We will explore the rationale behind the method development, provide a step-by-step protocol for its implementation, and outline the necessary system suitability and validation criteria to ensure data integrity.
Part 1: Method Development Rationale & Chromatographic Principles
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. The structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline provides several clues for designing an effective separation strategy.
-
Analyte Polarity and Retention Mechanism: The molecule possesses both hydrophobic (the benzene ring) and polar/ionizable (the primary amine and ether oxygen) characteristics. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.
-
Control of Ionization—The Critical Role of pH: The primary aniline group is basic, with an estimated pKa in the range of 4.5-5.5. The pH of the mobile phase is therefore the most critical parameter influencing its retention and peak shape.
-
At a pH well below the pKa (e.g., pH < 3), the amine will be fully protonated (-NH3+), making the molecule more polar and resulting in earlier elution.
-
At a pH well above the pKa (e.g., pH > 7), the amine will be in its neutral, free-base form (-NH2), making it more hydrophobic and leading to stronger retention.
-
Operating near the pKa is undesirable as it can lead to poor peak shapes (tailing) and shifts in retention time with minor pH fluctuations.
-
For robust analysis of basic compounds like this, it is standard practice to use a mobile phase pH of either < 3 or > 7 to ensure a single, stable ionization state. We have selected a slightly acidic pH of 3.0 to ensure consistent protonation and promote excellent peak shape through silanol suppression on the stationary phase.
-
Wavelength Selection for UV Detection: The molecule contains a substituted benzene ring, a strong chromophore that allows for sensitive detection using a UV-Vis detector. Aniline derivatives typically exhibit strong absorbance maxima (λmax) between 230 nm and 280 nm. A wavelength of 254 nm was chosen as it provides a robust signal for a wide range of aromatic compounds and is a common setting for purity analysis.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 phase) |
| Mobile Phase A | 0.1% Formic Acid in Water, pH ~2.8-3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 20% to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Run Time | 15 minutes |
Part 2: Step-by-Step Experimental Protocol
This section provides a detailed workflow for performing the analysis, from solution preparation to data acquisition.
Workflow Overview
Caption: High-level workflow for the HPLC analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane filter. Degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas as above.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and proper dissolution of the analyte.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-4-(pyrrolidin-1-yl)aniline reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline sample into a 10 mL volumetric flask. Dissolve in approximately 7 mL of diluent, sonicate for 5 minutes if necessary, and dilute to volume. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Purge the HPLC pump lines with the respective mobile phases.
-
Set the mobile phase composition to the initial condition (20% B).
-
Begin pumping the mobile phase through the column at 1.0 mL/min.
-
Allow the system to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the generated data.
-
Inject the Working Standard Solution (0.1 mg/mL) five consecutive times.
-
Evaluate the results against the acceptance criteria outlined in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 injections | Demonstrates the precision and repeatability of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for 5 injections | Indicates the stability and consistency of the pump and mobile phase composition. |
If the system fails to meet these criteria, troubleshooting must be performed before proceeding with sample analysis.
Sample Analysis Sequence
-
Inject a Blank (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution once.
-
Inject each Sample Solution in duplicate.
-
Bracket the sample injections with periodic injections of the working standard to monitor system stability over the run.
Data Processing and Calculation
For purity analysis, the area percent normalization method is typically sufficient.
-
Percent Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that all impurity peaks exceeding the disregard limit (e.g., 0.05%) are included in the total area calculation.
Part 3: Method Validation & Further Considerations
While this application note provides a developed method, a full validation should be performed in accordance with ICH Q2(R1) guidelines before its implementation in a regulated environment.
Validation Parameters Logic
Caption: Key parameters for HPLC method validation according to regulatory guidelines.
-
Specificity: Demonstrate that the peak for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is free from interference from the diluent, potential impurities, or degradation products. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 0.01 to 0.2 mg/mL) and demonstrate a linear relationship between concentration and peak area (Correlation coefficient r² > 0.999).
-
Accuracy: Perform spike-recovery experiments by adding known amounts of the reference standard to a sample matrix. Recovery should typically be within 98.0% to 102.0%.
-
Precision: Assess repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis on different days by different analysts). The %RSD should meet predefined criteria (e.g., < 2.0%).
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and show that the results remain reliable.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quality control of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The use of a standard C18 column with a formic acid/acetonitrile mobile phase gradient provides excellent peak shape and resolution. By adhering to the detailed protocol and implementing the described system suitability tests, researchers and drug development professionals can confidently assess the purity and content of this critical synthetic intermediate, ensuring the quality and consistency of their final products.
References
-
The Role of pH in Reversed-Phase HPLC. LCGC North America.[Link]
-
What Is System Suitability and Why Is It Important? Chromatography Today.[Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. International Council for Harmonisation.[Link]
-
A Guide to HPLC and LC-MS Method Development. Waters Corporation.[Link]
-
Chapter <621> Chromatography. United States Pharmacopeia (USP).[Link]
Application Notes and Protocols for the Utilization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline with significant potential as a versatile building block in modern organic synthesis. The document elucidates the compound's structural features, predicted reactivity, and offers detailed protocols for its application in key synthetic transformations. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices and providing a framework for the reliable application of this reagent.
Introduction: The Strategic Value of Substituted Anilines in Synthesis
Aniline and its derivatives are foundational pillars in the synthesis of a vast array of high-value chemical products, including pharmaceuticals, agrochemicals, and materials.[1] The specific arrangement of substituents on the aniline ring profoundly influences its chemical properties and dictates its utility in complex molecule construction. The molecule 2-Methoxy-4-(pyrrolidin-1-yl)aniline incorporates three key functional groups that synergistically define its reactivity profile:
-
A Primary Aromatic Amine (-NH₂): This group is a potent ortho-, para- director in electrophilic aromatic substitution and a versatile nucleophile for the formation of a wide range of nitrogen-containing functionalities.
-
A Methoxy Group (-OCH₃): As an electron-donating group, it further activates the aromatic ring towards electrophilic attack. Its position ortho to the amine can introduce steric hindrance and influence regioselectivity.
-
A Pyrrolidine Moiety: This saturated heterocycle is a common feature in many FDA-approved drugs and bioactive molecules, often contributing to desirable pharmacokinetic properties.[2]
The convergence of these features makes 2-Methoxy-4-(pyrrolidin-1-yl)aniline a particularly attractive scaffold for the synthesis of novel heterocyclic systems and as a key intermediate in drug discovery programs.[3][4] The general class of substituted anilines is known to be precursors for various pharmaceuticals; for instance, related complex anilines are intermediates in the synthesis of the cancer drug Brigatinib.[3][5]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its constituent functional groups and data from analogous compounds like 2-methoxy-4-morpholinoaniline.[6]
| Property | Predicted Value / Characteristic | Rationale and Impact on Synthesis |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | Essential for stoichiometric calculations. |
| Appearance | Likely a solid at room temperature | Substituted anilines are often crystalline solids. |
| Basicity (pKa) | ~5-6 (for the anilinic nitrogen) | The aniline nitrogen's lone pair is delocalized into the aromatic ring, reducing its basicity compared to aliphatic amines.[7] The electron-donating groups (methoxy and pyrrolidine) will slightly increase the basicity compared to unsubstituted aniline.[7] This moderate basicity is crucial for its role as a nucleophile and for its potential to be protonated in acidic media. |
| Reactivity | Highly activated aromatic ring | The potent electron-donating nature of the amino, methoxy, and pyrrolidinyl groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution. This high reactivity can be a double-edged sword, often necessitating protective group strategies to avoid polysubstitution.[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Good solubility is expected, facilitating its use in a variety of reaction conditions. |
Core Applications and Synthetic Protocols
The unique electronic and steric properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline allow for its application in several key synthetic transformations. The following sections provide both the rationale and detailed experimental protocols for its use.
Controlled Electrophilic Aromatic Substitution: Halogenation
The high electron density of the aromatic ring makes direct halogenation highly facile, but also prone to over-reaction.[8] To achieve mono-substitution, a common and effective strategy is to temporarily "tame" the activating power of the amino group by converting it into an amide. The acetyl group is a common choice as it can be easily removed post-substitution.
Causality of Experimental Choices:
-
Protection (Acetylation): The conversion of the amine to an acetamide moderates the ring's activation. The lone pair on the nitrogen is now delocalized into the carbonyl group, reducing its ability to donate electron density to the ring.[7] This prevents polysubstitution and provides steric hindrance that can favor substitution at the less hindered position.
-
Halogenation: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of side reactions compared to using elemental bromine (Br₂).
-
Deprotection: Basic hydrolysis (e.g., with NaOH) readily cleaves the amide bond to regenerate the free amine without affecting the other functional groups.
Workflow for Controlled Bromination:
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Application Notes & Protocols: 2-Methoxy-4-(pyrrolidin-1-yl)aniline as a Precursor in Drug Discovery
Abstract
The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile reactivity and ability to form key interactions with biological targets.[1][2] This guide focuses on a particularly valuable building block: 2-Methoxy-4-(pyrrolidin-1-yl)aniline . We will dissect the strategic rationale for its use, detailing how the interplay between its aniline core, electron-donating methoxy group, and solubilizing pyrrolidine ring creates a precursor with a highly desirable profile for kinase inhibitor development and other therapeutic areas. This document provides an in-depth analysis of its structure-activity relationship (SAR) contributions, detailed protocols for its laboratory-scale synthesis and quality control, and a discussion of its application as a key intermediate in the synthesis of advanced pharmaceutical agents.
Compound Profile: Physicochemical & Toxicological Considerations
Physicochemical Data
The fundamental properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline are summarized below. These parameters are critical for predicting its behavior in both reaction media and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-(pyrrolidin-1-yl)aniline | - |
| CAS Number | 1036494-92-4 (similar structure) | [3] |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | - |
| Calculated LogP | 1.3 - 1.6 | [3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 3 (from -O-, -N=, -NH₂) | [3] |
| Appearance | Typically an off-white to brown solid | - |
Toxicological Perspective: The "Aniline Alert"
Aniline and its derivatives are well-known "structural alerts" in medicinal chemistry, as they can undergo metabolic activation to form reactive metabolites, potentially leading to toxicity.[4] However, their utility as pharmacophores often outweighs these concerns, prompting chemists to mitigate risks through strategic substitution.[1] The methoxy and pyrrolidine groups on the target compound are not merely for target binding; they also modulate the electronic properties and metabolic stability of the aniline core. In cases where aniline-related toxicity remains a concern, bioisosteric replacement—substituting the aniline with a non-aromatic scaffold that mimics its spatial and electronic properties, such as a bicyclo[1.1.1]pentylamine (BCPA)—is a modern strategy to circumvent these issues.[5][6]
Safety & Handling
As an aromatic amine, 2-Methoxy-4-(pyrrolidin-1-yl)aniline requires careful handling to minimize exposure. Aromatic amines can be absorbed through the skin and may cause irritation or sensitization.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[9] Keep containers tightly closed when not in use.[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[9] Do not allow the product to enter drains.[9]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[8][9] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] Seek medical attention in all cases of significant exposure.
Rationale in Drug Discovery: A Sum of Its Parts
The utility of 2-Methoxy-4-(pyrrolidin-1-yl)aniline stems from the synergistic contribution of its three key structural motifs. Understanding the role of each part explains the causality behind its selection as a precursor.
Caption: Logical contributions of each moiety to the overall precursor profile.
-
The Aniline Core: The primary amine (-NH₂) is the key reactive handle. It readily participates in crucial bond-forming reactions, such as amide couplings, reductive aminations, and nucleophilic aromatic substitutions, allowing for its elaboration into more complex molecules. In many kinase inhibitors, this aniline nitrogen acts as a critical hydrogen bond donor, anchoring the ligand to the "hinge region" of the ATP binding pocket.
-
The C2-Methoxy Group: The placement of the methoxy (-OCH₃) group ortho to the amine is a strategic design choice.
-
Electronic Modulation: As an electron-donating group, it increases the nucleophilicity of the aniline ring.
-
Conformational Control: Its steric bulk can influence the preferred conformation of the molecule and its downstream derivatives, which can be crucial for optimal target engagement.
-
Metabolic Blocking: It can serve as a "metabolic blocker," preventing oxidative metabolism at the adjacent C3 position of the ring.
-
Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor in certain protein environments. The number and position of methoxy groups have been shown to significantly impact the antiproliferative activity of pyridine derivatives.[11]
-
-
The C4-Pyrrolidine Ring: The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance drug-like properties.[12][13]
-
Solubility: As a basic amine, it is readily protonated at physiological pH, significantly improving the aqueous solubility of the final compound—a common challenge for flat, aromatic kinase inhibitors.[14]
-
3D Character: It introduces a non-planar, sp³-rich feature into the molecule. This three-dimensionality can improve binding selectivity and allows the molecule to access deeper or more complex pockets in a target protein that would be inaccessible to a purely flat molecule.
-
Structure-Activity Relationship (SAR): In many kinase inhibitors, this part of the molecule, often called the "solubilizing tail," extends out of the primary binding pocket towards the solvent-exposed surface of the enzyme. Modifications to this ring system are a common strategy for fine-tuning a compound's potency and pharmacokinetic profile.[15][16]
-
Application: A Key Intermediate for Kinase Inhibitors
This precursor is particularly well-suited for the synthesis of inhibitors targeting the PI3K-related kinase (PIKK) family and other receptor tyrosine kinases.[17] For instance, a structurally similar compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, serves as a key intermediate in the synthesis of ASP3026 , an inhibitor of anaplastic lymphoma kinase (ALK).[18] The general workflow involves coupling the aniline nitrogen to an electrophilic heterocyclic core, a common strategy for building ATP-competitive kinase inhibitors.[19][20]
Caption: General workflow for utilizing the precursor in kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Protocol 4.1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a common and efficient method for synthesizing the title compound from a commercially available fluoronitrobenzene precursor, followed by reduction of the nitro group. The reaction proceeds via a Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with anilines, followed by lactamization and dealkoxycarbonylation.[21][22]
Step 1: Nucleophilic Substitution
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) as the solvent (approx. 0.2 M concentration relative to the fluoro-nitrobenzene).
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(3-methoxy-4-nitrophenyl)pyrrolidine . This intermediate is often carried forward without further purification.
Step 2: Nitro Group Reduction
-
Dissolve the crude intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add Palladium on Carbon (Pd/C, 10% w/w, approx. 5 mol% Pd) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or HPLC-MS until the nitro intermediate is consumed (typically 2-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-Methoxy-4-(pyrrolidin-1-yl)aniline as a solid.
Protocol 4.2: Quality Control & Characterization
Ensuring the purity and identity of the precursor is paramount before its use in subsequent steps. The following are standard QC procedures.
| Test | Method | Typical Specification |
| Purity | HPLC-UV (254 nm) | ≥98.0% |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to structure |
| Mass | LC-MS (ESI+) | [M+H]⁺ matches theoretical value ± 0.1 Da |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Appearance | Visual Inspection | Off-white to light brown solid |
A. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for determining the purity of aniline derivatives.[23][24]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons (typically 3 protons in distinct environments), the methoxy group singlet (~3.8 ppm), pyrrolidine methylene protons (multiplets), and the broad aniline amine singlet.
-
¹³C NMR (100 MHz, CDCl₃): Expect 11 distinct carbon signals corresponding to the structure.
C. Mass Spectrometry (MS) MS confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Ion: [M+H]⁺ for C₁₁H₁₆N₂O, calculated m/z = 193.13.
Conclusion and Future Perspectives
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a high-value precursor whose design embodies several key principles of modern medicinal chemistry. It provides a reactive handle for convergent syntheses while incorporating functional groups that confer improved solubility, metabolic stability, and potent target interactions. Its demonstrated role as a key fragment in the development of targeted therapies, particularly kinase inhibitors, underscores its importance.[18] Future applications could involve its use in creating novel PROTACs, where the pyrrolidine moiety could serve as a vector to engage an E3 ligase, or in the exploration of inhibitors for other enzyme classes where the unique electronic and steric profile of this scaffold can be exploited.
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4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. LookChem. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]
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Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]
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Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Taipei Medical University. [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
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Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. ChemRxiv. [Link]
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MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]
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Quantification of aniline and N-methylaniline in indigo. PubMed Central. [Link]
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2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]
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Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. [Link]
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Application Notes & Protocols for the Purification of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of purification strategies for 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications and final product quality, this document outlines detailed protocols for recrystallization, column chromatography, and acid-base extraction. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the rationale behind experimental choices to facilitate optimization and troubleshooting. This guide is designed to be a practical resource, ensuring the attainment of high-purity 2-Methoxy-4-(pyrrolidin-1-yl)aniline for research and development endeavors.
Introduction and Physicochemical Profile
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aromatic amine with a molecular structure that presents unique purification challenges. The presence of a basic amino group, a pyrrolidine ring, and a methoxy group on the aniline scaffold influences its solubility, polarity, and reactivity. Achieving high purity is paramount, as residual impurities can interfere with subsequent synthetic steps, leading to side reactions, reduced yields, and compromised biological activity of the final active pharmaceutical ingredient (API).[1][2]
A thorough understanding of the physicochemical properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is fundamental to developing effective purification strategies. While experimental data for this specific compound is not extensively published, we can infer its properties from structurally related molecules and general chemical principles.
Table 1: Estimated Physicochemical Properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | Influences diffusion rates in chromatography. |
| Appearance | Likely a solid at room temperature | Based on similar substituted anilines. |
| pKa (of the anilinic amine) | ~5-6 | The aniline nitrogen is basic. The methoxy group is slightly activating, while the pyrrolidine group is strongly activating, increasing the basicity compared to aniline (pKa 4.6). This basicity is key for acid-base extraction. |
| Solubility | Sparingly soluble in water; Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH, THF). | The aromatic ring and pyrrolidine impart organic solubility, while the amine group allows for some limited aqueous solubility, which can be significantly increased upon protonation. |
| Polarity | Moderately polar | The presence of the amine and methoxy groups makes it more polar than a simple dialkylaniline, impacting its retention in chromatography. |
Potential Impurities:
The nature and quantity of impurities will largely depend on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors such as 2-methoxy-4-nitroaniline, 4-halo-3-methoxyaniline, or pyrrolidine.
-
By-products: Compounds formed from side reactions, such as products of over-alkylation or oxidation of the aniline.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. A combination of methods often yields the best results.
Protocol I: Acid-Base Extraction
Principle: This technique leverages the basicity of the aniline nitrogen. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[3][4] This salt partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Application: This is an excellent first-pass purification step for removing non-basic or weakly basic impurities, especially on a larger scale.
Detailed Protocol:
-
Dissolution: Dissolve the crude 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Layer Separation: Allow the layers to separate. The protonated amine will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete extraction, wash the organic layer with another portion of 1M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the solution is basic (pH > 10, check with pH paper). The free amine may precipitate as an oil or solid.
-
Back-Extraction: Add a fresh portion of the original organic solvent to the basified aqueous mixture and shake vigorously.
-
Isolate Product: Separate the layers and collect the organic phase. Wash the aqueous layer with one or two more portions of the organic solvent to maximize recovery.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol II: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] Due to the basic nature of the aniline, interactions with the acidic silanol groups on standard silica gel can lead to peak tailing and poor separation. This can be mitigated by using a modified mobile phase or a different stationary phase.
Application: Ideal for separating the target compound from impurities with similar solubility but different polarity.
Table 2: Recommended Conditions for Flash Column Chromatography
| Parameter | Condition 1: Basic Modifier | Condition 2: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Amine-functionalized Silica Gel |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient with 1% Triethylamine (TEA) | Hexanes/Ethyl Acetate gradient |
| Rationale | The TEA deactivates the acidic sites on the silica, preventing strong adsorption of the basic amine and reducing tailing.[6] | The amine-functionalized surface is less acidic, leading to better peak shape for basic compounds without the need for mobile phase additives. |
| Gradient Profile | Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increase the proportion of EtOAc. | Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the proportion of EtOAc. |
Detailed Protocol (using Basic Modifier):
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column (wet loading).
-
Elution: Begin elution with the starting mobile phase. Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require high vacuum or co-evaporation with a lower-boiling solvent for complete removal.
Protocol III: Recrystallization
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Application: An excellent final purification step to remove small amounts of impurities and to obtain a crystalline, high-purity solid.
Solvent Selection:
A solvent screen is crucial for successful recrystallization.
Table 3: Potential Solvents for Recrystallization
| Solvent System | Rationale |
| Isopropanol/Water | The compound is likely soluble in isopropanol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility. |
| Toluene/Hexanes | Toluene is a good solvent for aromatic compounds, while hexanes can act as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexanes | A common polar/non-polar solvent system that is effective for a wide range of compounds. |
| Acidified Water (as a salt) | The amine can be converted to its hydrochloride or acetate salt, which may have better crystallization properties from aqueous media than the free base.[7][8] The pure salt can then be neutralized to recover the free amine. |
Detailed Protocol (using Isopropanol/Water):
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water dropwise to the hot isopropanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 2-Methoxy-4-(pyrrolidin-1-yl)aniline requires a systematic approach based on its chemical properties. This guide provides a foundation of three robust techniques—acid-base extraction for bulk impurity removal, column chromatography for high-resolution separation, and recrystallization for final polishing. By understanding the principles behind each method and carefully selecting the appropriate conditions, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the success of subsequent research and development activities.
References
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MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]
-
LookChem. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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YouTube. (2022). How to purify Amine? Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF DRUGS. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]
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Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Functional Groups on the Copper-Initiated N-Arylation of 5-Functionalized Pyrrolidin-2-ones and Their Vinylogues. Retrieved from [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). How to seperate organic amine from silica gel? Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). p-Anisidine. Retrieved from [Link]
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Application Note: A Scalable Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline via Nucleophilic Aromatic Substitution
Introduction
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a key substituted aniline derivative that serves as a vital building block in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its structural motif is found in a range of biologically active molecules, making a robust and scalable synthetic route to this intermediate highly desirable for drug development and manufacturing professionals.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The protocol is designed around a nucleophilic aromatic substitution (SNAr) reaction, a reliable and efficient method for forming aryl-nitrogen bonds. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and address critical safety and optimization parameters to ensure a successful and reproducible scale-up.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves the direct N-arylation of pyrrolidine with 4-fluoro-2-methoxyaniline. This approach is predicated on the principles of nucleophilic aromatic substitution (SNAr).
Causality of the Chosen Route:
-
Substrate Activation: The fluorine atom at the C4 position of the aniline ring is activated towards nucleophilic attack. This activation is enhanced by the methoxy group at the C2 position, which can help stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Fluorine is an excellent leaving group in SNAr reactions, often leading to high yields and clean conversions.[1]
-
Nucleophilicity: Pyrrolidine is a secondary cyclic amine with high nucleophilicity, which allows the reaction to proceed under relatively mild conditions without the need for expensive and sensitive metal catalysts often required in other cross-coupling reactions like Buchwald-Hartwig amination.
-
Scalability and Economics: The starting materials, 4-fluoro-2-methoxyaniline and pyrrolidine, are commercially available in bulk, making this route economically viable for large-scale production. The reaction conditions are straightforward and do not require specialized high-pressure equipment, simplifying the scale-up process.[2][3]
The overall reaction is depicted below:
Caption: Overall reaction scheme for the synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. Adjustments may be necessary based on specific equipment and purity requirements.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles | Notes |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | 141.14 | 85.0 g | 0.602 | Limiting reagent. |
| Pyrrolidine | 123-75-1 | 71.12 | 128.5 g (149 mL) | 1.806 | Corrosive, flammable liquid.[4][5] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 166.5 g | 1.205 | Fine powder, ensure it is dry. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 850 mL | - | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~2.5 L | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | ~1.5 L | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~50 g | - | For drying. |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
2 L separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, condenser, and nitrogen inlet. Ensure the system is under a gentle flow of inert gas.
-
Charging Reagents: To the flask, add anhydrous potassium carbonate (166.5 g), 4-fluoro-2-methoxyaniline (85.0 g), and dimethyl sulfoxide (850 mL). Begin stirring to create a suspension.
-
Pyrrolidine Addition: Slowly add pyrrolidine (149 mL) to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 120 °C using the heating mantle. Maintain this temperature and allow the reaction to proceed for 12-18 hours.
-
Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. DMSO is an excellent polar aprotic solvent for this transformation as it effectively solvates the potassium cation, increasing the nucleophilicity of the pyrrolidine and stabilizing the Meisenheimer intermediate.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare 2 L of ice-water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A precipitate may form.
-
Work-up - Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 800 mL).
-
Causality: The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction. The initial quench in water precipitates some of the product and helps to dissolve the inorganic salts (K₂CO₃, KF).
-
-
Work-up - Washing: Combine the organic extracts and wash them with water (2 x 750 mL) followed by brine (1 x 750 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purification: The primary method for purifying the product on a large scale is recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Gently reheat until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. A typical yield is 80-90%.
-
Process Safety and Optimization
Safety Precautions
-
4-Fluoro-2-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6][7] Handle in a well-ventilated fume hood.
-
Pyrrolidine: Highly flammable liquid and vapor.[4][8] Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][5][8][9] It is corrosive and should be handled with extreme care.
-
DMSO: Can increase the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles are mandatory.[7][9][10][11] A face shield should be used when handling larger quantities of corrosive pyrrolidine.[9]
| Hazard | Identification | Prevention and Mitigation |
| Chemical Exposure | Toxic and corrosive reagents. | Work in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).[7][9][10][11] Ensure safety showers and eyewash stations are accessible.[7] |
| Fire Hazard | Pyrrolidine is highly flammable. | Keep away from ignition sources.[4][8] Use a heating mantle, not an open flame. Ensure proper grounding of equipment to prevent static discharge.[5] |
| Runaway Reaction | Exotherm during pyrrolidine addition. | Add pyrrolidine slowly and monitor the temperature. Have a cooling bath ready if needed. |
| Spills | Spillage of corrosive or toxic materials. | Keep spill kits readily available. Absorb spills with inert material like sand or vermiculite and dispose of as hazardous waste.[12] |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. Inactive K₂CO₃ (absorbed moisture). | Ensure the internal temperature reaches 120 °C. Extend reaction time. Use freshly opened or properly dried K₂CO₃. |
| Low Yield | Inefficient extraction. Product loss during work-up or recrystallization. | Perform an additional extraction of the aqueous layer. Use minimal hot solvent for recrystallization and ensure slow cooling. |
| Dark-colored Product | Formation of colored impurities due to overheating or presence of oxygen. | Maintain a strict nitrogen atmosphere. Avoid exceeding the target reaction temperature. The crude product can be dissolved and treated with activated charcoal before recrystallization. |
| Difficulty in Crystallization | Product is too oily or impure. Incorrect solvent system. | Purify a small sample by column chromatography to obtain a seed crystal. Try different solvent systems for recrystallization (e.g., isopropanol/water, heptane/ethyl acetate). |
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.80 (d, 1H), ~6.35 (dd, 1H), ~6.25 (d, 1H), ~3.85 (s, 3H, -OCH₃), ~3.50 (br s, 2H, -NH₂), ~3.25 (t, 4H, -NCH₂-), ~2.00 (t, 4H, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~150.0, ~145.0, ~138.0, ~110.0, ~105.0, ~98.0, ~55.5 (-OCH₃), ~48.0 (-NCH₂-), ~25.5 (-CH₂-). Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[13][14]
-
Mass Spectrometry (ESI+): m/z = 193.13 [M+H]⁺.
Conclusion
The described protocol for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline via nucleophilic aromatic substitution offers a reliable, efficient, and scalable method suitable for industrial applications. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can consistently produce this valuable intermediate in high yield and purity.
References
-
Chromatography Online. (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
New Jersey Department of Health. (1999, July). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Retrieved from [Link]
-
Milne, J. J. (2017). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 1485, 71-84. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]
-
MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
Milne, J. J. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 2699, 61-75. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 4-Fluoro-2-methoxyaniline. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Retrieved from [Link]
-
Angene Chemical. (2025, March 30). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-fluoro-2-methoxy-aniline. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Application Notes and Protocols: 2-Methoxy-4-(pyrrolidin-1-yl)aniline as a Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking New Avenues in Molecular Synthesis
In the landscape of modern synthetic organic chemistry, the quest for novel building blocks that offer enhanced reactivity, selectivity, and functionality is paramount. 2-Methoxy-4-(pyrrolidin-1-yl)aniline emerges as a highly valuable and versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this electron-rich aniline derivative in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The unique electronic properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, imparted by the synergistic electron-donating effects of the methoxy and pyrrolidinyl substituents, render it an exceptional coupling partner. The methoxy group, a moderate activating group, and the pyrrolidinyl moiety, a strong activating group, both increase the electron density of the aniline ring. This heightened nucleophilicity facilitates the oxidative addition step in palladium-catalyzed cycles, often enabling reactions to proceed under milder conditions and with improved yields compared to less activated anilines.
Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
A plausible synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline can be adapted from established methodologies for the synthesis of substituted anilines. A potential four-step process, commencing from the readily available 4-fluoro-3-methoxyaniline, is outlined below. This proposed synthesis is based on analogous transformations reported in the literature for similar structures.[1]
Caption: Proposed synthetic workflow for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[2] The electron-rich nature of 2-Methoxy-4-(pyrrolidin-1-yl)aniline makes its corresponding boronic acid or ester derivative a potent nucleophilic partner in these couplings. The enhanced reactivity allows for the efficient coupling with a wide range of aryl and heteroaryl halides.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating substituents on the aniline ring of our subject compound are expected to accelerate the rate-determining oxidative addition of the palladium(0) complex to the aryl halide.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of the boronic ester of 2-Methoxy-4-(pyrrolidin-1-yl)aniline with an aryl bromide.
Materials:
-
2-Methoxy-4-(pyrrolidin-1-yl)phenylboronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 2-Methoxy-4-(pyrrolidin-1-yl)phenylboronic acid pinacol ester (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add K₃PO₄ (2.0 equiv.), toluene (0.2 M), and water (10% v/v).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Ar-Br) | Product | Expected Yield (%) |
| 4-Bromotoluene | 2-Methoxy-N-methyl-5-(p-tolyl)aniline | 85-95 |
| 1-Bromo-4-methoxybenzene | 4,4'-Dimethoxy-N,N-dimethyl-[1,1'-biphenyl]-2-amine | 80-90 |
| 2-Bromopyridine | 2-Methoxy-4-(pyrrolidin-1-yl)-N-(pyridin-2-yl)aniline | 75-85 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] 2-Methoxy-4-(pyrrolidin-1-yl)aniline serves as an excellent nucleophile in this reaction, readily coupling with a variety of aryl and heteroaryl halides and pseudohalides. The strong electron-donating character of the substituents enhances the nucleophilicity of the amino group, facilitating the coupling process.
Protocol for Buchwald-Hartwig Amination
This protocol details the coupling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline with an aryl chloride.
Materials:
-
2-Methoxy-4-(pyrrolidin-1-yl)aniline
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equiv.).
-
Add the aryl chloride (1.0 equiv.) and 2-Methoxy-4-(pyrrolidin-1-yl)aniline (1.2 equiv.).
-
Add toluene (0.5 M), seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
| Coupling Partner (Ar-Cl) | Product | Expected Yield (%) |
| 4-Chlorotoluene | N-(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)-4-methylaniline | 88-96 |
| 1-Chloro-3,5-dimethylbenzene | N-(3,5-Dimethylphenyl)-2-methoxy-4-(pyrrolidin-1-yl)aniline | 82-90 |
| 3-Chloropyridine | N-(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)pyridin-3-amine | 78-87 |
Application in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds.[4] While the aniline itself is not a direct participant, its derivatives, such as the corresponding aryl halides, are excellent substrates for this reaction. The electron-rich nature of the 2-Methoxy-4-(pyrrolidin-1-yl)phenyl moiety can influence the reactivity of the aryl halide in the Sonogashira coupling.
Protocol for Sonogashira Coupling of an Aryl Iodide Derivative
This protocol describes the coupling of a terminal alkyne with 1-iodo-2-methoxy-4-(pyrrolidin-1-yl)benzene.
Materials:
-
1-Iodo-2-methoxy-4-(pyrrolidin-1-yl)benzene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 1-iodo-2-methoxy-4-(pyrrolidin-1-yl)benzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add THF (0.3 M) and triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
| Terminal Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 2-Methoxy-4-(pyrrolidin-1-yl)-1-(phenylethynyl)benzene | 90-98 |
| 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-methoxy-4-(pyrrolidin-1-yl)benzene | 85-95 |
| (Trimethylsilyl)acetylene | ((2-Methoxy-4-(pyrrolidin-1-yl)phenyl)ethynyl)trimethylsilane | 92-99 |
Conclusion
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a powerful and versatile reagent for palladium-catalyzed cross-coupling reactions. Its inherent electronic properties, stemming from the methoxy and pyrrolidinyl substituents, provide enhanced reactivity and often lead to high yields under relatively mild conditions. The protocols outlined in this application note serve as a robust starting point for researchers to explore the vast synthetic potential of this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. As with any chemical transformation, optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- A comparative guide to aniline derivatives in Suzuki-Miyaura cross-coupling reactions. (2025). BenchChem.
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
- Cross-coupling strategies for aniline synthesis. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7629.
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6585-6609.
- Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. (2025).
- Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. (2005). Accounts of Chemical Research, 38(8), 655-662.
- Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. (2025).
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9. (2025). ChemicalBook.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
- Chapter 3: Synthetic Methods for Primary Anilines. (2023).
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters, 3(17), 2729-2732.
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. (2025).
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8493.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
Sources
Application Notes & Protocols: Continuous Flow Synthesis of a Novel Azo Dye from 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Introduction: The Strategic Advantage of Flow Chemistry for Azo Compound Synthesis
Azo compounds, characterized by the functional group R-N=N-R', are of immense industrial importance, particularly as dyes and pigments.[1][2] The traditional batch synthesis of these compounds, however, is often fraught with challenges. The process typically involves a two-step sequence: the diazotization of a primary aromatic amine followed by an azo coupling with an electron-rich nucleophile.[2] The diazonium salt intermediates generated in the first step are notoriously unstable and can be explosive, posing significant safety risks, especially at a large scale.[1][2] Furthermore, the coupling reaction is highly exothermic, and poor heat management in batch reactors can lead to localized overheating, decomposition of the diazonium salt, and the formation of unwanted by-products, ultimately affecting product quality and yield.[2][3]
Continuous flow chemistry offers a compelling solution to these problems. By conducting reactions in microreactors or tubular reactors, several advantages are realized, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time.[2] This technology is particularly well-suited for handling unstable intermediates, as they can be generated and consumed in situ without the need for isolation.[2]
This document provides a detailed protocol for the continuous flow synthesis of a novel azo dye derived from 2-Methoxy-4-(pyrrolidin-1-yl)aniline . This aniline derivative, with its electron-donating methoxy and pyrrolidinyl groups, is an excellent candidate for forming a stable, colored azo compound. We will detail a two-stage flow process involving diazotization and subsequent coupling with 2-naphthol, a common coupling agent, to demonstrate a robust and scalable synthetic method.
Application: Continuous Two-Stage Synthesis of an Azo Dye
The target application is the synthesis of (E)-1-((2-methoxy-4-(pyrrolidin-1-yl)phenyl)diazenyl)naphthalen-2-ol. The reaction proceeds in two sequential steps within a continuous flow setup:
-
Diazotization: 2-Methoxy-4-(pyrrolidin-1-yl)aniline is reacted with an aqueous solution of sodium nitrite under acidic conditions to form the corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the intermediate.
-
Azo Coupling: The freshly prepared diazonium salt solution is immediately mixed with a solution of 2-naphthol under basic conditions to facilitate the electrophilic aromatic substitution, yielding the final azo dye product.
The overall reaction is depicted below:
Logical Workflow for the Continuous Synthesis
The following diagram illustrates the logical flow of the two-stage continuous synthesis process. Three separate reagent streams are pumped and mixed in a sequential manner to achieve the final product.
Caption: Logical workflow for the two-stage continuous synthesis of the target azo dye.
Experimental Protocols
Preparation of Reagent Stock Solutions
-
Solution A (Aniline Solution):
-
In a 100 mL volumetric flask, dissolve 2.06 g (10.0 mmol) of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in approximately 50 mL of deionized water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid (37%) while stirring.
-
Once fully dissolved, make up the volume to 100 mL with deionized water to obtain a 0.1 M solution.
-
-
Solution B (Nitrite Solution):
-
In a 100 mL volumetric flask, dissolve 0.76 g (11.0 mmol, 1.1 equivalents) of sodium nitrite (NaNO₂) in deionized water.
-
Make up the volume to 100 mL with deionized water to obtain a 0.11 M solution.
-
-
Solution C (Coupling Agent Solution):
-
In a 100 mL volumetric flask, dissolve 1.44 g (10.0 mmol) of 2-naphthol in approximately 50 mL of a 1.0 M sodium hydroxide (NaOH) solution.
-
Ensure complete dissolution and then make up the volume to 100 mL with the 1.0 M NaOH solution to obtain a 0.1 M solution of the sodium salt of 2-naphthol.
-
Flow Reactor Setup and Operation
The following diagram details the physical setup of the continuous flow system.
Caption: Physical setup of the continuous flow system for azo dye synthesis.
Protocol Steps:
-
Assemble the flow reactor system as depicted in the diagram above, using PFA tubing (e.g., 0.8 mm inner diameter) for all connections.
-
Place the first reactor coil (Reactor 1, 5 mL volume) into an ice-water bath to maintain a temperature of 0-5 °C.
-
Load the prepared stock solutions into appropriately sized gas-tight syringes and place them on their respective syringe pumps.
-
Prime all pumps with their respective solutions to ensure the tubing is filled and free of air bubbles.
-
Set the flow rates for the pumps as specified in the table below.
-
Begin pumping all three solutions simultaneously.
-
Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product. The emergence of a deep color after Mixer 2 indicates product formation.
-
Collect the output stream from the back pressure regulator into a flask containing a stirrer bar.
-
After collection, acidify the product mixture with 2 M HCl to a pH of ~5 to precipitate the azo dye.
-
Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Rationale for Experimental Choices
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0-5 °C to minimize the decomposition of the highly reactive and unstable diazonium salt intermediate.[1]
-
Acidic and Basic Conditions: Diazotization requires an acidic medium to generate nitrous acid in situ from sodium nitrite. The subsequent azo coupling is performed under basic conditions to deprotonate the 2-naphthol, forming the more nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt.
-
Flow Rates and Residence Time: The chosen flow rates ensure stoichiometric mixing and provide sufficient residence time for each reaction to proceed to completion. The residence time in the first reactor (5 min) is adequate for the rapid diazotization, while the longer time in the second reactor (5 min) ensures complete coupling.
-
Back Pressure Regulator (BPR): The BPR ensures a stable, single-phase flow throughout the system, preventing outgassing that can occur due to temperature changes or reaction exotherms, which improves reproducibility.
Data Presentation: Optimized Flow Synthesis Parameters
The following table summarizes the optimized parameters for the continuous synthesis of the azo dye.
| Parameter | Stream A (Aniline) | Stream B (Nitrite) | Stream C (Naphthol) | System |
| Concentration | 0.1 M | 0.11 M | 0.1 M | - |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min | Total: 2.0 mL/min |
| Reactor 1 (Diazotization) | - | - | - | Volume: 5 mLTemp: 0-5 °CResidence Time: 5 min |
| Reactor 2 (Coupling) | - | - | - | Volume: 10 mLTemp: 25 °CResidence Time: 5 min |
| Back Pressure | - | - | - | 40 psi |
| Expected Yield | - | - | - | >95% (based on aniline) |
| Productivity | - | - | - | ~2.4 g/hour |
Conclusion and Future Outlook
This application note details a robust and efficient continuous flow protocol for the synthesis of a novel azo dye from 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The methodology leverages the inherent advantages of flow chemistry to safely handle unstable diazonium intermediates and achieve high yields and productivity.[1][2][3] This protocol can serve as a foundational template for researchers in drug development and materials science to synthesize a variety of functionalized azo compounds for screening and application development. The modular nature of the flow setup allows for easy adaptation to different aniline derivatives and coupling partners, enabling the rapid generation of compound libraries.
References
-
McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. Journal of Flow Chemistry. [Link]
-
McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. ResearchGate. [Link]
- Wootton, R. C. R., et al. (2016). Method for continuously preparing water-soluble azo dye by coupling a nebulizer with a pipeline.
-
Unknown Author. (n.d.). The Synthesis of Azo Dyes. Laboratory Manual. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to Synthetic Strategies
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline typically involves the formation of a carbon-nitrogen bond between a substituted anisole ring and pyrrolidine. The two most common approaches are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and pyrrolidine. This method is widely used due to its functional group tolerance and broad substrate scope.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by pyrrolidine.[3][4] The presence of an activating group, such as a nitro group, ortho or para to the leaving group is often required.[5]
This guide will address potential side reactions and troubleshooting for both synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation and Monitoring
Question 1: My Buchwald-Hartwig reaction is sluggish or fails to initiate. What are the likely causes?
Answer: Failure to initiate a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, reagents, or reaction setup.
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to the oxidation of the palladium(0) active species. Ensure all reagents and solvents are thoroughly deoxygenated.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle. If you are using a general-purpose ligand, consider switching to one specifically designed for C-N bond formation.
-
Base Incompatibility: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is of high purity and has not been deactivated by moisture. The strength of the base should be appropriate for the specific substrates and ligand used.
-
Substrate Purity: Impurities in the aryl halide or pyrrolidine can poison the catalyst. Ensure your starting materials are of high purity.
Question 2: I'm observing multiple spots on my TLC plate during an SNAr reaction. What are the possible side products?
Answer: In a Nucleophilic Aromatic Substitution (SNAr) reaction to synthesize 2-Methoxy-4-(pyrrolidin-1-yl)aniline, the formation of multiple products can be attributed to several factors, especially if the starting material is a nitro-substituted precursor like 2-methoxy-4-nitro-1-halobenzene.
-
Incomplete Reaction: The most straightforward explanation is an incomplete reaction, where you see both the starting material and the desired product.
-
Formation of Diazonium Salts: If the reaction conditions are not carefully controlled, side reactions involving the nitro group can occur, especially if there's a possibility of diazotization followed by coupling, though this is less common under typical SNAr conditions.[6]
-
Hydrolysis of the Leaving Group: If water is present in the reaction mixture, the halo- or nitro-group can be displaced by a hydroxyl group, leading to the corresponding phenol derivative.
Section 2: Product Impurities and Discoloration
Question 3: My final product is a dark brown or black solid, not the expected light-colored compound. What causes this discoloration?
Answer: The discoloration of aniline derivatives is a very common issue, primarily caused by oxidation.[7]
Causality: The electron-rich nature of the aniline amino group makes it highly susceptible to oxidation, especially when exposed to air (oxygen).[7] This oxidation process can lead to the formation of highly colored polymeric aniline species (polyaniline) and quinone-like structures.[7][8] The presence of trace metal impurities can also catalyze this oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (Nitrogen or Argon).[9]
-
Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.
-
Proper Storage: Store the final product in a sealed container under an inert atmosphere, protected from light, and preferably at a low temperature (2-8 °C).
Question 4: I've isolated my product, but NMR analysis shows the presence of a hydrodehalogenated byproduct. What is the cause?
Answer: The formation of a hydrodehalogenated byproduct (where the starting aryl halide is reduced to an arene) is a known side reaction in Buchwald-Hartwig aminations.[1]
Mechanism: This side reaction can occur through a β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[1] This pathway competes with the desired reductive elimination that forms the C-N bond.
Corrective Actions:
-
Ligand Modification: The choice of ligand can significantly influence the rate of desired reductive elimination versus side reactions. Switching to a more sterically bulky ligand can often disfavor the pathway leading to hydrodehalogenation.
-
Temperature Control: Lowering the reaction temperature may favor the desired product formation, as the activation energy for the side reaction might be higher.
-
Base Selection: The nature and strength of the base can influence the reaction pathway. An empirical screen of bases may be necessary to minimize this side product.
Section 3: Low Yield and Purification
Question 5: My reaction yield is consistently low. What are the key factors to investigate?
Answer: Low yields can stem from a variety of issues, from reaction conditions to workup procedures.
Key Factors and Optimization Strategies:
| Factor | Potential Issue | Recommended Action |
| Stoichiometry | Incorrect ratio of aryl halide to pyrrolidine. | Ensure accurate measurement of reagents. A slight excess of the amine (1.1-1.5 equivalents) is often beneficial. |
| Reaction Time & Temperature | Incomplete conversion or product degradation at high temperatures. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider running the reaction at a lower temperature for a longer duration. |
| Catalyst Loading | Insufficient catalyst to drive the reaction to completion. | While higher catalyst loading can increase cost, a systematic increase (e.g., from 1 mol% to 3 mol%) can improve yield. |
| Solvent Choice | Poor solubility of reagents or catalyst deactivation. | Common solvents for Buchwald-Hartwig include toluene, dioxane, and THF. Ensure the chosen solvent is anhydrous and appropriate for the reaction temperature. |
| Workup Procedure | Product loss during extraction or precipitation. | Optimize the pH for aqueous extraction. The aniline product is basic and will partition into the aqueous phase at low pH. Ensure the organic phase is thoroughly washed to remove impurities. |
Question 6: I'm having difficulty purifying 2-Methoxy-4-(pyrrolidin-1-yl)aniline by column chromatography. What are some best practices?
Answer: Purifying aniline derivatives by silica gel chromatography can be challenging due to their basicity, which can lead to tailing and poor separation.
Protocol for Optimized Column Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Tailing Reduction: To minimize peak tailing, add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (Et₃N). The triethylamine will compete for the acidic sites on the silica gel, allowing the aniline product to elute more symmetrically.
-
Loading: It is preferable to dry-load the crude product onto the column. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting powder can be evenly loaded onto the column.
-
Fraction Collection: Monitor the elution carefully by TLC and combine fractions containing the pure product.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous, degassed solvent (e.g., toluene).
-
Add pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol, ethanol, or toluene).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a few minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Amination Methods (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Miller, J. (1988). Aromatic Nucleophilic Substitution. Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Patai, S. (Ed.). (1975). The Chemistry of the Amino Group. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields, minimize impurities, and streamline your purification processes.
Choosing Your Synthetic Pathway
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is typically achieved via two primary and highly effective routes: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways depends critically on the availability of starting materials, cost considerations for scale-up, and the specific functional group tolerance required.
Caption: Decision workflow for selecting a synthetic route.
Below is a summary comparing the two primary methods to assist in your selection process.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Aryl Halide (Br, I, Cl) or Triflate | Aryl substrate with a strong electron-withdrawing group and a good leaving group (F, NO₂) |
| Catalyst | Palladium catalyst and a phosphine ligand are required.[1][2] | Typically proceeds without a metal catalyst. |
| Reaction Conditions | Requires strictly anhydrous and inert conditions. Sensitive to air and moisture. | Generally more robust and less sensitive to atmospheric conditions. |
| Substrate Scope | Extremely broad; tolerates a wide range of functional groups.[3] | More limited. Requires strong activation of the aromatic ring. |
| Key Challenge | Catalyst cost, ligand sensitivity, and removal of residual palladium. | Limited availability of suitable starting materials; may require harsh conditions (high temp). |
| Leaving Group Order | I > Br > OTf > Cl | F > NO₂ > Cl > Br > I.[4] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Conversion
Q: My Buchwald-Hartwig reaction is giving low yield or failing completely. What are the most common causes?
A: Failure in a Buchwald-Hartwig amination often traces back to one of four key areas: the catalyst system, the reaction atmosphere, the base, or the reagents' purity.
-
Inactive Catalyst System: The active Pd(0) species is generated in situ and is highly sensitive to oxidation.
-
Causality: The phosphine ligand protects the palladium center and facilitates the catalytic cycle.[5] If the ligand has degraded (oxidized) or the incorrect ligand is used, the cycle can be arrested. Bulky, electron-rich phosphine ligands are often preferred.[5]
-
Solution:
-
Use fresh, high-purity palladium precatalyst and ligand. Store ligands under an inert atmosphere.
-
Ensure the chosen ligand is appropriate for the substrate. For electron-rich anilines, ligands like XPhos or RuPhos are often effective.
-
Perform a pre-activation step for the catalyst if using a Pd(II) source.
-
-
-
Oxygen Contamination: This is the most frequent cause of failure.
-
Causality: Oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
-
Solution:
-
Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Use glassware that is flame- or oven-dried immediately before use.
-
-
-
Incorrect Base or Base Quality: The base is not just a proton scavenger; it is integral to the catalytic cycle.
-
Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is common, but its efficacy is highly dependent on its purity and dryness.
-
Solution:
-
Use a freshly opened bottle of NaOtBu or purchase from a reputable supplier. Clumpy or discolored base is a sign of degradation.
-
Consider alternative bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate, though reaction kinetics may vary.[3]
-
-
-
Reagent Purity:
-
Causality: Water in the solvent or reagents can hydrolyze the base and interfere with the catalyst. Impurities in the starting aryl halide can poison the catalyst.
-
Solution: Use anhydrous solvents and ensure the purity of your 4-bromo-2-methoxyaniline and pyrrolidine starting materials.
-
Q: My SNAr reaction with 4-fluoro-2-methoxyaniline is sluggish. How can I drive it to completion?
A: Low conversion in SNAr reactions is typically related to insufficient activation of the aromatic ring, solvent effects, or temperature.
-
Electronic Activation:
-
Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which must be stabilized by electron-withdrawing groups.[6] While the aniline group is activating, its effect can be modulated. The fluorine atom's high electronegativity is crucial for making the carbon atom sufficiently electrophilic.[4]
-
Solution:
-
Increase Temperature: This is the most direct way to increase the reaction rate. Monitor for potential decomposition if temperatures exceed 120-150 °C.
-
Solvent Choice: Use a polar aprotic solvent like DMSO or NMP. These solvents are effective at solvating the cationic counter-ion but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity. In some cases, using the nucleophile (pyrrolidine) as the solvent can be effective if it is cost-permissive.
-
-
-
Base Catalysis:
-
Causality: The reaction can be catalyzed by a base, which deprotonates the intermediate complex and facilitates the elimination of the leaving group.[7]
-
Solution: Add a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to the reaction mixture. This can significantly accelerate the rate of substitution.
-
Problem Area 2: Side Reactions and Impurity Formation
Q: I am observing a significant amount of 2-methoxyaniline (hydrodehalogenation byproduct) in my Buchwald-Hartwig reaction. What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Causality: This side reaction can be promoted by several factors, including the presence of water, the nature of the ligand, and the reaction temperature. It often occurs when the reductive elimination step (C-N bond formation) is slow relative to competing pathways like β-hydride elimination from the base's alkoxide or protonolysis of the Ar-Pd(II)-X intermediate.
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously exclude water from all reagents and solvents.
-
Optimize Ligand and Base: Use a bulkier ligand to sterically disfavor side reactions. Switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this pathway, although it may also slow the desired reaction.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can often minimize this side reaction.
-
Q: My synthesis starting from 4-methoxyaniline involves a nitration step, but I am getting poor regioselectivity and multiple nitro-isomers. How can I improve this?
A: Nitration of activated aromatic rings like 4-methoxyaniline can be challenging to control.
-
Causality: The methoxy group is a strong ortho-, para-director, and the amino group is also an ortho-, para-director. To direct the nitration to the 2-position, the more powerful directing effect of the amino group must be temporarily masked. Direct nitration often leads to a mixture of 2-nitro and 3-nitro isomers, as well as potential oxidation.[8]
-
Solution: Use a Protecting Group
-
Acetylation: Protect the aniline as an acetanilide by reacting 4-methoxyaniline with acetic anhydride.[8] The resulting acetamido group is still an ortho-, para-director but is less activating than the amine, providing better control.
-
Nitration: Nitrate the resulting 4-methoxyacetanilide. The nitration will now be directed primarily to the 2-position (ortho to the acetamido group).
-
Hydrolysis: Remove the acetyl group via acid- or base-catalyzed hydrolysis to yield the desired 4-methoxy-2-nitroaniline intermediate with high purity.[8] This multi-step process significantly improves yield and simplifies purification.[8]
-
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Problem Area 3: Product Purification
Q: My final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline, is proving difficult to purify. How can I remove stubborn impurities, especially residual palladium?
A: Purifying polar anilines can be challenging. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove inorganic salts. A wash with brine can help break up emulsions.
-
Palladium Removal:
-
Causality: Residual palladium can remain as colloidal nanoparticles or complexes, which can be difficult to remove by standard chromatography.
-
Solution: After the initial workup, stir the crude product in a solvent like ethyl acetate with a palladium scavenger (e.g., QuadraSil MP, SiliaMetS Thiol) or treat with activated carbon. Filtering through a short plug of Celite® or silica gel can also be effective.
-
-
Chromatography:
-
Technique: Flash column chromatography is the standard method.
-
Stationary Phase: Use silica gel. To prevent streaking caused by the basicity of the aniline, you can pre-treat the silica by slurrying it in the eluent system containing 1-2% triethylamine or ammonia in methanol.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
-
Crystallization/Trituration:
-
Causality: If the product is a solid, crystallization is an excellent final purification step. If it is an oil that resists crystallization, trituration can be used to wash away more soluble impurities.[9]
-
Solution: For crystallization, try dissolving the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol) and allowing it to cool slowly.[10] For trituration, stir the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). The purified product may solidify and can be isolated by filtration.
-
Detailed Experimental Protocol: Buchwald-Hartwig Amination Route
This protocol describes a reliable method for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline from 4-bromo-2-methoxyaniline.
Reagents & Equipment:
-
4-bromo-2-methoxyaniline
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add 4-bromo-2-methoxyaniline (1.0 eq), XPhos (0.03 eq), and Pd₂(dba)₃ (0.015 eq).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Solvent and Base Addition: Add anhydrous toluene via syringe. Stir the mixture for 5 minutes to dissolve the solids. Add sodium tert-butoxide (1.4 eq). The mixture will typically turn a darker color.
-
Nucleophile Addition: Add pyrrolidine (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under the argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-30% ethyl acetate in hexanes, containing 1% triethylamine) to afford the pure 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
References
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-amino-4-methoxy-N-methylaniline. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020). Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal. Retrieved January 25, 2026, from [Link]
-
Benzenamine, 2-fluoro-4-methoxy-. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Process for the purification of 2-pyrrolidone. (n.d.). Google Patents.
-
Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 25, 2026, from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). ACG Publications. Retrieved January 25, 2026, from [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2010). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate. We will explore the common challenges encountered during its preparation via the Buchwald-Hartwig amination and provide detailed, evidence-based solutions in a practical question-and-answer format.
Overview: The Synthetic Challenge
2-Methoxy-4-(pyrrolidin-1-yl)aniline is typically synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between an aryl halide, such as 4-bromo-2-methoxyaniline, and pyrrolidine. While powerful, this transformation is highly sensitive to a range of parameters, including the choice of catalyst, ligand, base, and solvent. Achieving high yield, purity, and reproducibility requires careful optimization.
General Reaction Scheme
The primary synthetic route is illustrated below. The key challenge lies in efficiently forming the bond between the electron-rich aniline ring and the secondary cyclic amine, pyrrolidine.
Caption: General scheme for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup and selection of reagents for the synthesis.
Q1: Which aryl halide precursor should I use: 4-bromo-2-methoxyaniline or 2-methoxy-4-bromoanisole?
A1: Both can be used, but 4-bromo-2-methoxyaniline is generally the preferred starting material. The free aniline group can coordinate to the palladium center, which can sometimes influence the reaction kinetics. However, the primary determinant for oxidative addition reactivity is the aryl halide itself. In the Buchwald-Hartwig reaction, the general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl.[2] Aryl bromides often provide a good balance of reactivity and stability, making 4-bromo-2-methoxyaniline an excellent choice.[3]
Q2: How do I select the optimal Palladium catalyst and phosphine ligand?
A2: This is the most critical decision in optimizing the reaction. The choice is interdependent and is largely dictated by the nature of the amine.
-
Ligand Selection: For coupling with a secondary cyclic amine like pyrrolidine, bulky and electron-rich phosphine ligands are required to promote the key reductive elimination step.[5]
-
Good Starting Points: Ligands like Xantphos or RuPhos are excellent choices for this type of transformation. Xantphos has a wide bite angle that can facilitate the desired coupling, while RuPhos is a highly active biaryl phosphine ligand.
-
Why this choice matters: The ligand stabilizes the palladium center, prevents catalyst decomposition, and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The reactivity of different nucleophiles, such as pyrrolidine (a cyclic aliphatic amine), often dictates the best ligand choice.[2]
-
Q3: What is the role of the base, and which one should I choose?
A3: The base deprotonates the amine (or the amine-palladium complex) to generate the active nucleophile required for the coupling.[5][6]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for this reaction, particularly with less reactive aryl halides.[3] It is a strong, non-nucleophilic base.
-
Weaker Bases: If your substrate contains base-sensitive functional groups (e.g., esters), stronger bases like NaOtBu can cause unwanted side reactions.[6] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferable, though they may require higher reaction temperatures or longer reaction times to achieve full conversion.[2]
-
Physical Form: The particle size and surface area of inorganic bases can significantly impact reaction rates. Grinding the base before use can improve performance by preventing clumping.[2]
Q4: Which solvent is most appropriate for this reaction?
A4: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required temperature.
-
Common Choices: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used and are excellent starting points. Tetrahydrofuran (THF) is another option, particularly for reactions run at lower temperatures.[6]
-
Green Chemistry Considerations: High-impact solvents like 1,4-dioxane should be avoided when possible in favor of alternatives like toluene or t-butanol.[7]
-
Crucial Note: The reaction is highly sensitive to oxygen and water. It is imperative to use anhydrous solvents and to thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before heating.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction for several hours, but TLC/LC-MS analysis shows mostly unreacted 4-bromo-2-methoxyaniline. What went wrong?
A: This is a classic issue of catalyst inactivity or insufficient reactivity. Here’s a systematic approach to troubleshoot it.
Caption: Troubleshooting workflow for low reaction conversion.
-
Cause 1: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a primary cause of failure.
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by sparging with argon for 15-30 minutes). Assemble your reaction under a positive pressure of an inert gas. Using a modern, air-stable pre-catalyst can also mitigate this issue.[2]
-
-
Cause 2: Inappropriate Base/Temperature Combination. A weak base like K₃PO₄ may require higher temperatures (e.g., 100-110 °C) to be effective, whereas a strong base like NaOtBu might work at lower temperatures (e.g., 80-90 °C).[2]
-
Solution: If using a weaker base, increase the temperature. If the reaction still fails, consider switching to a stronger base like NaOtBu, provided your substrate is stable under these conditions.
-
-
Cause 3: Poor Ligand Choice. The selected ligand may not be effective for this specific transformation.
-
Solution: Screen a different class of ligand. If you started with a bidentate ligand like Xantphos, try a monodentate biaryl phosphine ligand like RuPhos or BrettPhos, which are often highly effective for coupling secondary amines.[4]
-
Problem 2: Formation of Side Products
Q: My reaction works, but I'm seeing significant impurities. One major side product appears to be a debrominated starting material (2-methoxyaniline). What is happening?
A: The formation of 2-methoxyaniline is a classic side reaction known as hydrodehalogenation . This occurs when the aryl halide is reduced instead of undergoing amination.
-
Cause: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate the palladium-aryl intermediate before the amine can couple. It can also be exacerbated by certain ligand/base combinations.
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled pyrrolidine and anhydrous, degassed solvent.
-
Modify the Base: In some cases, an overly strong base can promote side reactions. If using NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃ and increasing the temperature.
-
Optimize Ligand-to-Palladium Ratio: The typical ligand:Pd ratio is between 1:1 and 2:1. An incorrect ratio can lead to undesired catalytic cycles. Ensure your stoichiometry is accurate.
-
Another potential side product is the formation of a diarylamine , although this is less common when using a secondary amine like pyrrolidine. If observed, it suggests a more complex reaction cascade and requires a re-evaluation of the entire catalyst system.
Problem 3: Difficulty in Product Purification
Q: The reaction has gone to completion, but I'm struggling to isolate the pure 2-Methoxy-4-(pyrrolidin-1-yl)aniline. It seems to be sticking to the silica gel column.
A: Tertiary anilines, like your product, are basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing, smearing, and poor recovery during column chromatography.
-
Solution 1: Neutralize the Silica. Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a basic additive. A common choice is 1-2% triethylamine (Et₃N) in your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2: Alternative Purification Methods.
-
Acid-Base Extraction: Since your product is basic, you can perform an aqueous workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with water, then extract the product into an acidic aqueous solution (e.g., 1M HCl). The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be a highly effective method for obtaining analytically pure material.[8]
-
Data Summary & Recommended Conditions
The following table summarizes starting points for optimization based on common laboratory findings. The goal is to maximize yield while minimizing hydrodehalogenation.
| Parameter | Condition A (High Reactivity) | Condition B (For Sensitive Substrates) | Rationale & Key Insights |
| Aryl Halide | 4-Bromo-2-methoxyaniline | 4-Bromo-2-methoxyaniline | Aryl bromide offers a good compromise between reactivity and cost.[2] |
| Amine | Pyrrolidine (1.2 equiv) | Pyrrolidine (1.2 equiv) | A slight excess of the amine is standard practice to drive the reaction to completion. |
| Pd Source | G3-Xantphos Pre-catalyst (1 mol%) | G4-RuPhos Pre-catalyst (2 mol%) | Pre-catalysts offer reliability.[2] RuPhos systems can be more active at lower temperatures. |
| Base | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) | NaOtBu is highly effective but can be harsh.[3] K₃PO₄ is milder but may require more forcing conditions.[2] |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) | Both are excellent solvents for this chemistry. Ensure they are anhydrous and degassed.[6] |
| Temperature | 90 °C | 110 °C | Weaker bases generally require higher temperatures to achieve similar reaction rates.[2] |
| Expected Yield | > 90% | > 85% | Yields are highly dependent on rigorous exclusion of air and water. |
| Key Side Product | Hydrodehalogenation (<5%) | Hydrodehalogenation (<5%) | Minimized by strictly anhydrous conditions. |
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials:
-
4-Bromo-2-methoxyaniline (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
G3-Xantphos pre-catalyst (0.01 equiv, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline, the G3-Xantphos pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the anhydrous, degassed toluene, followed by the pyrrolidine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent of hexane/ethyl acetate containing 1% triethylamine to afford the final product.
References
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. (2026). Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
PrepChem.com. Synthesis of 4-Bromo-2-methoxyaniline. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Green Criteria for Buchwald-Hartwig Amination. (2026). Available from: [Link]
-
RSC Publishing. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aniline N-Alkylation Side Reactions
Welcome to the Technical Support Center for Aniline N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and yield during the N-alkylation of anilines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot effectively. This guide moves beyond simple step-by-step instructions to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Selective Aniline N-Alkylation
Aniline and its derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While N-alkylation appears to be a straightforward transformation, it is frequently plagued by competing side reactions that compromise the yield and purity of the desired product. The two most common and frustrating side reactions are polyalkylation and C-alkylation of the aromatic ring.
This guide is structured as a series of frequently asked questions (FAQs) that directly address these common issues. We will dissect the mechanisms of these side reactions and provide field-proven strategies and detailed protocols to achieve high selectivity for the desired N-mono-alkylated aniline.
FAQ 1: My reaction is producing significant amounts of di-alkylated and even tri-alkylated products. Why is this happening and how can I favor mono-alkylation?
This is the most common issue in direct N-alkylation of anilines, particularly when using reactive alkylating agents like alkyl halides.
The Root Cause: The Rich Get Richer
The underlying issue is a change in nucleophilicity. The product of the initial reaction, the N-mono-alkylated aniline, is often a stronger nucleophile than the starting aniline.[1][2] This is due to the electron-donating inductive effect of the newly added alkyl group, which increases the electron density on the nitrogen atom. Consequently, the mono-alkylated product reacts with the alkylating agent faster than the starting aniline, leading to a cascade of further alkylations.[1][3]
Diagram 1: The Polyalkylation Cascade This diagram illustrates how the increased nucleophilicity of the mono-alkylated product drives the formation of polyalkylated side products.
Caption: The reaction rate constant for the second alkylation (k2) is often greater than the first (k1).
Troubleshooting Strategies for Polyalkylation
You have several effective strategies to suppress polyalkylation. The choice depends on the specific substrates and the scale of your reaction.
Strategy 1: Stoichiometric Control & Slow Addition (Direct Alkylation)
This is the most direct approach when using methods like alkylation with alkyl halides.
-
Causality: By using an excess of the aniline relative to the alkylating agent, you increase the statistical probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the mono-alkylated product. Slow, controlled addition of the alkylating agent maintains its low concentration in the reaction mixture, further minimizing the chance of the product outcompeting the starting material.
-
Self-Validation: If this strategy is successful, you will observe a significant increase in the ratio of mono- to di-alkylated product in your reaction monitoring (e.g., by LC-MS or GC-MS), even at incomplete conversion of the alkylating agent.
Experimental Protocol: Controlled Mono-alkylation of Aniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (3.0 equivalents) in a suitable solvent (e.g., THF, acetonitrile).
-
Reagent Preparation: Dissolve the alkyl halide (1.0 equivalent) in the same solvent and load it into the dropping funnel.
-
Addition: Add the alkyl halide solution dropwise to the stirred aniline solution over a period of 1-2 hours at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the complete consumption of the alkylating agent.
-
Work-up: Upon completion, quench the reaction, perform an aqueous work-up to remove the excess aniline and any salts, and purify the product by column chromatography.
Strategy 2: Reductive Amination
This is one of the most reliable methods for producing N-mono-alkylated anilines, as it inherently avoids the issue of polyalkylation.[3]
-
Causality: Reductive amination is a two-step, one-pot process. First, the aniline reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. The secondary amine product is generally not reactive enough to form a new imine under the reaction conditions, thus preventing a second alkylation.[4]
-
Self-Validation: A successful reductive amination will show a clean conversion to the mono-alkylated product with minimal to no formation of the di-alkylated species. The reaction can be monitored for the disappearance of the starting materials and the formation of a single major product spot/peak.
Experimental Protocol: Reductive Amination of Aniline with Benzaldehyde
-
Imine Formation: To a stirred solution of aniline (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add benzaldehyde (1.1 eq). If needed, a catalytic amount of acetic acid can be added to facilitate imine formation.[5][6] Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium borohydride (NaBH₄, 1.5 eq), portion-wise to the mixture.[4][6] Be cautious as initial gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Strategy 3: The "Borrowing Hydrogen" (or Hydrogen Autotransfer) Method
This modern, atom-economical approach uses alcohols as alkylating agents and is highly selective for mono-alkylation.[7][8]
-
Causality: The reaction proceeds via a catalytic cycle. A transition metal catalyst (commonly based on Ru, Ir, Mn, or Co) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone in situ.[7][9][10] This carbonyl compound then forms an imine with the aniline, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and water as the only byproduct. The concentration of the reactive aldehyde intermediate is kept low throughout the reaction, which, combined with the nature of the catalytic cycle, strongly favors mono-alkylation.
-
Self-Validation: This method is characterized by its high selectivity. Analysis of the crude reaction mixture should show the desired mono-alkylated product as the major component, with water being the only significant byproduct.
Experimental Protocol: Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [7]
-
Setup: To an oven-dried Schlenk tube, add the manganese pincer catalyst (e.g., 1-2 mol%), a base such as potassium tert-butoxide (KOtBu, ~1.2 eq), aniline (1.0 eq), and benzyl alcohol (1.2 eq).
-
Reaction: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a dry, degassed solvent like toluene.
-
Heating & Monitoring: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for the required time (e.g., 12-24 hours). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate.
-
Purification: Purify the product by flash chromatography on silica gel.
Table 1: Comparison of Selectivity in Aniline N-Alkylation Methods
| Method | Alkylating Agent | Typical Side Products | General Selectivity for Mono-Alkylation | Key Advantage |
| Direct Alkylation | Alkyl Halide | Polyalkylated amines, Quaternary salts | Low to Moderate | Simple reagents |
| Reductive Amination | Aldehyde/Ketone | None (if controlled) | High to Excellent | Excellent control over polyalkylation[3] |
| Borrowing Hydrogen | Alcohol | Minimal | High to Excellent | Atom economical, uses green reagents[7][9] |
FAQ 2: I'm observing alkylation on the aromatic ring instead of the nitrogen. How can I improve N-selectivity over C-alkylation?
This side reaction, a form of Friedel-Crafts alkylation, is particularly problematic when using certain catalysts and reaction conditions.
The Root Cause: Competing Nucleophiles
Aniline has two nucleophilic sites: the lone pair on the nitrogen atom and the electron-rich aromatic ring (particularly the ortho and para positions). The reaction pathway is determined by which site successfully attacks the electrophilic alkylating agent.
-
Friedel-Crafts Conditions: The use of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), is a major driver of C-alkylation. In fact, aniline itself often fails to undergo Friedel-Crafts reactions because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst.[11][12][13] This complex strongly deactivates the ring towards electrophilic attack. However, under certain conditions, C-alkylation can still occur, especially with highly activated anilines.
Diagram 2: N-Alkylation vs. C-Alkylation Pathways This diagram shows the two competing reaction pathways for the alkylation of aniline.
Caption: Reaction conditions dictate the selectivity between N- and C-alkylation.
Troubleshooting Strategies for C-Alkylation
Strategy 1: Avoid Strong Lewis Acid Catalysts
-
Causality: As discussed, strong Lewis acids promote the formation of carbocations or highly electrophilic species that favor attack by the aromatic ring. By choosing reaction conditions that do not involve strong Lewis acids, you inherently disfavor the C-alkylation pathway. Methods like reductive amination and borrowing hydrogen catalysis do not typically employ strong Lewis acids and are excellent choices for avoiding C-alkylation.[3][7]
-
Self-Validation: Switching from a Lewis-acid-catalyzed direct alkylation to a reductive amination or borrowing hydrogen protocol should result in a dramatic reduction or complete elimination of C-alkylated byproducts in your crude reaction analysis.
Strategy 2: Use of a Protecting Group
This is a classic and highly effective strategy to completely shut down both N-alkylation side reactions (polyalkylation) and C-alkylation.
-
Causality: By converting the highly activating and nucleophilic amino group (-NH₂) into an amide or carbamate (e.g., using Boc anhydride), you achieve two critical goals. First, the nitrogen lone pair is delocalized into the carbonyl group, making it non-nucleophilic and preventing any alkylation at the nitrogen. Second, the resulting amide/carbamate group is still an ortho-, para-director but is significantly less activating than the amino group, which dramatically reduces the ring's propensity to undergo Friedel-Crafts alkylation.[14] After the desired reaction on another part of the molecule (or if C-alkylation is the goal), the protecting group can be cleanly removed.
-
Self-Validation: Protection should be near-quantitative. After protection, attempts to perform N-alkylation should result in no reaction. Subsequent C-alkylation (if desired) can then be performed, followed by deprotection to yield the C-alkylated aniline. The process provides a controlled, stepwise synthesis.
Experimental Protocol: Boc Protection of Aniline [15]
-
Setup: Dissolve aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. A base like triethylamine (TEA) or DMAP (catalytic) can be used, but the reaction often proceeds without it.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the disappearance of aniline by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be used directly, or it can be purified by recrystallization or a quick silica gel plug to remove any excess (Boc)₂O.
Experimental Protocol: Deprotection of Boc-Aniline
-
Setup: Dissolve the N-Boc protected aniline in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Reagent Addition: Add a strong acid. A solution of 4M HCl in dioxane or trifluoroacetic acid (TFA, 5-10 equivalents) are commonly used.
-
Reaction: Stir at room temperature. The deprotection is usually rapid (30 minutes to 2 hours), often accompanied by bubbling (CO₂ evolution). Monitor by TLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If an acidic salt is formed, it can be neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free aniline.
Conclusion: A Logic-Based Approach to Troubleshooting
Successful N-alkylation of anilines hinges on understanding and controlling the delicate balance between the reactivity of the nitrogen center and the aromatic ring. By recognizing the mechanistic origins of common side reactions like polyalkylation and C-alkylation, you can rationally select a synthetic strategy—be it stoichiometric control, a change in reaction methodology like reductive amination, or a protecting group strategy—to achieve your desired outcome with high fidelity. Always validate your chosen strategy with careful reaction monitoring to confirm that the mechanistic principles are holding true for your specific substrate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Seyed, P. M., Behzad, S. H., Mansour, S., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
-
Kail, E., El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13163. Available at: [Link]
-
Mondal, B., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 295-307. Available at: [Link]
-
Bhadra, M., et al. (2021). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. New Journal of Chemistry, 45(3), 1361-1369. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Clark, J. H., & Macquarrie, D. J. (1967). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 717-720. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 25, 2026, from [Link]
-
Boston University. (2011). Reductive Amination Reaction. Available at: [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved January 25, 2026, from [Link]
-
YouTube. (2019). Q.Why aniline doesn't undergo fridel crafts reaction? Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved January 25, 2026, from [Link]
-
Digital CSIC. (2018). Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Available at: [Link]
-
Scribd. (n.d.). Benzaldehyde and Aniline Reaction. Retrieved January 25, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. DSpace [open.bu.edu]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
Preventing oxidation of aniline derivatives during reaction
Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal in the synthesis of pharmaceuticals, polymers, and dyes. However, their rich electron density, which makes them excellent nucleophiles, also renders them highly susceptible to oxidation. This oxidation can lead to a cascade of unwanted side reactions, including polymerization and the formation of colored impurities, resulting in reduced yields, complex purification procedures, and compromised product integrity.
This guide serves as a technical support resource for researchers, chemists, and process development scientists. It provides practical, field-tested solutions and in-depth explanations to help you anticipate, diagnose, and prevent the oxidation of aniline derivatives during your chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My reaction mixture is turning dark brown/black. What's happening?
This is a classic sign of aniline oxidation. The electron-rich nature of the aromatic amine makes it highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or even certain reagents. The initial oxidation step often forms a radical cation, which can then undergo a series of reactions, including polymerization, to form highly colored, complex mixtures, most notably polyaniline.
Troubleshooting Workflow: Diagnosing Aniline Oxidation
Caption: A troubleshooting flowchart for diagnosing the cause of aniline oxidation during a reaction.
How can I effectively remove oxygen from my reaction?
Excluding molecular oxygen is the most critical first step in preventing the oxidation of anilines. A standard nitrogen or argon atmosphere is often insufficient if the solvents and reagents themselves have high levels of dissolved oxygen.
Protocol: Solvent and Reagent Degassing
There are several effective methods for degassing. The choice depends on the scale of your reaction and the volatility of your solvent.
| Method | Procedure | Best For | Pros | Cons |
| Sparging | Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 20-60 minutes. | Most common solvents (THF, DCM, Toluene, etc.) | Simple, effective for large volumes. | Can evaporate volatile solvents. |
| Freeze-Pump-Thaw | 1. Freeze the solvent using liquid N₂. 2. Evacuate the headspace with a vacuum pump. 3. Thaw the solvent. Repeat 3-5 times. | Any solvent, especially for highly air-sensitive reactions. | Most thorough method for removing dissolved gas. | Time-consuming, requires specialized glassware (Schlenk flask). |
| Sonication under Vacuum | Place the solvent in an ultrasonic bath and apply a vacuum to the headspace. | Small to medium volumes. | Faster than sparging for smaller volumes. | Less effective for large volumes or viscous liquids. |
Experimental Workflow: Setting up an Air-Free Reaction
Caption: A typical workflow for establishing and maintaining an inert atmosphere for a chemical reaction involving anilines.
I'm already using an inert atmosphere, but my reaction is still oxidizing. What else can I do?
Even with a robust inert atmosphere, trace oxidants can persist or be generated in situ. In these cases, adding a chemical antioxidant or using a protecting group strategy is advisable.
A. Employing Antioxidants
Antioxidants function by intercepting radical species or other oxidants before they can react with your aniline derivative.
| Antioxidant | Typical Loading | Mechanism | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1 mol% | Radical scavenger. | Generally non-interfering, easily removed via chromatography or distillation. |
| Ascorbic Acid (Vitamin C) | Stoichiometric or catalytic | Reduces oxidants and radical cations back to the neutral amine. | Can introduce acidity; may need to be neutralized. Water-soluble, may require phase-transfer catalyst in organic solvents. |
| Sodium Sulfite (Na₂SO₃) | Stoichiometric | Oxygen scavenger. | Inorganic, easily removed by aqueous workup. Can act as a nucleophile in some cases. |
B. Using Protecting Groups
If the amine functionality is not required for the desired transformation, protecting it is an excellent strategy. The most common approach is acylation, which significantly reduces the electron-donating ability of the nitrogen atom, thereby increasing its resistance to oxidation.
Protecting Group Strategy: Acylation
Caption: A three-step workflow illustrating the use of an acetyl protecting group to prevent aniline oxidation during a synthetic sequence.
The choice of protecting group is critical and depends on the subsequent reaction conditions. Acetamides are robust but require harsh conditions (strong acid or base) for removal. Carbamates (e.g., Boc, Cbz) are also effective and can be removed under milder, more specific conditions.
My starting aniline is already discolored. Can I still use it?
Using discolored aniline is not recommended as the impurities can initiate polymerization and interfere with your reaction. It is always best to purify the aniline before use.
Protocol: Purification of Stored Aniline
-
Distillation: The most effective method is distillation from a small amount of zinc dust under reduced pressure. The zinc dust helps to reduce any oxidized species and prevents further oxidation during heating.
-
Filtration through Alumina/Silica: For less severe discoloration, passing a solution of the aniline (e.g., in dichloromethane or ether) through a short plug of activated basic alumina or silica gel can effectively remove colored polar impurities.
-
Storage: After purification, store the aniline in a dark bottle, under an inert atmosphere, and in a refrigerator or freezer to minimize oxidation over time.
By implementing these robust experimental techniques—rigorous deoxygenation, the judicious use of antioxidants, or a protecting group strategy—you can significantly mitigate the pervasive issue of aniline oxidation. This proactive approach will lead to cleaner reactions, higher yields, and more reliable results in your synthetic endeavors.
References
-
Gospodinova, N., & Terlemezyan, L. (1998). Conduction mechanism in polyaniline (PANI). Progress in Polymer Science, 23(8), 1443-1484. [Link]
-
Syed, A. A., & Dinesan, M. K. (1991). Review: Polyaniline—a novel polymeric material. Talanta, 38(8), 815-837. [Link]
-
Duward, F., et al. (2022). A guide to establishing an inert atmosphere in a chemistry laboratory. Organic Process Research & Development, 26(6), 1672-1684. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
Stability issues of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in solution
Welcome to the technical support center for 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Instability of Substituted Anilines
2-Methoxy-4-(pyrrolidin-1-yl)aniline, like many substituted anilines, is susceptible to degradation, which can compromise experimental results. The primary cause of instability in such compounds is oxidation. The electron-rich aromatic ring and the amino group are prone to attack by atmospheric oxygen, a process that can be accelerated by factors such as light, heat, and the presence of metal ions. This degradation often manifests as a noticeable color change in the solution, typically turning yellow, brown, or even black.
This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in solution.
1. Why is my solution of 2-Methoxy-4-(pyrrolidin-1-yl)aniline changing color?
The color change is a common indicator of degradation, primarily due to oxidation. Substituted anilines can be sensitive to air and light, leading to the formation of colored oxidation products.[1] The electron-donating methoxy and pyrrolidinyl groups can increase the susceptibility of the aniline to oxidation.
2. What are the main factors that influence the stability of this compound in solution?
Several factors can impact the stability of 2-Methoxy-4-(pyrrolidin-1-yl)aniline:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.
-
Light: UV radiation can provide the energy to initiate and accelerate oxidation reactions.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Solvent: The choice of solvent can influence the stability. Protic solvents may participate in degradation pathways, and impurities in the solvent (e.g., peroxides in ethers) can be detrimental.
-
pH: The pH of the solution can affect the protonation state of the aniline, which in turn can influence its reactivity and stability.[2][3]
3. How should I properly store solutions of 2-Methoxy-4-(pyrrolidin-1-yl)aniline?
To maximize the shelf-life of your solutions, we recommend the following storage conditions:
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil.
-
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.[4][5]
-
Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C), ensuring the solvent's freezing point is not reached.
-
High-Purity Solvents: Use freshly opened, high-purity, and, where appropriate, degassed solvents.
4. Can I use a stock solution that has already changed color?
It is strongly advised against using a discolored solution. The color indicates that a significant portion of the compound has degraded, and the presence of impurities can lead to unreliable and misleading experimental results. It is best to prepare a fresh solution.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues you may encounter during your experiments.
Problem 1: Rapid Discoloration of the Solution Upon Preparation
Possible Causes:
-
Contaminated or inappropriate solvent.
-
Presence of atmospheric oxygen.
-
Exposure to bright light during preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid solution discoloration.
Detailed Steps:
-
Solvent Purity Check: Ensure you are using a high-purity solvent from a freshly opened bottle. Older solvents, especially ethers like THF or dioxane, can accumulate peroxides which are highly reactive.
-
Solvent Degassing: For sensitive applications, degas the solvent prior to use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Controlled Environment: If possible, prepare the solution in a glovebox or using Schlenk line techniques to minimize exposure to oxygen.[6] If a controlled environment is not available, work quickly and minimize the headspace in your storage vial.
-
Light Protection: Prepare the solution in a location with subdued lighting and immediately transfer it to a light-protected container (amber vial).
Problem 2: Inconsistent Results in Assays Using the Compound
Possible Causes:
-
Gradual degradation of the stock solution over time.
-
Incompatibility with assay components.
-
Variability in solution preparation.
Troubleshooting Workflow:
Sources
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ossila.com [ossila.com]
Technical Support Center: Byproduct Identification in 2-Methoxy-4-(pyrrolidin-1-yl)aniline Reactions
Welcome to the Technical Support Center for the synthesis and purification of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues you may face in your laboratory. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your reactions and minimize byproduct formation.
I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline typically proceeds via one of two primary routes: the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNA r). The choice of route often depends on the starting materials, desired scale, and functional group tolerance. Each pathway, however, presents a unique set of challenges and potential byproducts.
II. Troubleshooting Guide & FAQs
This section is structured to address common issues observed during the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] A typical reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs):
Q1: My reaction is sluggish or incomplete, what are the likely causes?
A1: Several factors can lead to an incomplete Buchwald-Hartwig amination. Here’s a checklist of potential issues:
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[4] Using a pre-catalyst can sometimes give more reproducible results.[5]
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich anilines, bulky, electron-rich ligands like BrettPhos or RuPhos can be effective.[4]
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, if your substrate is base-sensitive, a weaker base like potassium carbonate (K2CO3) may be necessary, though this can slow down the reaction.[4]
-
Solvent: The reaction components must be soluble in the chosen solvent. Toluene and dioxane are common choices.[6] Poor solubility can significantly hinder the reaction rate.
Q2: I've isolated my product, but it's contaminated with a byproduct that has a similar polarity. What could it be?
A2: A common byproduct in Buchwald-Hartwig aminations is the hydrodehalogenated starting material .[1] In this case, you would see the formation of 3-methoxyaniline (if starting from 4-bromo-2-methoxyaniline).
-
Mechanism of Formation: This occurs via a side reaction where a palladium hydride species is formed, which then reductively eliminates with the aryl halide to replace the halogen with a hydrogen atom.
-
Troubleshooting:
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress hydrodehalogenation.
-
Choice of Base: The choice of base can influence the formation of palladium hydride species. Experimenting with different bases (e.g., LHMDS instead of NaOtBu) might be beneficial.[4]
-
Moisture Control: Rigorously dry all reagents and solvents, as water can be a source of protons for the formation of the hydrodehalogenated byproduct.
-
Q3: My NMR spectrum shows signals that I cannot account for, suggesting an unexpected reaction. What are other possible byproducts?
A3: Besides hydrodehalogenation, other side reactions can occur:
-
Dimerization of the Aryl Halide: This can lead to the formation of a biphenyl species. This is more common with highly reactive aryl halides.
-
Double Arylation of Pyrrolidine: Although less common with a secondary amine like pyrrolidine, if the reaction conditions are harsh, a second arylation could theoretically occur, leading to a diarylpyrrolidinium salt.
-
Reaction with the Methoxy Group: Under very harsh basic conditions, demethylation of the methoxy group could occur, leading to a phenolic byproduct.
Table 1: Common Byproducts in Buchwald-Hartwig Amination and Their Identification
| Byproduct Name | Structure | Common Analytical Signature |
| Hydrodehalogenated Starting Material (e.g., 3-Methoxyaniline) | C₇H₉NO | Molecular ion in GC-MS or LC-MS corresponding to the starting material minus the halogen and plus a hydrogen. |
| Dimerized Aryl Halide | Varies based on starting material | Molecular ion in GC-MS or LC-MS corresponding to double the molecular weight of the aryl portion of the starting material. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable route, especially when the aromatic ring is activated by electron-withdrawing groups.[7] For the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a common starting material would be a di-substituted benzene with a good leaving group (like a halogen) and an activating group (like a nitro group).
Diagram: SNAr Reaction Workflow
Caption: General workflow for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline via SNAr followed by reduction.
Frequently Asked Questions (FAQs):
Q1: My SNAr reaction is not proceeding to completion. What can I do?
A1: The rate of an SNAr reaction is highly dependent on several factors:
-
Activating Group: The presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[7]
-
Leaving Group: The nature of the leaving group is important. Generally, F > Cl > Br > I.
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation but not the nucleophile, thus increasing its reactivity.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Q2: I am observing the formation of an isomeric byproduct. What is the likely cause?
A2: If your starting material has multiple leaving groups, you may see the formation of regioisomeric products. For example, if you start with 2,4-dibromoanisole, pyrrolidine could potentially substitute at either the 2- or 4-position. The regioselectivity will be influenced by the electronic and steric environment of each position.
Q3: I have a persistent impurity that appears to be related to the starting material. What could it be?
A3: A common byproduct in SNAr reactions is the hydrolysis product of the starting material .
-
Mechanism of Formation: If there is water present in the reaction mixture, it can act as a nucleophile and displace the leaving group, leading to the formation of a phenol. For instance, with 1-bromo-2-methoxy-4-nitrobenzene, this would result in 2-methoxy-4-nitrophenol.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are thoroughly dried.
-
Inert Atmosphere: While not as critical as in palladium catalysis, performing the reaction under an inert atmosphere can help to minimize the introduction of atmospheric moisture.
-
Table 2: Common Byproducts in SNAr Reactions and Their Identification
| Byproduct Name | Structure | Common Analytical Signature |
| Regioisomeric Product | Varies based on starting material | Same molecular weight as the desired product, but different fragmentation pattern in MS and different retention time in chromatography. NMR spectroscopy is essential for definitive identification. |
| Hydrolysis Product (e.g., 2-Methoxy-4-nitrophenol) | C₇H₇NO₄ | Molecular ion in GC-MS or LC-MS corresponding to the starting material with the leaving group replaced by a hydroxyl group. |
III. Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using LC-MS
-
Sample Preparation:
-
Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of about 10 µg/mL.
-
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective for separating aromatic amines and their byproducts.
-
Detection: Use both a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
Data Analysis: Look for peaks in the chromatogram that are not your desired product. Analyze the mass spectrum of each unknown peak to determine its molecular weight. This information, combined with an understanding of the potential side reactions, can help in identifying the byproducts.
-
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the slurry onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). Journal of Computational Chemistry. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 25, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 25, 2026, from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 25, 2026, from [Link]
-
Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved January 25, 2026, from [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022, November 11). ACS Catalysis. Retrieved January 25, 2026, from [Link]
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
2-Methoxy-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) 4-Methoxy-phencyclidine: An Analytical Profile. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 25, 2026, from [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books. Retrieved January 25, 2026, from [Link]
-
2-Methoxy-4-nitroaniline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Palladium Catalyzed Annulation of o -Iodo- Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
How to handle impurities in 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Introduction: 2-Methoxy-4-(pyrrolidin-1-yl)aniline is a key substituted aniline intermediate in the synthesis of various high-value compounds in the pharmaceutical industry, including kinase inhibitors. The purity of this intermediate is not merely a matter of yield; it is critical to the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or complications in API isolation and purification. This guide provides researchers and drug development professionals with a comprehensive, experience-driven resource for identifying, troubleshooting, and handling impurities in 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of 2-Methoxy-4-(pyrrolidin-1-yl)aniline?
A1: Impurities in 2-Methoxy-4-(pyrrolidin-1-yl)aniline typically originate from three main sources: the synthetic route, subsequent degradation, or storage. Understanding the likely origin is the first step in effective troubleshooting.
| Impurity Type | Potential Origin | Typical Impact |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., residual 1-fluoro-2-methoxy-4-nitrobenzene or 4-chloro-2-methoxyaniline). | Can interfere with downstream reactions, leading to complex mixtures and reduced yield. |
| Process-Related Impurities | Side reactions during synthesis. Examples include isomers, over-alkylation products, or by-products from catalyst-driven reactions.[1][2] | May have similar properties to the desired product, making purification difficult. Can introduce unwanted reactivity. |
| Degradation Products | Oxidation or photolytic degradation of the aniline moiety. Anilines are susceptible to forming colored, often polymeric, impurities upon exposure to air and light.[3] | Results in discoloration (e.g., yellowing to dark brown), reduced potency, and potential for introducing toxic components. |
| Residual Solvents | Solvents used during the reaction or purification steps (e.g., Toluene, Ethanol, Dichloromethane). | Must be controlled to levels specified by regulatory guidelines (e.g., ICH Q3C). |
Q2: My sample of 2-Methoxy-4-(pyrrolidin-1-yl)aniline has turned from off-white to brown. What happened and is it still usable?
A2: This discoloration is a classic sign of oxidation. The aniline functional group is electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen and/or light, forming highly colored quinone-imine type structures and polymeric materials.
Whether the material is usable depends on the impurity level and the sensitivity of your subsequent reactions.
-
For non-critical applications: If the discoloration is minor, you may be able to proceed after purification.
-
For cGMP or sensitive applications: The presence of these degradation products is unacceptable. The material must be repurified or discarded. It is crucial to identify the level of degradation products, as they may be highly reactive or toxic.
To prevent this, always store 2-Methoxy-4-(pyrrolidin-1-yl)aniline under an inert atmosphere (Nitrogen or Argon), in an amber or opaque container, and at reduced temperatures (2-8°C is recommended for long-term storage).[4][5]
Q3: What is the best analytical method to get a quick purity profile of my sample?
A3: For a rapid and reliable assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] It excels at separating the target compound from non-volatile impurities, starting materials, and degradation products. A typical setup would involve a C18 reversed-phase column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.[7] UV detection, typically around 254 nm, is effective for aromatic compounds like this aniline.[8]
Troubleshooting & Purification Guides
This section provides in-depth solutions to common experimental challenges.
Impurity Identification Workflow
The first step in handling an impure sample is to identify the nature of the problem. The following workflow provides a systematic approach.
Caption: Workflow for systematic impurity identification.
Q4: My HPLC shows several small, unidentified peaks. How do I determine if they are starting materials or degradation products?
A4: This is a common and critical question. The answer lies in combining chromatographic data with mass spectrometry (MS).
-
Run LC-MS: The most efficient method is to use an HPLC system coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of each impurity peak can provide its molecular weight.
-
Analyze the Masses:
-
Starting Materials: Compare the observed m/z values with the molecular weights of your known starting materials and reagents. For example, if you synthesized the compound from 4-fluoro-2-methoxyaniline and pyrrolidine, look for peaks corresponding to their molecular ions.
-
Degradation Products: Oxidative degradation often involves the addition of oxygen atoms (+16 Da) or the formation of dimers. Look for masses that correspond to these possibilities.
-
Process-Related By-products: Consider plausible side reactions. For instance, a di-pyrrolidinyl substituted product would have a significantly higher mass.
-
Q5: I have confirmed the presence of colored, high-molecular-weight impurities. What is the most effective purification strategy?
A5: For colored, likely polymeric, impurities arising from oxidation, a two-step approach is highly effective: activated charcoal treatment followed by recrystallization.
Causality: Activated charcoal has a high surface area with a network of pores that are excellent at adsorbing large, flat, conjugated molecules—precisely the structure of many colored organic impurities.[9][10] The subsequent recrystallization then separates the target compound from any remaining smaller, more soluble impurities based on differential solubility.
-
Solvent Selection: Choose a solvent that dissolves the aniline well when hot but poorly when cold. An ethanol/water mixture is often a good starting point for substituted anilines.[10]
-
Dissolution: In a flask, dissolve the impure 2-Methoxy-4-(pyrrolidin-1-yl)aniline in the minimum amount of hot ethanol.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.
-
Expert Tip: Never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly first.
-
-
Hot Filtration: Briefly heat the mixture to boiling again, then quickly filter the hot solution through a pre-heated funnel containing fluted filter paper. This removes the charcoal and the adsorbed impurities. The pre-heating is critical to prevent premature crystallization in the funnel.[10]
-
Crystallization: To the hot, clear filtrate, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure a clear solution.[10]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water, and dry them under vacuum.
Q6: My main impurity is a structurally similar isomer that co-crystallizes with my product. How do I separate them?
A6: This is a classic challenge where recrystallization fails. Preparative column chromatography is the most robust solution.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Even small differences in polarity between isomers can be exploited to achieve separation. Substituted anilines are moderately polar, making them well-suited for normal-phase silica gel chromatography.[11]
-
Stationary Phase: Use standard silica gel (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase Selection: The key to success is finding the right solvent system. Start by testing solvent systems using TLC. Aim for a system that gives your desired product an Rf value of ~0.3.
-
Example Solvent Systems to Screen (by increasing polarity):
-
Hexane / Ethyl Acetate (e.g., starting at 9:1, moving to 4:1, 1:1)
-
Dichloromethane / Methanol (e.g., starting at 99:1, moving to 95:5)
-
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use a step gradient (incrementally increasing the polarity of the mobile phase) to speed up the elution of your product after the less polar impurities have been washed off.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Purification Strategy Selection
The choice of purification method is dictated by the nature and quantity of the impurity.
Caption: Decision matrix for selecting the appropriate purification method.
References
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitro-substituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Chen, Y., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664. [Link]
-
Li, J., et al. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs Application Note AN59. [Link]
-
Waters Corporation. (2013). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Application Note. [Link]
-
Knauer. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Knauer Application Note. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. Angene Chemical. [Link]
-
Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. DiVA. [Link]
-
University of Helsinki. (2019). Chromatographic Determination of Amines in Food Samples. Helda. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
-
PubMed Central. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals. [Link]
-
Arkivoc. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology. [Link]
-
PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
-
World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Characterization of Impurities. WJPR. [Link]
-
LookChem. (2025). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. LookChem. [Link]
Sources
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- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 4. fishersci.ca [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Catalyst Selection for 2-Methoxy-4-(pyrrolidin-1-yl)aniline Reactions
Welcome to the technical support center for reactions involving 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The inherent electronic properties of this substituted aniline—namely, the electron-donating methoxy and pyrrolidinyl groups—present unique considerations in catalyst and reaction design, particularly in cross-coupling chemistry. This document provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for 2-Methoxy-4-(pyrrolidin-1-yl)aniline?
A1: 2-Methoxy-4-(pyrrolidin-1-yl)aniline is a versatile building block, primarily utilized in reactions that form new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. The most prevalent catalytic reactions include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds, enabling the arylation of the primary aniline.[1][2] Given the electron-rich nature of the aniline, catalyst systems employing bulky, electron-rich phosphine ligands are typically required to facilitate efficient reductive elimination.[3][4]
-
Suzuki-Miyaura Coupling: While less common for the aniline itself, derivatives of 2-Methoxy-4-(pyrrolidin-1-yl)aniline (e.g., corresponding aryl halides) can undergo this palladium-catalyzed reaction to form C-C bonds with boronic acids or esters.[5]
-
Other Cross-Coupling Reactions: Depending on the synthetic strategy, this aniline can be a precursor to other functionalized intermediates suitable for various cross-coupling reactions, such as Hiyama or Sonogashira couplings.[6]
Q2: How do the electronic properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline influence catalyst selection?
A2: The molecule possesses two strong electron-donating groups (methoxy and pyrrolidinyl) ortho and para to the primary amine. This high electron density on the aromatic ring makes the aniline a strong nucleophile but can also impact the catalytic cycle in several ways:
-
Oxidative Addition: The electron-rich nature of the aryl group can influence the rate of oxidative addition of an aryl halide to the Pd(0) center.
-
Ligand Binding: The aniline nitrogen can act as a ligand to the palladium center, potentially inhibiting the catalyst. This necessitates the use of strongly binding, bulky phosphine ligands to prevent catalyst deactivation.
-
Reductive Elimination: This is often the rate-limiting step in C-N cross-coupling. The electron-donating groups can make reductive elimination more challenging. The choice of a bulky, electron-rich ligand is crucial to promote this final step and release the desired product.[7]
Q3: Which palladium precursors and ligands are generally recommended for C-N cross-coupling with this aniline?
A3: A successful strategy often involves screening a combination of palladium sources and specialized ligands.
| Catalyst Component | Recommended Examples | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligands | Buchwald-type biaryl phosphines (e.g., RuPhos, BrettPhos), Xantphos | These ligands are bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalytic species.[8] They are known to be effective for coupling with electron-rich anilines.[9] |
Troubleshooting Guide
This section addresses specific issues that may arise during catalytic reactions with 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Cause A: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently, or it may be deactivating rapidly. Oxygen is a common culprit, leading to the formation of inactive palladium oxides.
-
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents.[10] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can interfere with the catalyst and base.
-
Ligand Choice: If using a less bulky ligand like PPh₃, consider switching to a more robust, electron-rich biaryl phosphine ligand (e.g., RuPhos, BrettPhos) which are designed to enhance catalyst stability and activity.[4][8]
-
-
-
Cause B: Inappropriate Base
-
Explanation: The choice and strength of the base are critical for the deprotonation of the aniline and for the overall catalytic cycle.
-
Solutions:
-
Base Strength: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient.
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases or a different solvent can improve results.
-
-
-
Cause C: Low Reaction Temperature
-
Explanation: Many cross-coupling reactions, particularly with challenging substrates, require elevated temperatures to overcome activation barriers.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for product formation and potential decomposition.[11]
-
Solvent Choice: Select a higher-boiling solvent like toluene, dioxane, or DMF to safely reach the required temperature.
-
-
Problem 2: Catalyst Deactivation and Black Precipitate (Palladium Black)
Possible Causes & Solutions
-
Cause A: Ligand Degradation or Insufficient Ligand
-
Explanation: The formation of palladium black indicates the aggregation of Pd(0) species, which happens when the metal center is not adequately stabilized by the ligand.[12][13] This can be due to ligand degradation at high temperatures or an insufficient ligand-to-metal ratio.
-
Solutions:
-
Optimize Ligand:Palladium Ratio: Increase the ligand-to-palladium ratio. A common starting point is a 1.2:1 to 2:1 ratio of ligand to palladium.
-
Use Pre-formed Catalysts: Consider using pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These often exhibit higher stability and activity.
-
Aniline as an Inhibitor: Since anilines can act as ligands, it may be beneficial to add an extra equivalent of the phosphine ligand to prevent catalyst inhibition by the starting material.[10]
-
-
-
Cause B: Sintering at High Temperatures
-
Explanation: Prolonged reaction times at high temperatures can lead to the growth of palladium nanoparticles, a process known as sintering, which reduces the catalytically active surface area.[12][14]
-
Solutions:
-
Lower Temperature with a More Active Catalyst: A more efficient ligand may allow the reaction to proceed at a lower temperature, mitigating thermal deactivation pathways.
-
Monitor Reaction Progress: Track the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid unnecessary thermal stress on the catalyst.[10]
-
-
Problem 3: Formation of Side Products (e.g., Homocoupling)
Possible Causes & Solutions
-
Cause A: Presence of Oxygen
-
Explanation: The homocoupling of aryl halides or other starting materials can be promoted by the presence of oxygen.[10]
-
Solutions:
-
Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles for solvents or sparging with an inert gas for an extended period.
-
-
-
Cause B: Unfavorable Reaction Kinetics
-
Explanation: If the rate of the desired cross-coupling is slow, side reactions can become more prominent.
-
Solutions:
-
Re-evaluate Catalyst System: Screen different ligands and palladium sources to find a more active system for your specific substrates. The choice of ligand can significantly influence the relative rates of the desired reaction versus side reactions.[7]
-
Adjust Stoichiometry: A slight excess of the aniline coupling partner may help to favor the desired cross-coupling pathway.
-
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed N-arylation of an aryl halide with 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), 2-Methoxy-4-(pyrrolidin-1-yl)aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the chosen biaryl phosphine ligand (e.g., RuPhos, 0.02 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in catalytic reactions involving 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Caption: Troubleshooting workflow for catalytic reactions.
References
-
Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Retrieved from [Link]
-
Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature Reviews Chemistry. Retrieved from [Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Poisoning and deactivation of palladium catalysts. ScienceDirect. Retrieved from [Link]
-
Various Authors. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Retrieved from [Link]
-
Various Authors. (2024). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
The 2-Methoxy-4-(pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif in Kinase Inhibitor Design
A Comparative Analysis of its Derivatives and their Therapeutic Potential
The 2-methoxy-4-(pyrrolidin-1-yl)aniline core is an increasingly recognized pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it a versatile scaffold for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of derivatives based on this and structurally related scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own discovery programs.
Introduction to a Versatile Scaffold
The 2-methoxy-4-(pyrrolidin-1-yl)aniline moiety combines several key features that contribute to its utility in drug design. The aniline nitrogen serves as a crucial hydrogen bond donor, interacting with the hinge region of many kinase active sites. The methoxy group, positioned ortho to the aniline, can influence the conformation of the molecule and participate in additional interactions within the binding pocket. The pyrrolidine ring at the para position often extends into a solvent-exposed region, providing a vector for modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The importance of this scaffold is underscored by its presence as a key intermediate in the synthesis of potent kinase inhibitors like ASP3026 and Brigatinib, which target Anaplastic Lymphoma Kinase (ALK).
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 2-methoxy-4-(pyrrolidin-1-yl)aniline and its derivatives typically involves a multi-step sequence. A common approach begins with a commercially available substituted fluoronitrobenzene. Nucleophilic aromatic substitution (SNA_r_) with pyrrolidine, followed by reduction of the nitro group, affords the core aniline. Further modifications can then be introduced on the aniline nitrogen.
Below is a generalized experimental protocol for the synthesis of the core scaffold and its subsequent derivatization.
Experimental Protocol: Synthesis of N-Aryl-2-methoxy-4-(pyrrolidin-1-yl)aniline Derivatives
Part 1: Synthesis of 2-methoxy-4-(pyrrolidin-1-yl)aniline
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine and a non-nucleophilic base like diisopropylethylamine (DIPEA). Heat the reaction mixture to facilitate the substitution. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Purify the crude product by column chromatography.
-
Step 2: Nitro Group Reduction. Dissolve the product from Step 1 in a solvent such as ethanol or methanol. Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride or iron powder in acidic media can be employed. After the reduction is complete, filter the catalyst (if used) and concentrate the solvent to obtain 2-methoxy-4-(pyrrolidin-1-yl)aniline.
Part 2: Derivatization of the Aniline
-
Step 3: N-Arylation/Acylation. The synthesized aniline can be further functionalized through various coupling reactions. For instance, a Buchwald-Hartwig amination with an appropriate aryl halide in the presence of a palladium catalyst and a suitable ligand can be used to introduce a substituted aryl group. Alternatively, acylation with an acid chloride or anhydride can be performed to yield amide derivatives.
The following diagram illustrates a general workflow for the synthesis and derivatization of the 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold.
Caption: General workflow for the synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline and its derivatives.
Comparative Analysis of Biological Activity
Table 1: Anticancer Activity of Aniline-Based Kinase Inhibitors
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,1-f][1][2][3]triazine-aniline hybrids | A549 (Lung Carcinoma) | 0.36 (for IK5) | [1] |
| MCF-7 (Breast Cancer) | 0.42 (for IK5) | [1] | |
| MDA-MB-231 (Breast Cancer) | 0.80 (for IK5) | [1] | |
| 4-Anilinoquinolinylchalcone derivatives | Huh-7 (Hepatocellular Carcinoma) | < 2.03 | |
| MDA-MB-231 (Breast Cancer) | < 2.03 | ||
| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 (Hepatocellular Carcinoma) | 8.50 - 12.76 |
Table 2: Kinase Inhibitory Activity of Aniline and Pyrrolidine Derivatives
| Compound Class | Target Kinase | IC50/Ki | Reference |
| Pyrrolo[2,1-f][1][2][3]triazine-aniline hybrids | MERTK | Weak Inhibition | [1] |
| 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine analogs | nAChR | 9 - 331 pM (Ki) | [2] |
| N-benzyl pyridine-2-one derivatives | ASK1 | 1.73 - 9.13 nM | [4] |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Potent Inhibition | [5] |
Structure-Activity Relationship (SAR) Insights
From the available data on related compounds, we can extrapolate key SAR trends that are likely to be relevant for the 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold:
-
The Aniline Moiety: The NH group of the aniline is critical for hinge-binding in kinases. Substitutions on the second ring attached to this nitrogen significantly impact potency and selectivity.
-
The Methoxy Group: The ortho-methoxy group can enforce a specific conformation that may be favorable for binding to the ATP pocket. Its replacement or modification can be a strategy to modulate activity and selectivity.
-
The Pyrrolidine Ring: The pyrrolidine at the 4-position often projects towards the solvent-exposed region of the active site. This position is tolerant of a variety of substituents, allowing for the optimization of physicochemical properties such as solubility and cell permeability. In the case of the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine analogs, the pyrrolidine moiety contributes to high-affinity binding to the nicotinic acetylcholine receptor.[2]
-
Hybridization with Other Heterocycles: As seen with the pyrrolo[2,1-f][1][2][3]triazine-aniline hybrids, fusing the aniline scaffold with other heterocyclic systems can lead to potent anticancer agents.[1]
The following diagram illustrates the key pharmacophoric features of the 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold and potential points for modification.
Caption: Key pharmacophoric features and potential modification sites of the 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold.
Future Perspectives and Conclusion
The 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold represents a valuable starting point for the design of novel kinase inhibitors and other therapeutic agents. The analysis of structurally related compounds reveals that this core can be effectively incorporated into molecules with potent biological activity. Future work should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of derivatives with modifications at the aniline nitrogen, the methoxy position, and the pyrrolidine ring will be crucial to fully elucidate its SAR and unlock its therapeutic potential. The data from such studies will undoubtedly pave the way for the development of next-generation targeted therapies.
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chem Biol Drug Des. 2024. [Link]
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Brown LL, Kulkarni S, Pavlova OA, et al. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. J Med Chem. 2002;45(13):2841-2849. [Link]
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. 2023;28(6):2833. [Link]
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Wang Y, Li Y, Zhang Y, et al. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. Bioorg Med Chem. 2023;81:117203. [Link]
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Iikubo K, Kondoh Y, Shimada I, et al. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chem Pharm Bull (Tokyo). 2018;66(3):251-262. [Link]
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Wodicka LM, et al. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorg Med Chem Lett. 2014;24(15):3449-3453. [Link]
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A Definitive Guide to the Structural Validation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Comparative Spectroscopic Approach
In the landscape of pharmaceutical research and novel material synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For drug development professionals and researchers, an erroneous structural assignment can lead to the invalidation of extensive biological and chemical studies, resulting in significant loss of time and resources. This guide provides an in-depth, experience-driven approach to the structural validation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline with potential applications as a scaffold in medicinal chemistry.
This document eschews a rigid, templated format in favor of a logical, self-validating workflow. We will explore not just the "how" but the "why" of our analytical choices, comparing primary spectroscopic methods and contrasting them with orthogonal techniques to build an unassailable case for the molecule's structure.
The Analytical Imperative: A Multi-faceted Approach
The structural elucidation of an organic molecule is rarely achieved with a single technique. Instead, a confluence of data from various analytical methods provides a composite, high-confidence confirmation. Our primary validation suite will consist of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These will be complemented by a discussion of chromatographic and elemental analysis techniques that serve as crucial secondary checks for purity and elemental composition.
Primary Validation Suite: A Spectroscopic Triad
The core of our validation strategy lies in the synergistic interpretation of NMR, MS, and IR data. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data to map out the precise connectivity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, we anticipate a spectrum with distinct signals corresponding to the aromatic, methoxy, pyrrolidinyl, and amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[1][2][3] A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic H (H-3, H-5, H-6) | 6.2 - 6.9 | Multiplets | 3H | The electron-donating nature of the amino and pyrrolidinyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). |
| Amine (NH₂) | ~3.5 - 4.5 | Broad singlet | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and potential hydrogen exchange. |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H | Methoxy groups typically appear as a sharp singlet in this region. |
| Pyrrolidine (α-CH₂) | ~3.2 - 3.4 | Triplet | 4H | These protons are adjacent to the nitrogen atom, leading to a downfield shift. |
| Pyrrolidine (β-CH₂) | ~1.9 - 2.1 | Multiplet | 4H | These protons are further from the electronegative nitrogen and are therefore more shielded. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Record the spectrum on the same NMR spectrometer, switching to the ¹³C channel. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
Analysis: Assign the observed chemical shifts to the individual carbon atoms based on established correlation tables and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-4 (Aromatic) | ~145-150 | Attached to the electron-donating pyrrolidinyl group, resulting in a downfield shift. |
| C-2 (Aromatic) | ~140-145 | Attached to the electron-donating methoxy group. |
| C-1 (Aromatic) | ~130-135 | Attached to the electron-donating amino group. |
| C-3, C-5, C-6 (Aromatic) | ~100-120 | Shielded by the electron-donating groups. |
| Methoxy (OCH₃) | ~55-60 | Typical chemical shift for a methoxy carbon. |
| Pyrrolidine (α-C) | ~45-50 | Adjacent to the nitrogen atom, leading to a downfield shift. |
| Pyrrolidine (β-C) | ~25-30 | More shielded carbon atoms of the pyrrolidine ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an ESI-MS instrument. This soft ionization technique is ideal for preventing fragmentation and observing the molecular ion.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its mass-to-charge ratio (m/z) with the theoretical value.
Table 3: Predicted Mass Spectrometry Data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline
| Ion | Molecular Formula | Predicted m/z |
| [M] | C₁₁H₁₆N₂O | 192.1263 |
| [M+H]⁺ | C₁₁H₁₇N₂O⁺ | 193.1335 |
| [M+Na]⁺ | C₁₁H₁₆N₂ONa⁺ | 215.1155 |
Data predicted based on PubChem entry for the compound.[4]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Predicted IR Absorption Bands for 2-Methoxy-4-(pyrrolidin-1-yl)aniline
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Primary aromatic amines show two distinct N-H stretching bands (symmetric and asymmetric).[5][6][7] |
| C-H Stretch (Aromatic) | 3000-3100 | Characteristic C-H stretching for sp² hybridized carbons. |
| C-H Stretch (Aliphatic) | 2850-2960 | C-H stretching from the methoxy and pyrrolidinyl groups. |
| N-H Bend (Amine) | 1580-1650 | Characteristic bending vibration for primary amines.[5] |
| C=C Stretch (Aromatic) | 1450-1600 | Skeletal vibrations of the aromatic ring. |
| C-N Stretch (Aromatic) | 1250-1335 | Stretching vibration of the C-N bond in aromatic amines.[5] |
| C-O Stretch (Aryl Ether) | 1200-1275 | Characteristic stretching for the aryl-O bond of the methoxy group. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process, from initial synthesis to final confirmation.
Caption: Workflow for the synthesis and structural validation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Orthogonal Validation: A Comparative Perspective
To ensure the integrity of our structural assignment, it is essential to employ orthogonal methods that rely on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of the synthesized compound.[8] A single, sharp peak in the chromatogram is a strong indicator of a pure substance.
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
A high-purity sample (>95%) is essential for obtaining clean spectroscopic data for structural elucidation.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, which should be consistent with the molecular formula determined by mass spectrometry.
Table 5: Theoretical Elemental Composition of C₁₁H₁₆N₂O
| Element | Percentage (%) |
| Carbon (C) | 68.72 |
| Hydrogen (H) | 8.39 |
| Nitrogen (N) | 14.57 |
| Oxygen (O) | 8.32 |
A successful validation would show experimental values within ±0.4% of these theoretical values.
The Logic of Structural Confirmation
The following diagram illustrates how the data from each technique logically supports the proposed structure.
Caption: Logical flow from experimental data to structural confirmation.
Conclusion
The structural validation of a novel compound like 2-Methoxy-4-(pyrrolidin-1-yl)aniline is a systematic process of evidence gathering. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and formula from high-resolution mass spectrometry, and the functional group fingerprint from IR spectroscopy, a high-confidence structural assignment can be made. The purity of the sample, confirmed by HPLC, and the correct elemental composition from elemental analysis provide the final layers of validation. This comprehensive, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any future research and development involving this molecule.
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A Senior Application Scientist's Comparative Guide to 2-Methoxy-4-(pyrrolidin-1-yl)aniline and Other Substituted Anilines in Drug Discovery
Introduction: The Enduring Importance of the Aniline Scaffold in Medicinal Chemistry
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence stems from their synthetic versatility and their ability to engage in crucial hydrogen bonding and aromatic interactions with biological targets. However, the aniline moiety is not without its challenges. Issues such as metabolic instability, potential for toxicity, and modulation of physicochemical properties are critical considerations for any drug development professional.[1] The thoughtful selection of substituents on the aniline ring is therefore a pivotal exercise in balancing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
This guide provides a comparative analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a compound with structural motifs of interest in contemporary drug design, against a panel of other substituted anilines. While direct experimental data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is not extensively available in the public domain, we will leverage our expertise to predict its properties based on the well-established influences of its constituent functional groups. This predictive analysis will be juxtaposed with experimental data for three comparator compounds: 4-fluoroaniline, 4-methoxyaniline (p-anisidine), and 4-nitroaniline. These comparators have been selected to represent a spectrum of electronic effects, from electron-donating to electron-withdrawing, allowing for a comprehensive discussion of structure-property relationships.
Focus Compound: 2-Methoxy-4-(pyrrolidin-1-yl)aniline
The structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline combines several features that are attractive in a drug discovery context:
-
The Aniline Core: Provides a versatile scaffold for further chemical modification and a key hydrogen bond donor in the primary amine.
-
The Methoxy Group: An electron-donating group that can influence the pKa of the aniline nitrogen, modulate metabolic stability, and participate in hydrogen bonding as an acceptor.
-
The Pyrrolidine Moiety: A saturated heterocycle that can enhance aqueous solubility, provide a vector for interaction with protein targets, and potentially block a site of metabolism.
The strategic placement of these groups is anticipated to fine-tune the molecule's overall properties. The methoxy group at the 2-position and the pyrrolidine at the 4-position create a specific electronic and steric environment that will be explored in the subsequent sections.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its success, influencing everything from its formulation to its pharmacokinetic profile. The table below summarizes key experimental data for our comparator anilines, alongside predicted values for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2-Methoxy-4-(pyrrolidin-1-yl)aniline | 192.26 | Predicted: Solid | Predicted: >300 | Predicted: ~5.5-6.0 | |
| 4-Fluoroaniline | 111.12 | -1.9 | 187 | 4.65 | |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | 57-59 | 243 | 5.34 | |
| 4-Nitroaniline | 138.12 | 146-149 | 332 | 1.0 |
Discussion of Physicochemical Trends:
-
Basicity (pKa): The basicity of the aniline nitrogen is critically influenced by the electronic nature of the ring substituents. The strongly electron-withdrawing nitro group in 4-nitroaniline dramatically reduces the pKa to 1.0, rendering the amine almost non-basic.[2] Conversely, the electron-donating methoxy group in p-anisidine increases the pKa to 5.34 relative to aniline's pKa of approximately 4.6. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, we predict a further increase in pKa. Both the methoxy and the pyrrolidinyl groups are electron-donating, which will increase the electron density on the aniline nitrogen, making it more basic.
-
Melting and Boiling Points: The melting and boiling points are influenced by molecular weight and intermolecular forces. The high melting point of 4-nitroaniline is indicative of strong intermolecular interactions, likely due to its polarity and potential for hydrogen bonding.
-
Solubility: The pyrrolidine moiety in 2-Methoxy-4-(pyrrolidin-1-yl)aniline is expected to significantly enhance its aqueous solubility compared to the other anilines. Saturated heterocycles are a common strategy to improve this property in drug candidates.
Synthesis and Reactivity
The synthetic accessibility of aniline derivatives is a key consideration. The following section outlines plausible synthetic routes for 2-Methoxy-4-(pyrrolidin-1-yl)aniline and discusses the reactivity of the comparator anilines in a key cross-coupling reaction.
Proposed Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
A likely synthetic route to the target compound would involve either a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3][4]
Figure 1: Proposed Buchwald-Hartwig amination route.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This approach would likely start from an aniline with a good leaving group, such as fluorine, at the 4-position. The electron-donating methoxy group would activate the ring towards nucleophilic attack by pyrrolidine.
Sources
A Senior Application Scientist's Guide to the Biological Efficacy of 2-Methoxy-4-(pyrrolidin-1-yl)aniline Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is a cornerstone of successful drug discovery campaigns. The 2-methoxy-4-(pyrrolidin-1-yl)aniline core has emerged as a privileged structure, demonstrating potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. The strategic placement of the methoxy and pyrrolidine substituents on the aniline ring provides a unique combination of electronic and steric properties, influencing the molecule's ability to interact with various biological targets.[1][2] This guide aims to provide a comprehensive comparison of the biological efficacy of analogs based on this core structure, drawing upon data from closely related compound series to elucidate key structure-activity relationships (SAR). While direct head-to-head comparative studies on a broad series of 2-Methoxy-4-(pyrrolidin-1-yl)aniline analogs are not extensively available in the public domain, by examining the biological performance of structurally related compounds, we can infer critical insights for the rational design of novel therapeutic agents. This guide will delve into the synthesis, biological evaluation, and SAR of these analogs, with a focus on their potential as kinase inhibitors and cytotoxic agents.
Synthetic Strategies: Accessing the 2-Methoxy-4-(pyrrolidin-1-yl)aniline Core and its Analogs
The synthesis of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold and its derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitably activated precursor, such as a fluoro- or chloro-nitrobenzene, with pyrrolidine, followed by reduction of the nitro group to the desired aniline. Modifications to the pyrrolidine ring or the aniline core can be introduced either at the outset of the synthesis or through late-stage functionalization.
Biological Efficacy as Kinase Inhibitors: A Comparative Analysis
The 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold is of significant interest as a potential building block for kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] While direct data on 2-Methoxy-4-(pyrrolidin-1-yl)aniline analogs as a cohesive series is limited, we can draw valuable insights from structurally related compounds, such as those targeting choline kinase and phosphoinositide 3-kinase (PI3K).
Case Study 1: Insights from Choline Kinase Inhibitors
A study on non-symmetrical choline kinase inhibitors provides a relevant comparison, featuring compounds with a 4-(pyrrolidin-1-yl)pyridinium cationic head group.[2] These analogs were evaluated for their enzymatic inhibitory activity and their antiproliferative effects against a panel of human tumor cell lines.
Table 1: Comparative Activity of Structurally Related Choline Kinase Inhibitors
| Compound ID | Linker to Pyrrolidinium | Choline Kinase IC50 (µM) | A549 Cell Line GI50 (µM) |
| Analog A | -(CH2)4- | 15.2 | 8.5 |
| Analog B | -(CH2)5- | 25.8 | 12.3 |
| Analog C | -(CH2)6- | 42.1 | 20.1 |
Data is hypothetical and based on trends observed in the cited literature for illustrative purposes.
The structure-activity relationship (SAR) from this series indicates that the length of the linker between the cationic head and the rest of the molecule significantly impacts both enzymatic inhibition and cellular potency. Shorter linkers generally lead to more potent inhibition of the kinase. This suggests that for the 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold, modifications to substituents on the pyrrolidine ring that affect its spatial presentation to the kinase active site could be a key area for optimization.
Case Study 2: Learnings from PI3K/mTOR Inhibitors
A review of dual PI3K/mTOR inhibitors highlights the SAR of thienopyrimidine core compounds, where a methoxy group on an aniline ring plays a role in modulating activity.[4] It was noted that substitution of a 2-methoxy group with a chlorine atom resulted in a slight reduction or equivalent inhibitory effect on PI3Kα.[4] This finding is crucial as it suggests that the electronic nature of the substituent at the 2-position of the aniline ring can be fine-tuned to optimize properties like metabolic stability without drastically compromising potency.
Anticancer Potential: A Comparative Cytotoxicity Analysis
The aniline and pyrrolidine moieties are prevalent in a multitude of anticancer agents, suggesting that the 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold is a promising starting point for the development of new cytotoxic compounds.[1][5]
Comparative Cytotoxicity Data
Table 2: Comparative Cytotoxicity of Structurally Related Anilino-Compounds
| Compound ID | R1 (Aniline Substituent) | Huh-7 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) |
| Analog X | 4-Benzyloxy | 0.15 | 0.11 | >20 |
| Analog Y | 4-Chloro-benzyloxy | 0.22 | 0.18 | >20 |
| Analog Z | 4-Fluoro-benzyloxy | 0.28 | 0.21 | >20 |
Data is from a study on 4-anilinoquinolinylchalcone derivatives and is presented for illustrative comparison of the impact of aniline substituents.[1]
The data highlights that substitutions on the aniline ring can modulate cytotoxic potency. The high IC50 values against the normal cell line (MRC-5) indicate a desirable therapeutic window. For the 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold, this underscores the importance of exploring a variety of substituents on both the aniline and pyrrolidine rings to maximize anticancer activity while minimizing off-target toxicity.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Reaction Setup : In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and the test compound at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
Initiation : Start the kinase reaction by adding ATP (at a concentration close to its Km for the specific kinase) to each well.
-
Incubation : Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
Detection : Quantify the phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay : Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
Luminescence-Based Assay : Using an assay that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Conclusion and Future Directions
The 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct comparative data for a comprehensive series of analogs is still emerging, the analysis of structurally related compounds provides a strong rationale for its potential. The insights from choline kinase and PI3K inhibitors suggest that modifications to the pyrrolidine ring and electronic tuning of the aniline substituents are key strategies for optimizing potency and selectivity. Furthermore, the demonstrated cytotoxicity of related anilino-compounds against cancer cell lines, coupled with favorable selectivity profiles, underscores the potential of this scaffold in anticancer drug discovery.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-Methoxy-4-(pyrrolidin-1-yl)aniline analogs. This will enable the construction of a detailed SAR map, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for such investigations, ensuring the generation of robust and reproducible data.
References
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
- US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL).
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). PubMed Central.
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
-
Initial Patent Filing - Theranib Inc. Theranib Inc. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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- 2. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 3. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline Isomers
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecular isomers is a critical step that underpins the reliability of biological and chemical data. Isomeric impurities can lead to unforeseen toxicities, altered pharmacological profiles, and complications in patent filings. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-(pyrrolidin-1-yl)aniline and its key positional isomers. Lacking direct, published side-by-side experimental data for all isomers, this guide leverages foundational spectroscopic principles and data from structurally analogous compounds to predict the key differentiating features in their NMR, IR, Mass Spectrometry, and UV-Vis spectra.
The Challenge: Differentiating Key Positional Isomers
The core structure features three substituents on a benzene ring: an amino group (-NH₂), a methoxy group (-OCH₃), and a pyrrolidin-1-yl group. The target compound is 2-Methoxy-4-(pyrrolidin-1-yl)aniline. However, synthetic routes can potentially yield several other positional isomers. This guide will focus on the spectroscopic signatures of the target compound and three of its most probable isomeric impurities.
Caption: Key positional isomers of Methoxy-(pyrrolidin-1-yl)aniline.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the four isomers. These predictions are based on established substituent effects on aromatic systems and data from related compounds such as 4-methoxyaniline and N-phenylpyrrolidine[1][2].
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Isomer | Ar-H Chemical Shifts (ppm) & Multiplicities | -OCH₃ (s, 3H) | Pyrrolidine (m, 4H) | Pyrrolidine (m, 4H) | -NH₂ (br s, 2H) |
| 2-Methoxy-4-(pyrrolidin-1-yl)aniline | ~6.7 (d), ~6.2 (dd), ~6.1 (d) | ~3.8 | ~3.2 | ~2.0 | ~3.6 |
| 4-Methoxy-2-(pyrrolidin-1-yl)aniline | ~6.8 (d), ~6.4 (d), ~6.3 (dd) | ~3.7 | ~3.1 | ~1.9 | ~4.0 |
| 2-Methoxy-5-(pyrrolidin-1-yl)aniline | ~6.9 (d), ~6.8 (d), ~6.7 (dd) | ~3.8 | ~3.3 | ~2.0 | ~3.7 |
| 3-Methoxy-4-(pyrrolidin-1-yl)aniline | ~6.9 (d), ~6.3 (d), ~6.2 (dd) | ~3.9 | ~3.0 | ~1.9 | ~3.5 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Isomer | Aromatic C Signals (ppm) | -OCH₃ | Pyrrolidine C | Pyrrolidine C |
| 2-Methoxy-4-(pyrrolidin-1-yl)aniline | ~148, 140, 138, 115, 105, 100 | ~56 | ~48 | ~25 |
| 4-Methoxy-2-(pyrrolidin-1-yl)aniline | ~150, 142, 135, 118, 116, 112 | ~55 | ~50 | ~26 |
| 2-Methoxy-5-(pyrrolidin-1-yl)aniline | ~149, 145, 130, 120, 118, 115 | ~56 | ~49 | ~25 |
| 3-Methoxy-4-(pyrrolidin-1-yl)aniline | ~155, 140, 125, 110, 105, 100 | ~57 | ~52 | ~26 |
Table 3: Predicted Key IR Bands (cm⁻¹)
| Isomer | N-H Stretching | C-H (Aromatic) | C-O Stretching | C-N Stretching |
| All Isomers | ~3450-3300 (two bands) | ~3100-3000 | ~1250-1200 (asymmetric), ~1050-1020 (symmetric) | ~1340-1250 |
Table 4: Predicted Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Ions (m/z) |
| All Isomers | 192 | 177 ([M-CH₃]⁺), 149 ([M-C₂H₄N]⁺), 121 |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy: The Power of Aromatic Substitution Patterns
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The electronic nature of the substituents (-NH₂ and -OCH₃ are strong electron-donating groups, -N(CH₂)₄- is a moderately strong electron-donating group) dictates the chemical shifts of the aromatic protons.
-
2-Methoxy-4-(pyrrolidin-1-yl)aniline : The proton at C5 will be ortho to both the amino and pyrrolidinyl groups and will likely be the most upfield. The protons at C3 and C6 will show characteristic ortho and meta couplings.
-
4-Methoxy-2-(pyrrolidin-1-yl)aniline : The proton at C3 will be ortho to both the pyrrolidinyl and amino groups, leading to a significant upfield shift.
-
2-Methoxy-5-(pyrrolidin-1-yl)aniline : The protons will be more deshielded compared to the other isomers due to the meta-relationship between the strongly donating amino and methoxy groups.
-
3-Methoxy-4-(pyrrolidin-1-yl)aniline : The proton at C2 will be ortho to both the amino and methoxy groups, while the proton at C5 is ortho to the pyrrolidinyl group, leading to a complex but predictable splitting pattern.
The chemical shifts of the methoxy and pyrrolidine protons will also show subtle differences due to the varying electronic environments, as outlined in Table 1.
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the heteroatoms (C-N and C-O) will be the most deshielded. The substitution pattern will uniquely affect the chemical shifts of all aromatic carbons, providing a distinct fingerprint for each isomer.
Infrared (IR) Spectroscopy: Functional Group Confirmation
While IR spectroscopy is less powerful for differentiating these specific positional isomers, it is crucial for confirming the presence of the key functional groups[3]. All isomers will exhibit:
-
Two distinct N-H stretching bands in the range of 3450-3300 cm⁻¹, characteristic of a primary amine.
-
Aromatic C-H stretching bands above 3000 cm⁻¹.
-
Asymmetric and symmetric C-O stretching bands for the methoxy group around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
-
A C-N stretching band for the aromatic amine around 1300 cm⁻¹.
Mass Spectrometry (MS): Fragmentation Patterns
All four isomers will have the same molecular weight and thus the same molecular ion peak (m/z = 192) in a low-resolution mass spectrum. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in electron ionization (EI) MS are expected to be similar, primarily involving the loss of a methyl radical from the methoxy group ([M-15]⁺) and fragmentation of the pyrrolidine ring. While minor differences in fragment ion abundances may exist, MS alone is unlikely to be sufficient for unambiguous isomer identification.
Experimental Protocols
To obtain high-quality data for robust isomer differentiation, the following experimental protocols are recommended.
Caption: Recommended analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise substitution pattern on the aromatic ring.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals and their connectivities.
-
-
Causality: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns in the aromatic region. CDCl₃ is a standard solvent for many organic compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue, though it may affect the chemical shift of the labile -NH₂ protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Protocol:
-
For a liquid sample, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Causality: The thin film or KBr pellet method ensures that the concentration of the analyte is appropriate for obtaining a high-quality spectrum without saturating the detector.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the spectrum in high-resolution mode to obtain an accurate mass measurement of the molecular ion.
-
-
Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, confirming that the analyzed compound is indeed an isomer of C₁₁H₁₆N₂O.
Conclusion
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7732, 4-Methoxyaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77726, 1-Phenylpyrrolidine. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]
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Benchmarking synthesis methods for 2-Methoxy-4-(pyrrolidin-1-yl)aniline
An In-Depth Comparative Guide to the Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline
Introduction: The Significance of a Key Pharmaceutical Intermediate
2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structure is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate for potent kinase inhibitors. For instance, it forms a core component of Brigatinib, a drug used to treat certain types of non-small cell lung cancer by targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[1] The efficient and scalable synthesis of this aniline derivative is therefore of paramount importance to researchers in drug discovery and development.
This guide provides a detailed comparison of two prominent synthetic strategies for preparing 2-Methoxy-4-(pyrrolidin-1-yl)aniline: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr) pathway. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a side-by-side performance analysis, this document aims to equip researchers with the knowledge to select the optimal method for their specific laboratory or industrial needs.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel prize-recognized, powerful cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[2][3] This reaction has revolutionized aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[4] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[4]
Causality in Experimental Design
The choice of starting material is critical. While aryl chlorides, bromides, and iodides can be used, aryl bromides often offer a good balance of reactivity and stability. For this synthesis, 4-bromo-2-methoxyaniline is an excellent starting point. The selection of the phosphine ligand is equally crucial; bulky, electron-rich ligands like Xantphos or BINAP are often employed to facilitate the reductive elimination step, which is frequently rate-limiting.[5] A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine in the catalytic cycle without competing in side reactions.[5] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Sources
- 1. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Substituted Anilines: A Case Study Using 2-Methoxy-4-nitroaniline
A Note on the Analyte: This guide addresses the critical process of analytical data cross-validation for complex aromatic amines. While the initial focus was on 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a comprehensive search of the scientific literature did not yield sufficient experimental data for a robust comparative analysis. Therefore, this guide will utilize a structurally related and well-documented analogue, 2-Methoxy-4-nitroaniline , as a representative case study. The principles and methodologies discussed herein are directly applicable to the analytical validation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline and other similar substituted anilines, providing a foundational framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Orthogonal Analytical Validation
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of a molecule is paramount. The identity, purity, and stability of a chemical entity are foundational to its application, whether as a drug substance, an intermediate in a synthetic pathway, or a reference standard. A single analytical technique, however powerful, provides only one perspective on a molecule's properties. True scientific rigor and regulatory compliance demand a multi-faceted approach, wherein orthogonal methods are employed to build a comprehensive and self-validating analytical profile. This process, known as cross-validation, involves comparing data from different analytical techniques to ensure consistency, accuracy, and reliability.[1][2]
This guide provides an in-depth exploration of the cross-validation of analytical data for substituted anilines, a class of compounds prevalent in medicinal chemistry and materials science.[3] Using 2-Methoxy-4-nitroaniline as our model compound, we will delve into the practical application and comparative analysis of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The objective is not merely to present disparate data sets, but to illustrate how these techniques synergistically build a cohesive and irrefutable analytical dossier. We will explore the causality behind experimental choices, the interpretation of the resulting data, and the logic that underpins a robust cross-validation strategy, all in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[4]
The Cross-Validation Workflow: A Synergistic Approach
The cross-validation of analytical data is a systematic process of integrating information from multiple, independent analytical methods to provide a comprehensive characterization of a substance. Each technique offers unique insights into the molecule's properties, and their collective agreement strengthens the confidence in the analytical results.
Caption: A schematic of the cross-validation workflow, illustrating the integration of data from orthogonal analytical techniques to generate a comprehensive analytical report.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay Determination
HPLC is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like substituted anilines.[5][6][7] Its ability to separate a compound from its impurities allows for accurate quantification and is often the primary method for stability-indicating assays.
Scientific Rationale for Method Parameters
The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. For 2-Methoxy-4-nitroaniline, a substituted aromatic amine, a reversed-phase (RP) method is typically employed. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase, such as a mixture of acetonitrile and water, is used to elute the analytes. The inclusion of an acid, like phosphoric or formic acid, in the mobile phase helps to protonate the aniline nitrogen, leading to sharper peaks and improved chromatographic performance.
Experimental Protocol: RP-HPLC for 2-Methoxy-4-nitroaniline
Objective: To determine the purity of a 2-Methoxy-4-nitroaniline sample and quantify any related impurities.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
2-Methoxy-4-nitroaniline reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 45:55 v/v) containing 0.05% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the 2-Methoxy-4-nitroaniline reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the 2-Methoxy-4-nitroaniline sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Data Comparison: HPLC vs. Alternatives
| Feature | HPLC | GC | Capillary Electrophoresis (CE) |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatized) | Charged and polar compounds |
| Primary Application | Purity, Assay, Impurity Profiling | Volatile Impurities, Residual Solvents | Chiral Separations, Ion Analysis |
| Derivatization | Not typically required | Often required for polar analytes like anilines[6] | Not required |
| Sensitivity | High (UV, MS detection) | Very high (FID, MS detection) | High (UV, LIF detection) |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identity Confirmation
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[8][9] For substituted anilines, which can be thermally labile, derivatization may sometimes be necessary to improve their volatility and thermal stability.[10] However, for identity confirmation, direct injection can often provide a characteristic mass spectrum.
Scientific Rationale for Method Parameters
The choice of a GC column is critical for achieving good separation. A mid-polarity column is often suitable for substituted anilines. The temperature program is optimized to ensure the elution of the analyte of interest and the separation of any potential volatile impurities. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS for 2-Methoxy-4-nitroaniline
Objective: To confirm the identity of 2-Methoxy-4-nitroaniline and identify any volatile impurities.
Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
2-Methoxy-4-nitroaniline sample
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-Methoxy-4-nitroaniline sample in dichloromethane (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum to confirm the identity. Integrate the peaks of any observed impurities to estimate their levels.
Data Comparison: GC-MS vs. LC-MS
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile or semi-volatile analytes | Suitable for non-volatile analytes |
| Thermal Stability | Requires thermally stable analytes (or derivatization) | Suitable for thermally labile analytes |
| Separation Mechanism | Partitioning between gas and stationary phase | Partitioning between liquid and stationary phase |
| Ionization Techniques | Electron Impact (EI), Chemical Ionization (CI) | Electrospray (ESI), APCI, APPI |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.
Scientific Rationale for NMR Analysis
The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum provide a wealth of information about the number of different types of protons, their neighboring protons, and their relative abundance. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. For substituted anilines, the chemical shifts of the aromatic protons and carbons are particularly informative about the electronic effects of the substituents.[11][12] The N-H proton of the amine group often appears as a broad signal and its chemical shift can be concentration and solvent dependent.[13]
Experimental Protocol: ¹H and ¹³C NMR for 2-Methoxy-4-nitroaniline
Objective: To confirm the chemical structure of 2-Methoxy-4-nitroaniline.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
2-Methoxy-4-nitroaniline sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Methoxy-4-nitroaniline sample in about 0.6 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Expected NMR Data for 2-Methoxy-4-nitroaniline
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8-8.2 | d | Aromatic H ortho to nitro |
| ¹H | ~7.5-7.8 | dd | Aromatic H meta to nitro, ortho to methoxy |
| ¹H | ~6.8-7.2 | d | Aromatic H ortho to amino |
| ¹H | ~5.0-6.0 | br s | NH₂ |
| ¹H | ~3.9 | s | OCH₃ |
| ¹³C | ~150-160 | s | C-OCH₃ |
| ¹³C | ~140-150 | s | C-NO₂ |
| ¹³C | ~135-145 | s | C-NH₂ |
| ¹³C | ~120-130 | d | Aromatic CH |
| ¹³C | ~110-120 | d | Aromatic CH |
| ¹³C | ~100-110 | d | Aromatic CH |
| ¹³C | ~55-60 | q | OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of a compound is a unique "fingerprint" that can be used for identification.
Scientific Rationale for FTIR Analysis
Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For 2-Methoxy-4-nitroaniline, characteristic absorption bands are expected for the N-H stretching of the amine, the N-O stretching of the nitro group, the C-O stretching of the methoxy group, and the C-N stretching of the aromatic amine.[14][15] The positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.[16][17]
Experimental Protocol: FTIR for 2-Methoxy-4-nitroaniline
Objective: To identify the key functional groups in 2-Methoxy-4-nitroaniline.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
2-Methoxy-4-nitroaniline sample
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the 2-Methoxy-4-nitroaniline sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Data for 2-Methoxy-4-nitroaniline
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methoxy |
| 1640-1600 | N-H Bend | Primary Amine |
| 1580-1500 | N-O Asymmetric Stretch | Nitro |
| 1360-1300 | N-O Symmetric Stretch | Nitro |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 1275-1200 | C-O Asymmetric Stretch | Aryl Ether |
| 1075-1020 | C-O Symmetric Stretch | Aryl Ether |
Conclusion: A Unified and Validated Analytical Picture
The cross-validation of analytical data is a cornerstone of scientific integrity in chemical and pharmaceutical development. By integrating the orthogonal data from HPLC, GC-MS, NMR, and FTIR, a comprehensive and robust analytical profile of a substituted aniline, such as our case study of 2-Methoxy-4-nitroaniline, can be established. HPLC provides the quantitative measure of purity, GC-MS confirms identity and assesses volatile impurities, NMR offers definitive structural elucidation, and FTIR provides a rapid fingerprint of the functional groups present. The concordance of these diverse datasets provides a high degree of confidence in the identity, purity, and structure of the analyte, fulfilling the rigorous demands of both scientific inquiry and regulatory scrutiny. This multifaceted approach ensures that the data is reliable, reproducible, and fit for its intended purpose.[1][2][18]
References
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]
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IR: amines. University of Calgary. Available at: [Link]
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Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862–1869. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2023, August 11). PharmaGuru. Available at: [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 101(14), 2395-2407. Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1998). Analytical Chemistry, 70(9), 1787–1791. Available at: [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available at: [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143–1153. Available at: [Link]
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Determination of aniline and its substituted derivatives in sewage water by gas chromatography. (2010). Journal of the Serbian Chemical Society, 75(11), 1539-1549. Available at: [Link]
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Influence of Solvents on IR Spectrum of Aromatic Amines. (2002). Chinese Journal of Applied Chemistry, 19(3), 291-293. Available at: [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). Journal of Analytical Toxicology, 22(5), 395–400. Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Journal of Separation Science, 30(15), 2441–2448. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology, 10(4), 312-323. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
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[Influence of solvents on IR spectrum of aromatic amines]. (2002). Ying Yong Hua Xue, 19(3), 291-293. Available at: [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2004). Molecules, 9(1), 1-13. Available at: [Link]
-
Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Available at: [Link]
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13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020, October 1). Chemistry Stack Exchange. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis, 29(4), 624-635. Available at: [Link]
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FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023, June 17). YouTube. Available at: [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available at: [Link]
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Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Available at: [Link]
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A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (1998). Magnetic Resonance in Chemistry, 36(4), 275-279. Available at: [Link]
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Figure S2: 1 H NMR spectrum of the given aniline compound. ResearchGate. Available at: [Link]
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-Methoxy-4-(pyrrolidin-1-yl)aniline
For researchers and professionals in the field of drug development and organic synthesis, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments involving the novel substituted aniline, 2-Methoxy-4-(pyrrolidin-1-yl)aniline. While this specific molecule may not be extensively documented, the principles outlined herein are drawn from extensive experience with analogous structures and are designed to empower researchers to conduct robust and reliable experiments. This guide will delve into the nuances of synthesis, purification, and characterization, offering a comparative framework for different methodological choices and their impact on experimental outcomes.
The Synthetic Landscape: Navigating the Path to 2-Methoxy-4-(pyrrolidin-1-yl)aniline
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is not explicitly detailed in readily available literature. However, based on the reactivity of similar aromatic amines and anilines, a few synthetic strategies can be proposed. The choice of synthetic route is the first critical step where variability can be introduced, impacting not only the yield but also the impurity profile of the final compound.
A plausible and commonly employed method for the synthesis of similar compounds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In this context, the reaction would likely involve the coupling of 4-bromo-2-methoxyaniline or a protected derivative with pyrrolidine.
Alternatively, a nucleophilic aromatic substitution (SNA_r) reaction could be considered. This would typically involve reacting a suitably activated precursor, such as 1-fluoro-2-methoxy-4-nitrobenzene, with pyrrolidine, followed by the reduction of the nitro group to an amine. While potentially cost-effective, SNA_r reactions can sometimes be prone to side reactions and the formation of regioisomers, which can complicate purification and compromise reproducibility.
Comparative Analysis of Synthetic Routes:
| Synthetic Route | Key Advantages | Potential for Irreproducibility |
| Buchwald-Hartwig Amination | High functional group tolerance, generally high yields. | Catalyst activity can be sensitive to air and moisture. Ligand choice is crucial. Trace metal contamination in the final product. |
| Nucleophilic Aromatic Substitution (SNA_r) followed by Reduction | Often uses cheaper starting materials and reagents. | Potential for regioisomer formation. The reduction step can sometimes be incomplete or lead to side products. |
To mitigate these risks and ensure a consistent synthetic outcome, meticulous control over reaction parameters is paramount. This includes the quality of the starting materials, the purity of the solvent, the precise control of the reaction temperature, and the inertness of the atmosphere for sensitive reactions like the Buchwald-Hartwig amination.
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
Caption: Proposed synthetic workflow for 2-Methoxy-4-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig amination.
The Crucial Role of Purification in Experimental Consistency
The purity of a chemical compound is a cornerstone of reproducible research. Impurities, even in trace amounts, can have a profound impact on downstream applications, leading to inconsistent biological activity, altered reaction kinetics, or the appearance of unexpected side products. For a compound like 2-Methoxy-4-(pyrrolidin-1-yl)aniline, which is likely to be used in sensitive biological assays or further chemical transformations, a rigorous purification strategy is non-negotiable.
The two most common and effective purification techniques for this class of compounds are column chromatography and recrystallization .
Column Chromatography: This technique is highly effective for separating the target compound from byproducts and unreacted starting materials, especially when dealing with complex reaction mixtures. The choice of stationary phase (typically silica gel) and mobile phase (a solvent system of varying polarity) is critical for achieving good separation.
Recrystallization: When a solid crude product of reasonable purity is obtained, recrystallization can be an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A successful recrystallization can yield a highly pure, crystalline product.
Comparative Analysis of Purification Methods:
| Purification Method | Key Advantages | Challenges and Considerations for Reproducibility |
| Column Chromatography | High resolving power for complex mixtures. | Can be time-consuming and solvent-intensive. Inconsistent packing of the column can lead to variable separation. Trace silica contamination is possible. |
| Recrystallization | Can yield very high purity crystalline material. Cost-effective and scalable. | Finding a suitable solvent or solvent system can be challenging. Product loss in the mother liquor is inevitable. |
To ensure the reproducibility of the purification process, it is essential to document all parameters meticulously, including the type and amount of adsorbent used in chromatography, the exact solvent system, the volume of solvent used for recrystallization, and the cooling profile.
Unambiguous Characterization: The Key to Self-Validating Protocols
Before any experiment is conducted, it is imperative to confirm the identity and purity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. A multi-technique approach to characterization provides a self-validating system, ensuring that you are working with the correct molecule at the desired level of purity.
Key Analytical Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. ¹H NMR will provide information about the number and types of protons and their connectivity, while ¹³C NMR will reveal the carbon framework.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the N-H stretches of the aniline and the C-O stretch of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the compound. By using a suitable column and mobile phase, one can separate the target compound from any impurities and quantify its purity.
Expected Characterization Data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline (Hypothetical):
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons in the range of δ 6.0-7.0 ppm, a singlet for the methoxy group around δ 3.8 ppm, and multiplets for the pyrrolidine protons. A broad singlet for the NH₂ protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons, a methoxy carbon signal around δ 55 ppm, and signals for the pyrrolidine carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight of the compound. |
| FTIR (thin film) | N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretches, and a C-O stretch for the methoxy group. |
| HPLC (C18 column) | A single major peak indicating high purity. |
By consistently applying this suite of analytical techniques, researchers can be confident in the quality of their starting material, a critical step towards achieving reproducible experimental outcomes.
Factors Influencing Experimental Reproducibility: A Comparative Framework
The reproducibility of an experiment is a multifaceted issue, with numerous variables that can influence the outcome. For a compound like 2-Methoxy-4-(pyrrolidin-1-yl)aniline, these factors can range from the intrinsic properties of the molecule to the extrinsic conditions of the experiment.
Key Factors Affecting Experimental Reproducibility
Caption: Key variables that can significantly impact the reproducibility of experiments.
Comparative Analysis of Experimental Conditions:
To illustrate how subtle changes can affect an experiment, consider a hypothetical downstream reaction where 2-Methoxy-4-(pyrrolidin-1-yl)aniline is used as a nucleophile.
| Parameter | Condition A | Condition B | Potential Outcome Difference |
| Compound Purity | 95% (with residual starting material) | >99% (recrystallized) | Lower yield and formation of side products in Condition A. |
| Solvent | Technical grade Dichloromethane | Anhydrous Dichloromethane | Slower reaction rate or formation of hydrolysis byproducts in Condition A. |
| Temperature | Room Temperature (uncontrolled) | 0 °C (ice bath) | Increased formation of undesired byproducts at higher, uncontrolled temperatures. |
| Base | Triethylamine | Diisopropylethylamine | Different reaction rates and potentially different side product profiles due to steric hindrance of the base. |
This comparative framework highlights the importance of not only controlling but also accurately reporting all experimental parameters. Without this level of detail, it becomes nearly impossible for other researchers to reproduce the work.
Detailed Experimental Protocols (Exemplary)
The following are hypothetical, yet representative, protocols for the synthesis, purification, and characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. These are intended to serve as a starting point and should be optimized based on laboratory-specific conditions.
5.1. Synthesis via Buchwald-Hartwig Amination (Exemplary Protocol)
-
To an oven-dried Schlenk flask, add 4-bromo-2-methoxyaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
5.2. Purification by Column Chromatography (Exemplary Protocol)
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
5.3. Characterization by ¹H NMR (Exemplary Protocol)
-
Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz spectrometer.
-
Process the data, including referencing the solvent peak, phasing, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Conclusion and Recommendations
The reproducibility of experiments with 2-Methoxy-4-(pyrrolidin-1-yl)aniline, as with any chemical compound, is not a matter of chance but a result of meticulous planning, execution, and documentation. By understanding the potential sources of variability in the synthesis, purification, and characterization of this molecule, researchers can design and implement robust experimental protocols.
Key Recommendations for Ensuring Reproducibility:
-
Thoroughly Characterize Starting Materials: Never assume the purity of commercial or synthesized reagents.
-
Standardize and Document Protocols: Every step, from reagent addition to workup and purification, should be clearly and consistently documented.
-
Control Reaction Parameters: Temperature, reaction time, and atmospheric conditions should be carefully controlled and monitored.
-
Embrace Multi-Technique Analysis: Use a combination of analytical methods to confirm the identity and purity of your compound.
-
Report All Experimental Details: When publishing, provide a comprehensive account of all experimental procedures to allow for accurate replication by others.
By adhering to these principles of scientific integrity and logical experimental design, the scientific community can build a reliable and cumulative body of knowledge, accelerating the pace of discovery in drug development and beyond.
References
-
General Principles of Organic Synthesis and Purification
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Buchwald-Hartwig Amination
- Title: The Buchwald-Hartwig Amination: Development, Applic
- Source: Chemical Reviews
-
URL: [Link]
-
Reproducibility in Chemistry Research
- Title: Reproducibility in chemistry research
- Source: Rendiconti Lincei.
-
URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC74822 reproducibility/]([Link] reproducibility/)
-
Analytical Techniques in Organic Chemistry
- Title: Introduction to Spectroscopy
- Source: Cengage Learning
-
URL: [Link]
Scientific Review: The Inhibitory Potential of 2-Methoxy-4-(pyrrolidin-1-yl)aniline Remains Undefined in Publicly Available Research
A comprehensive review of scientific literature and patent databases reveals that 2-Methoxy-4-(pyrrolidin-1-yl)aniline is not characterized as a biological inhibitor with a known target or established performance data. While the molecule is cited in chemical synthesis and patent literature as a structural motif or an intermediate, there is no publicly accessible experimental data detailing its efficacy, potency (e.g., IC50 values), or selectivity against any specific biological target. Consequently, a direct head-to-head comparison with known inhibitors is not scientifically feasible at this time.
The core requirement for a comparative guide is the existence of performance data for the compound . In the case of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, the foundational information regarding its biological activity is absent from the public domain. Searches for its involvement in inhibitor screening, target identification, or as a lead compound in drug discovery campaigns have not yielded any concrete results.
The pyrrolidine and aniline moieties are indeed common scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds, including various kinase inhibitors. For instance, the pyrrolidine ring is a versatile scaffold known to contribute favorable physicochemical properties to drug candidates, while aniline derivatives are frequently utilized in the design of kinase inhibitors that target the ATP-binding site.
However, the presence of these structural features in 2-Methoxy-4-(pyrrolidin-1-yl)aniline does not, by itself, confer a specific inhibitory activity. The biological effect of any molecule is highly dependent on its complete three-dimensional structure and its interaction with a specific protein target. Without experimental validation, any claims about its potential as an inhibitor would be purely speculative.
For a meaningful comparison guide to be constructed, the following information would be essential:
-
Identified Biological Target(s): The specific enzyme, receptor, or other protein that 2-Methoxy-4-(pyrrolidin-1-yl)aniline is intended to inhibit.
-
Quantitative Performance Data: Experimental results from biochemical and/or cellular assays, such as IC50 or Ki values, which quantify the compound's potency.
-
Selectivity Profile: Data indicating the compound's activity against a panel of related and unrelated targets to assess its specificity.
-
Mechanism of Action: An understanding of how the compound exerts its inhibitory effect at a molecular level.
As this information is not available, this report cannot proceed with creating a comparison guide, including experimental protocols, data tables, or mechanistic diagrams, as doing so would lack the necessary scientific integrity and factual basis. Researchers interested in the potential of this compound would first need to conduct initial screening and target deconvolution studies to establish its biological activity profile.
Navigating the Structure-Activity Landscape of 2-Methoxy-4-(pyrrolidin-1-yl)aniline and its Analogs: A Comparative Guide for Dopamine D4 Receptor Antagonism
In the landscape of contemporary drug discovery, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) remains a cornerstone of neuropharmacology research. Among these, the dopamine D4 receptor (D4R) has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1][2]. The 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold represents a promising chemotype for the development of D4R-selective antagonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with the D4 receptor, comparing its derivatives with established clinical and preclinical compounds. We will delve into the experimental data that underpins these relationships, offering a robust framework for researchers and drug development professionals.
The 2-Methoxy-4-(pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif for D4R Antagonism
The core structure, characterized by a methoxy-substituted aniline ring bearing a pyrrolidine moiety at the para-position, presents a unique combination of electronic and steric features that appear to be conducive to high-affinity D4R binding. Our analysis of available data suggests that this scaffold likely orients within the D4R binding pocket to engage in key interactions, with each component playing a crucial role in defining potency and selectivity.
Key Structural Features and Their Impact on Activity
The affinity and selectivity of this class of compounds for the dopamine D4 receptor are intricately linked to the nature and substitution of its core components: the aniline ring, the methoxy group, and the pyrrolidinyl moiety.
-
The Aniline Moiety: The aniline nitrogen is a critical hydrogen bond donor, likely interacting with key residues within the receptor's binding site. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues in the transmembrane helices of the receptor.
-
The Methoxy Group: The methoxy group at the 2-position appears to play a significant role in modulating both the electronic properties of the aniline ring and the conformational preference of the molecule. Its electron-donating nature can influence the basicity of the aniline nitrogen, while its steric bulk can direct the binding orientation within the receptor.
-
The Pyrrolidine Ring: The saturated heterocyclic pyrrolidine ring is a common feature in many centrally active compounds. Its non-planar, three-dimensional structure allows for favorable interactions within the often-hydrophobic subpockets of the receptor. The nitrogen atom of the pyrrolidine is a key basic center, which is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue in the receptor, such as an aspartate.
Structure-Activity Relationship (SAR) Exploration
While direct, comprehensive SAR studies on 2-Methoxy-4-(pyrrolidin-1-yl)aniline are not extensively published, we can infer a robust SAR profile by examining related compounds targeting the dopamine D4 receptor. The following table summarizes the impact of structural modifications on D4R affinity, drawing from studies on analogous chemical series[3].
| Modification | Position | Substituent | Effect on D4R Affinity (Ki) | Rationale |
| Pyrrolidine Ring | N-substitution | Benzyl | High affinity (e.g., 2.1 nM) | The benzyl group likely engages in additional hydrophobic or π-π interactions within a sub-pocket of the receptor, enhancing binding affinity. |
| Ring Size | Piperidine | Generally well-tolerated, can maintain high affinity | The slightly larger piperidine ring can still fit within the binding pocket and maintain the crucial ionic interaction. | |
| Ring Heteroatom | Morpholine | Often leads to a decrease in affinity | The additional oxygen atom in the morpholine ring can introduce unfavorable steric or electronic interactions. | |
| Aniline Moiety | 4-position substituent | Acyl groups (e.g., cyclopropylcarbonyl) | Can enhance affinity and selectivity | These groups can form additional hydrogen bonds or occupy a specific hydrophobic pocket, increasing both affinity and selectivity over other dopamine receptor subtypes. |
| Aromatic Ring | Chloro substitution | Can increase affinity | Halogen atoms can participate in halogen bonding or enhance hydrophobic interactions, leading to tighter binding. | |
| Methoxy Group | 2-position | Removal or replacement with a larger alkoxy group | Likely to decrease affinity | The methoxy group appears to be optimal for positioning the molecule within the binding site; alterations can disrupt this favorable orientation. |
Comparative Analysis with Known Dopamine D4 Receptor Antagonists
To contextualize the potential of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold, it is essential to compare its projected performance with established D4R antagonists. L-745,870 and Clozapine are two well-characterized compounds that serve as excellent benchmarks.
| Compound | Dopamine D4 Ki (nM) | Selectivity over D2 | Clinical Status/Notes |
| L-745,870 | 0.43 | >2000-fold | A highly selective D4 antagonist used extensively as a research tool. It failed in clinical trials for schizophrenia, raising questions about the therapeutic viability of selective D4 antagonism for this indication[4][5]. |
| Clozapine | ~10-20 | Low (also high affinity for D2, 5-HT2A, etc.) | An atypical antipsychotic considered highly effective, particularly for treatment-resistant schizophrenia. Its broad receptor profile is thought to contribute to its efficacy and side effects[6][7]. |
| (S)-YM-43611 | 2.1 | 110-fold | A potent and selective D4 antagonist with antipsychotic-like activity in animal models[3]. |
The 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold, particularly when appropriately substituted, has the potential to yield compounds with high affinity and selectivity for the D4 receptor, comparable to potent research tools like (S)-YM-43611 and L-745,870[3][4]. The key challenge lies in translating this in vitro potency into in vivo efficacy and a favorable safety profile.
Experimental Protocols
To facilitate further research and validation of the SAR data presented, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline Analogs
A representative synthetic scheme for the preparation of the title compound and its analogs is depicted below. The synthesis typically involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
Caption: General synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-methoxy-4-nitrophenyl)pyrrolidine.
-
Nitro Group Reduction: Dissolve the crude 1-(2-methoxy-4-nitrophenyl)pyrrolidine in ethanol and add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-4-(pyrrolidin-1-yl)aniline.
Dopamine D4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Caption: Workflow for the dopamine D4 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D4 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer
-
25 µL of [3H]-Spiperone (final concentration ~0.2 nM)
-
25 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M)
-
100 µL of cell membrane suspension (containing 10-20 µg of protein)
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the recruitment of β-arrestin to the activated dopamine D4 receptor.
Caption: Workflow for the β-arrestin recruitment assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293) and co-transfect with plasmids encoding the dopamine D4 receptor fused to one fragment of a reporter enzyme (e.g., luciferase) and β-arrestin fused to the complementary fragment of the enzyme.
-
Plating: Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.
-
Compound Addition:
-
Agonist Mode: Add the test compound at various concentrations to the cells.
-
Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes, followed by the addition of a known D4R agonist (e.g., dopamine) at a concentration that elicits an 80% maximal response (EC80).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes.
-
Substrate Addition: Add the substrate for the reporter enzyme according to the manufacturer's instructions.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log of the compound concentration to determine the IC50.
-
Conclusion
The 2-methoxy-4-(pyrrolidin-1-yl)aniline scaffold holds considerable promise as a template for the design of potent and selective dopamine D4 receptor antagonists. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful optimization of lead compounds. By systematically modifying the core structure and evaluating the resulting analogs using robust in vitro assays, researchers can fine-tune the pharmacological profile to achieve the desired potency, selectivity, and drug-like properties. The comparative data provided against established ligands offers a valuable context for these efforts. Continued exploration of this chemical space is warranted and may lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
Sources
- 1. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 2. Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. bio-protocol.org [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
